molecular formula C9H11NO4 B048011 Ethyl 2,4-dihydroxy-6-methylnicotinate CAS No. 10350-10-4

Ethyl 2,4-dihydroxy-6-methylnicotinate

Cat. No.: B048011
CAS No.: 10350-10-4
M. Wt: 197.19 g/mol
InChI Key: CMCZAWPDHHYFPU-UHFFFAOYSA-N
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Description

Ethyl 2,4-dihydroxy-6-methylnicotinate is a high-purity, white to almost white crystalline powder with a melting point of 210 °C . This multi-substituted pyridine derivative serves as a valuable chemical intermediate and privileged scaffold in medicinal chemistry and drug discovery . Its structure features a pyridine ring equipped with hydroxyl groups at the 2 and 4 positions, a methyl group at the 6 position, and an ethyl carboxylate group at the 3 position, providing multiple reactive sites for molecular diversification . The compound is recognized for its role as a key building block in the synthesis of more complex heterocyclic compounds. It has been specifically employed as a starting material in the preparation of analogs of Lucanthone, which are investigated for potential antitumor and bactericidal properties . Its structural framework is part of the significant class of nicotinate esters, which are historically important in topical medicinal preparations for their biological activity . Specifications & Handling • CAS RN : 70254-52-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4H,3H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCZAWPDHHYFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(NC1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908448
Record name Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817841
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

10350-10-4, 70254-52-3
Record name 10350-10-4
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Record name Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate
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Record name ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate
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Record name Ethyl 2,4-Dihydroxy-6-methylnicotinate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dihydroxy-6-methylnicotinate is a multi-substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its structural framework, featuring hydroxyl, methyl, and ethyl carboxylate functionalities on a pyridine core, offers multiple reactive sites for the development of novel compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization. While this compound is a key intermediate in the synthesis of molecules with potential biological activities, it is important to note that, based on currently available public domain information, the specific biological activity and associated signaling pathways of this compound itself have not been extensively characterized.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₁NO₄[2]
Molecular Weight 197.19 g/mol [2]
Appearance White to almost white crystalline powder[1]
Melting Point 210 °C[1]
IUPAC Name ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate[1]
CAS Number 70254-52-3[3]
Solubility Soluble in some polar solvents (e.g., methanol), insoluble in nonpolar solvents (e.g., benzene, ether).[2]

Synthesis of this compound

Two primary synthetic routes for this compound have been reported. The following sections provide detailed experimental protocols for each method.

Multi-component Synthesis from Ethyl 3-aminocrotonate and Diethyl Malonate

This method provides a high yield and purity of the final product.[1][3]

Experimental Protocol:

  • To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).[3]

  • Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[3]

  • After the reaction is complete, cool the mixture to 50-60 °C.[3]

  • Concentrate the reaction mixture under reduced pressure to remove approximately 100 g of ethanol.[3]

  • Slowly pour the concentrated solution into 1000 ml of water.[3]

  • Add 10 g of basic activated carbon, stir for 1 hour, and then filter the mixture.[3]

  • Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.[3]

  • Collect the solid by filtration and dry at 50-60 °C to obtain white, needle-like crystals of this compound.[3]

Reported Yield: 125 g (81.85%)[3] Reported Purity (HPLC): 99.5%[3]

Esterification of 2,4-Dihydroxy-6-methylnicotinic Acid

This is a classical and straightforward method involving the direct esterification of the corresponding carboxylic acid.[1]

Experimental Protocol:

  • In a round-bottom flask, dissolve 2,4-dihydroxy-6-methylnicotinic acid in an excess of ethanol.

  • Add a catalytic amount of a strong mineral acid (e.g., sulfuric acid or hydrochloric acid).[1]

  • Heat the reaction mixture to reflux to drive the esterification reaction towards completion.

  • Monitor the reaction progress using a suitable technique (e.g., TLC).

  • Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Neutralize the acidic catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Note: While this is a general procedure, specific reaction conditions and yields may vary depending on the scale and specific reagents used. A similar procedure for the synthesis of methyl 4-hydroxy-6-methylnicotinate using EDCI and DMAP as coupling agents reported a yield of 88%.[1]

Spectroscopic Data

¹H NMR Predicted Chemical Shift (δ, ppm)
Methyl protons (on pyridine ring)~ 2.5 (singlet)
Methylene protons (of ethyl ester)Quartet
Methyl protons (of ethyl ester)Triplet
¹³C NMR Predicted Chemical Shift (δ, ppm)
C=O (ester)165-175
C2, C4 (pyridine, with -OH)150-165
C6 (pyridine, with -CH₃)140-150
C3, C5 (pyridine)Not specified
Methylene carbon (of ethyl ester)Upfield aliphatic region
Methyl carbon (of ethyl ester)Upfield aliphatic region
Methyl carbon (on pyridine ring)Upfield aliphatic region

Source for predicted NMR data: Benchchem

Biological Activity and Signaling Pathways

This compound is primarily utilized as a versatile scaffold in the synthesis of more complex heterocyclic compounds.[1] It has been employed as a starting material for the preparation of analogs of Lucanthone, which are investigated for their potential antitumor and bactericidal properties.[1][3] The pyridine ring of the scaffold is a key feature that can mimic the hinge-binding region of ATP in the active site of kinases, which are crucial enzymes in cellular signaling. This makes it a valuable starting point for the design of kinase inhibitors.

However, it is critical to note that extensive searches of scientific literature and chemical databases did not yield specific quantitative data on the antitumor or bactericidal activity of this compound itself. The reported biological activities are associated with its derivatives and analogs.[4][5][6]

Consequently, there is no available information on specific signaling pathways that are directly modulated by this compound. The creation of a signaling pathway diagram would therefore be speculative and is not included in this guide to maintain scientific accuracy.

Experimental Workflows

The following diagram illustrates the workflow for the multi-component synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Final Product Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate Mixing and Reflux (80-90°C, 24h) Mixing and Reflux (80-90°C, 24h) Ethyl 3-aminocrotonate->Mixing and Reflux (80-90°C, 24h) Diethyl Malonate Diethyl Malonate Diethyl Malonate->Mixing and Reflux (80-90°C, 24h) Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Mixing and Reflux (80-90°C, 24h) Anhydrous Ethanol Anhydrous Ethanol Anhydrous Ethanol->Mixing and Reflux (80-90°C, 24h) Concentration Concentration Mixing and Reflux (80-90°C, 24h)->Concentration Aqueous Workup Aqueous Workup Concentration->Aqueous Workup Purification (pH adjustment and Filtration) Purification (pH adjustment and Filtration) Aqueous Workup->Purification (pH adjustment and Filtration) This compound This compound Purification (pH adjustment and Filtration)->this compound

Caption: Multi-component synthesis workflow.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined synthetic routes and chemical properties. Its primary importance lies in its role as a foundational scaffold for the development of novel heterocyclic compounds with potential therapeutic applications. While the biological activities of its derivatives are a subject of ongoing research, further investigation is required to elucidate the specific pharmacological profile of the parent compound and its potential interactions with cellular signaling pathways. This guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

Ethyl 2,4-dihydroxy-6-methylnicotinate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 70254-52-3

This technical whitepaper provides an in-depth overview of Ethyl 2,4-dihydroxy-6-methylnicotinate, a versatile pyridine derivative that serves as a crucial building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a consolidated resource on its chemical properties, synthesis, and significant applications as a key starting material for potent bioactive molecules.

Core Chemical and Physical Data

This compound is a white to off-white crystalline powder.[1][2] Its fundamental physicochemical properties are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 70254-52-3[3][4]
Molecular Formula C₉H₁₁NO₄[3][4]
Molecular Weight 197.19 g/mol [3][4]
Melting Point 205-210 °C[1][2]
Boiling Point (Predicted) 446.0 ± 40.0 °C[5]
Density (Predicted) 1.312 ± 0.06 g/cm³[5]
Solubility Soluble in methanol and other polar organic solvents; insoluble in nonpolar solvents like benzene and ether.[6][7]
Appearance White to almost white crystalline powder[1][2]

Table 2: Computational Data

PropertyValueReference
Topological Polar Surface Area (TPSA) 79.65 Ų[3]
logP (Predicted) 0.97792[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 5[3]
Rotatable Bonds 2[3]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. The most prominent methods are detailed below as experimental protocols.

Experimental Protocol 1: Multicomponent Synthesis

This protocol describes the synthesis from ethyl 3-aminocrotonate and diethyl malonate, which is suitable for large-scale production.

Materials:

  • Ethyl 3-aminocrotonate

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Water

  • Ammonium chloride

  • Basic activated carbon

Procedure:

  • To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).[4]

  • Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[4]

  • After the reaction is complete, cool the mixture to 50-60 °C.

  • Concentrate the solution under reduced pressure to remove approximately 100 g of ethanol.[4]

  • Slowly pour the concentrated solution into 1000 ml of water.

  • Add 10 g of basic activated carbon, stir for 1 hour, and then filter the mixture.[4]

  • Cool the filtrate to below 0 °C.

  • Adjust the pH to 2-3 with ammonium chloride to precipitate the product.[4]

  • Collect the solid by filtration.

  • Dry the resulting solid at 50-60 °C to obtain white, needle-like crystals of ethyl 2,4-dihydroxy-6-methyl-nicotinate.[4]

A reported yield for this method is approximately 81.85%, with an HPLC purity of 99.5%.[4]

Experimental Protocol 2: Esterification of 2,4-dihydroxy-6-methylnicotinic acid

This method involves the direct esterification of the corresponding carboxylic acid.

Materials:

  • 2,4-dihydroxy-6-methylnicotinic acid

  • Ethanol

  • Strong acid catalyst (e.g., sulfuric acid or hydrochloric acid)

Procedure:

  • Combine 2,4-dihydroxy-6-methylnicotinic acid and an excess of ethanol in a round-bottom flask.

  • Add a catalytic amount of a strong mineral acid.

  • Heat the mixture to reflux to drive the ester formation.

  • Monitor the reaction by a suitable method (e.g., TLC) until completion.

  • Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery

This compound is a valuable scaffold in medicinal chemistry due to its multiple reactive sites, which allow for molecular diversification.[1][8] Its primary significance lies in its use as a key intermediate in the synthesis of complex heterocyclic compounds with demonstrated biological activity.

Synthesis of Lucanthone Analogs

This compound has been utilized as a starting material for the synthesis of analogs of Lucanthone.[1][4][8][9][10] These analogs have been investigated for their potential antitumor and bactericidal properties.[1][4][8][9]

Synthesis of EZH2 Inhibitors

A significant application of this compound is in the preparation of imidazopyridine-based inhibitors of the Enhancer of Zeste Homolog 2 (EZH2).[11] EZH2 is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2) and is implicated in the progression of various cancers.[2]

The following diagram illustrates a generalized workflow for the synthesis of an EZH2 inhibitor using this compound as a key intermediate.

G A Ethyl 2,4-dihydroxy- 6-methylnicotinate B Protection of Hydroxyl Groups A->B C Functionalization of Pyridine Ring B->C D Coupling with Side Chain C->D E Deprotection and Final Modification D->E F EZH2 Inhibitor E->F G cluster_0 EZH2_Inhibitor EZH2 Inhibitor EZH2 EZH2 (PRC2 Complex) EZH2_Inhibitor->EZH2 Inhibits H3K27me3 H3K27me3 (Repressive Mark) EZH2_Inhibitor->H3K27me3 H3K27 Histone H3 (K27) EZH2->H3K27 Methylates SAM SAM SAM->EZH2 Methyl Donor H3K27->H3K27me3 Tumor_Suppressor_Genes Tumor Suppressor Genes (Silenced) H3K27me3->Tumor_Suppressor_Genes Represses Gene_Expression Tumor Suppressor Gene Expression Tumor_Suppressor_Genes->Gene_Expression Derepression Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Gene_Expression->Cell_Cycle_Arrest

References

Physical and chemical properties of Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2,4-dihydroxy-6-methylnicotinate, a versatile heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document details its physicochemical characteristics, synthesis protocols, and potential biological relevance, presenting data in a clear and accessible format for scientific professionals.

Core Physical and Chemical Properties

This compound is a multi-substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its structure features a pyridine ring with hydroxyl groups at the 2 and 4 positions, a methyl group at the 6 position, and an ethyl carboxylate group at the 3 position, offering multiple sites for chemical modification.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 70254-52-3[1][2][3]
Molecular Formula C₉H₁₁NO₄[1][3][4]
Molecular Weight 197.19 g/mol [4]
Appearance White to almost white crystalline powder[1][5][6]
Melting Point 210–213 °C[6]
Boiling Point (Predicted) 363.155 °C at 760 mmHg[6]
Density (Predicted) 1.555 g/cm³[6]
Solubility Insoluble in water; Soluble in some polar organic solvents.[4][6]
Flash Point 173.43 °C[6]
Refractive Index 1.619[6]

Table 2: Predicted Spectroscopic Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity
-OH protonsBroad singlets
Pyridine CHAromatic regions
-OCH₂CH₃~4.0-4.4q
-CH₃ (on ring)~2.5s
-OCH₂CH₃~1.2-1.4t
¹³C NMR Predicted Chemical Shift (δ, ppm)
C=O (ester)165-175
C2, C4 (with -OH)150-165
C6 (with -CH₃)140-150
C3, C5Aromatic region
-OCH₂CH₃~60
-CH₃ (on ring)~20
-OCH₂CH₃~14
IR Spectroscopy Vibrational Mode Expected Frequency (cm⁻¹)
O-H StretchBroad3400-3200
C-H Stretch (aliphatic)3000-2850
C=O Stretch (ester)Strong, sharp~1700

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a multicomponent reaction.[1]

Protocol: Synthesis from Ethyl 3-aminocrotonate and Diethyl Malonate [7]

  • Reaction Setup: To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).

  • Reaction Conditions: Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to 50-60 °C and concentrate under reduced pressure to remove approximately 100 g of ethanol.

  • Purification: Slowly pour the concentrated solution into 1000 ml of water. Add 10 g of basic activated carbon, stir for 1 hour, and then filter.

  • Precipitation: Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.

  • Isolation: Collect the solid precipitate by filtration and dry at 50-60 °C to yield white, needle-like crystals of ethyl 2,4-dihydroxy-6-methyl-nicotinate.

This protocol has been reported to achieve a yield of 81.85% with an HPLC purity of 99.5%.[7]

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of solid organic compounds.

Protocol: Melting Point Determination

The melting point is determined by packing a small amount of the finely powdered, dry compound into a capillary tube. The capillary tube is then heated in a calibrated melting point apparatus, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. A slow heating rate (e.g., 1-2 °C per minute) near the expected melting point is crucial for accuracy.

Protocol: Solubility Determination (Gravimetric Method)

  • Equilibration: Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Analysis: Accurately measure a known volume of the clear, saturated solution.

  • Solvent Evaporation: Evaporate the solvent from the measured sample completely under controlled conditions (e.g., in a vacuum oven).

  • Calculation: Weigh the remaining solid residue to determine the mass of the dissolved compound and calculate the solubility in the desired units (e.g., g/100 mL).

Biological Significance and Potential Applications

This compound serves as a key building block for the synthesis of various biologically active molecules.[1][4] It has been used as a starting material for the preparation of lucanthone analogs, which have been investigated for their potential antitumor and bactericidal properties.[1][7]

The pyridine scaffold of this compound is of particular interest in drug discovery, especially in the design of kinase inhibitors. The pyridine ring can mimic the hinge-binding region of ATP in the active site of kinases, a common strategy for developing competitive inhibitors.[1] Dysregulation of kinase signaling pathways is implicated in numerous diseases, including cancer. By modifying the various functional groups on the this compound core, researchers can synthesize libraries of compounds to screen for high affinity and selectivity against specific kinase targets.

Visualizations

Experimental Workflow: Synthesis of this compound

G Experimental Workflow for the Synthesis of this compound start Start: Reagents reagents Ethyl 3-aminocrotonate Diethyl Malonate Sodium Ethoxide Anhydrous Ethanol start->reagents reaction Reaction at 80-90°C for 24h reagents->reaction workup Concentration under reduced pressure reaction->workup purification Dissolution in water, activated carbon treatment, and filtration workup->purification precipitation Cooling and pH adjustment with Ammonium Chloride purification->precipitation isolation Filtration and Drying precipitation->isolation product Product: Ethyl 2,4-dihydroxy- 6-methylnicotinate isolation->product G General Mechanism of ATP-Competitive Kinase Inhibition cluster_0 Kinase Active Site ATP_binding_site ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) ATP_binding_site->Phosphorylated_Substrate Phosphorylates Substrate No_Phosphorylation No Phosphorylation (Signal Blocked) ATP_binding_site->No_Phosphorylation Substrate_binding_site Substrate Binding Site ATP ATP ATP->ATP_binding_site Binds Substrate Substrate Protein Substrate->Substrate_binding_site Binds Inhibitor Derivative of Ethyl 2,4-dihydroxy-6-methylnicotinate (Competitive Inhibitor) Inhibitor->ATP_binding_site Competitively Binds

References

An In-depth Technical Guide to Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of Ethyl 2,4-dihydroxy-6-methylnicotinate. This multi-substituted pyridine derivative is a valuable building block in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds with potential therapeutic applications.

Molecular Structure and Properties

This compound is a white to off-white crystalline powder.[1] Its structure consists of a pyridine ring functionalized with two hydroxyl groups at the 2 and 4 positions, a methyl group at the 6 position, and an ethyl carboxylate group at the 3 position.[1] This arrangement of functional groups provides multiple reactive sites for further chemical modifications.[1] The IUPAC name for this compound is ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₁NO₄[2]
Molecular Weight 197.19 g/mol [1]
CAS Number 70254-52-3[1][3]
Appearance White to almost white powder to crystal
Melting Point 210-212 °C[1][4]
SMILES CCOC(=O)c1c(O)cc(C)nc1O[4]
InChIKey CMCZAWPDHHYFPU-UHFFFAOYSA-N[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through a multicomponent reaction involving ethyl 3-aminocrotonate and diethyl malonate.[3]

Experimental Protocol: Multicomponent Synthesis

Materials:

  • Ethyl 3-aminocrotonate

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Basic activated carbon

  • Ammonium chloride

  • Water

Procedure:

  • To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), sodium ethoxide (65 g, 0.9559 mol), and anhydrous ethanol (240 g).[3]

  • Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[3]

  • After the reaction is complete, cool the mixture to 50-60 °C.[3]

  • Concentrate the mixture under reduced pressure to remove approximately 100 g of ethanol.[3]

  • Slowly pour the concentrated solution into 1000 ml of water.[3]

  • Add 10 g of basic activated carbon, and stir the suspension for 1 hour.[3]

  • Filter the mixture to remove the activated carbon.[3]

  • Cool the filtrate to below 0 °C.[3]

  • Adjust the pH of the filtrate to 2-3 with ammonium chloride to precipitate the product.[3]

  • Collect the solid precipitate by filtration.[3]

  • Dry the solid at 50-60 °C to obtain white, needle-like crystals of ethyl 2,4-dihydroxy-6-methyl-nicotinate.[3]

This protocol has been reported to yield approximately 125 g (81.85% yield) with a purity of 99.5% as determined by HPLC.[3]

Characterization Methods

The structural integrity and purity of synthesized this compound are typically confirmed using various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be employed to confirm the connectivity of the atoms in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical method for separating and identifying volatile and semi-volatile compounds. For the analysis of nicotinate derivatives, specific instrument parameters are crucial for achieving good resolution and sensitivity.

Table 2: Typical GC-MS Parameters for the Analysis of Nicotinate Derivatives

ParameterTypical Value/Condition
Column Capillary column (e.g., HP-5ms, VF624)
Carrier Gas Helium
Injector Temperature 250 - 280 °C
Oven Program Initial temperature 50-80°C, ramped to 280-310°C
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Full Scan or Selected Ion Monitoring (SIM)

Synthesis Workflow

The following diagram illustrates the key steps in the multicomponent synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Final Product Reactant1 Ethyl 3-aminocrotonate Reaction Reflux at 80-90°C for 24h Reactant1->Reaction Reactant2 Diethyl malonate Reactant2->Reaction Base Sodium ethoxide Base->Reaction Solvent Anhydrous Ethanol Solvent->Reaction Concentration Concentration under reduced pressure Reaction->Concentration Precipitation Precipitation in water and pH adjustment Concentration->Precipitation Purification Treatment with activated carbon and filtration Precipitation->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Biological Significance and Applications

This compound serves as a key intermediate in the synthesis of more complex heterocyclic compounds.[1] It has been utilized as a starting material for the preparation of analogs of Lucanthone, which have been investigated for their potential antitumor and bactericidal properties.[1] While this compound is a precursor to biologically active molecules, detailed studies on its own mechanism of action or specific signaling pathways are not extensively available in the current literature. Further research into the biological activities of this core structure could unveil new therapeutic potentials.

References

An In-depth Technical Guide to Ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate, a substituted pyridine derivative, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring multiple reactive sites—including two hydroxyl groups, a methyl group, and an ethyl carboxylate group—makes it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. This compound serves as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and immunology. Derivatives have shown potential as antitumor agents and as inhibitors of critical cellular signaling kinases.

The formal IUPAC name for this compound is ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate . It exists in tautomeric forms, with the 2,4-dihydroxypyridine form being in equilibrium with the 4-hydroxy-2-pyridone form.

Physicochemical and Spectroscopic Data

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate is presented in Table 1.

PropertyValueReference(s)
IUPAC Name ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate[1]
Synonyms Ethyl 2,4-dihydroxy-6-methylnicotinate, Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate[2]
CAS Number 70254-52-3[1]
Molecular Formula C₉H₁₁NO₄[1]
Molecular Weight 197.19 g/mol [1]
Appearance White to almost white crystalline powder[1]
Melting Point 210 °C[1]
Spectroscopic Characterization

Table 2: Spectroscopic Data for a Structurally Related Analogue Analogue Structure:

alt text
(Note: This is a representative structure, not the primary topic compound)

ParameterDataReference(s)
¹H-NMR (DMSO-d₆, 400 MHz)δ (ppm): 9.24 (s, 1H), 7.77 (s, 1H), 7.39 (d, 2H, J = 8.0 Hz), 7.25 (d, 2H, J = 8.0 Hz), 5.15 (s, 1H), 3.98 (q, 2H, J = 7.2 Hz), 2.25 (s, 3H), 1.09 (t, 3H, J = 7.2 Hz)[3]
¹³C-NMR (DMSO-d₆, 100 MHz)δ (ppm): 165.2, 151.9, 148.7, 143.8, 131.8, 128.4, 128.2, 98.8, 59.2, 53.4, 17.8, 14.1[3]
FT-IR (ATR, cm⁻¹)3339, 2980, 2931, 1724, 1695[3]

Synthesis and Experimental Protocols

There are two primary synthetic routes to obtain Ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate.

Multicomponent Synthesis

This method involves the reaction of ethyl 3-aminocrotonate and diethyl malonate in the presence of a base. It is an efficient one-pot synthesis.

  • Materials: Ethyl 3-aminocrotonate, diethyl malonate, sodium ethoxide, anhydrous ethanol, ammonium chloride, activated carbon.

  • Procedure:

    • To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol).

    • Add sodium ethoxide (65 g, 0.9559 mol) and anhydrous ethanol (240 g).

    • Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.

    • After the reaction is complete, cool the system to 50-60 °C.

    • Concentrate the mixture under reduced pressure to remove approximately 100 g of ethanol.

    • Slowly pour the concentrated solution into 1000 ml of water.

    • Add 10 g of basic activated carbon, stir for 1 hour, and filter.

    • Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride, leading to the precipitation of a solid.

    • Collect the solid by filtration and dry at 50-60 °C to yield white needle-like crystals of ethyl 2,4-dihydroxy-6-methyl-nicotinate.

  • Reported Yield: 81.85%

  • Purity (HPLC): 99.5%

G cluster_reactants Reactants cluster_process Reaction & Workup r1 Ethyl 3-aminocrotonate p1 Combine and Reflux (80-90°C, 24h) r1->p1 r2 Diethyl malonate r2->p1 r3 Sodium Ethoxide (Base) r3->p1 r4 Anhydrous Ethanol (Solvent) r4->p1 p2 Concentrate under reduced pressure p1->p2 p3 Aqueous Workup & Carbon Treatment p2->p3 p4 Acidification (pH 2-3) with NH4Cl p3->p4 p5 Filtration & Drying p4->p5 product Ethyl 4-hydroxy-6-methyl-2-oxo- 1H-pyridine-3-carboxylate p5->product

Caption: Workflow for the multicomponent synthesis of the target compound.

Direct Esterification (Fischer Esterification)

This classical approach involves the direct esterification of 2,4-dihydroxy-6-methylnicotinic acid with ethanol, typically catalyzed by a strong acid.

  • Materials: 2,4-dihydroxy-6-methylnicotinic acid, absolute ethanol, concentrated sulfuric acid (or other strong acid catalyst), sodium bicarbonate solution, extraction solvent (e.g., ethyl acetate), drying agent (e.g., anhydrous sodium sulfate).

  • Procedure:

    • Suspend 2,4-dihydroxy-6-methylnicotinic acid in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_process Reaction & Workup r1 2,4-Dihydroxy-6- methylnicotinic Acid p1 Combine and Reflux r1->p1 r2 Ethanol (excess) r2->p1 r3 Conc. H₂SO₄ (Catalyst) r3->p1 p2 Solvent Removal p1->p2 p3 Neutralization (aq. NaHCO₃) p2->p3 p4 Extraction (e.g., Ethyl Acetate) p3->p4 p5 Drying & Concentration p4->p5 product Ethyl 4-hydroxy-6-methyl-2-oxo- 1H-pyridine-3-carboxylate p5->product

Caption: Generalized workflow for the direct esterification synthesis.

Biological Activity and Applications

Ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate is a valuable precursor for synthesizing compounds with potential therapeutic applications, primarily as antitumor agents and kinase inhibitors .

Antitumor and Kinase Inhibitory Potential

The pyridine core of the title compound is a privileged scaffold in medicinal chemistry. It has been utilized as a starting material for the synthesis of analogues of Lucanthone , which are investigated for their antitumor and bactericidal properties.[1]

Furthermore, the pyridine ring system is a common feature in many kinase inhibitors . Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold can mimic the hinge-binding region of ATP in the kinase active site. Derivatives of this scaffold have been explored as inhibitors of several kinases, including:

  • PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation.

  • TYK2 (Tyrosine Kinase 2): A member of the Janus kinase (JAK) family, involved in cytokine signaling and immune responses.

Quantitative Biological Data

While specific IC₅₀ values for derivatives synthesized directly from Ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate are not extensively reported, the following table (Table 3) presents data for various pyridine-based inhibitors targeting PIM-1 and TYK2 to illustrate the therapeutic potential of this compound class.

Table 3: Biological Activity of Representative Pyridine-Based Kinase Inhibitors

Compound / StructureTarget KinaseIC₅₀ (nM)Cell-based Assay IC₅₀ (nM)Reference(s)
Compound 8d (Thieno[2,3-b]pyridine derivative)PIM-119-[4]
Compound 5b (Pyridine derivative)PIM-144-[4]
Compound 12 (Pyridine derivative)PIM-114,300-[2]
Deucravacitinib (BMS-986165) TYK2-40 (IL-12-induced IFN-γ release)[5]
Compound 4h (Pyridine derivative)TYK2-41 (hWB)[6]

Key Experimental Protocols: Biological Assays

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

  • Materials: Test compound, cancer cell line (e.g., HeLa), Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum (FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or acidified isopropanol), multichannel pipette, microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/ml (100 µL per well) and incubate for 24 hours for cell attachment.[7]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

    • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.

    • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[1]

    • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.

    • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G start Seed cells in 96-well plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Add serial dilutions of test compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT reagent (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate 4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize incubate4 Incubate overnight solubilize->incubate4 read Read Absorbance (570 nm) incubate4->read analyze Calculate % Viability & Determine IC₅₀ read->analyze

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput method for measuring kinase activity.

  • Objective: To determine the IC₅₀ of a test compound against a specific protein kinase.

  • Materials: Test compound, purified kinase enzyme, kinase buffer, ATP, fluorescein-labeled substrate peptide, terbium-labeled anti-phospho-substrate antibody, 384-well plates, microplate reader capable of TR-FRET detection.

  • Procedure:

    • Reagent Preparation:

      • Prepare a serial dilution of the test inhibitor in kinase buffer (final DMSO concentration should be low, e.g., <1%).

      • Dilute the kinase enzyme to a working concentration in the kinase buffer.

      • Prepare a substrate/ATP mixture in the kinase buffer. The ATP concentration should be near the Kₘ for the kinase.

    • Kinase Reaction:

      • Add 5 µL of the 4x concentrated inhibitor dilutions to the wells of a 384-well plate. Include DMSO-only (no inhibitor) and no-enzyme controls.

      • Add 5 µL of the 4x concentrated kinase solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[8]

      • Initiate the kinase reaction by adding 10 µL of the 2x concentrated substrate/ATP solution to all wells.[8]

      • Incubate for 60 minutes at room temperature.

    • Detection:

      • Stop the reaction and prepare for detection by adding 20 µL of a development solution containing a terbium-labeled antibody specific for the phosphorylated substrate and EDTA.

      • Incubate for 60 minutes at room temperature to allow antibody binding.

    • Signal Reading:

      • Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

    • Data Analysis:

      • Calculate the emission ratio. The TR-FRET signal is proportional to the amount of phosphorylated substrate.

      • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

G start Dispense inhibitor dilutions into plate add_enzyme Add Kinase Enzyme start->add_enzyme pre_incubate Pre-incubate (Inhibitor Binding) add_enzyme->pre_incubate start_reaction Add Substrate/ATP Mixture pre_incubate->start_reaction incubate_reaction Incubate 60 min (Kinase Reaction) start_reaction->incubate_reaction stop_reaction Add Detection Reagent (Tb-Antibody + EDTA) incubate_reaction->stop_reaction incubate_detection Incubate 60 min (Antibody Binding) stop_reaction->incubate_detection read Read TR-FRET Signal incubate_detection->read analyze Calculate % Inhibition & Determine IC₅₀ read->analyze

Caption: General workflow for an in vitro TR-FRET kinase inhibition assay.

Signaling Pathway Visualizations

Derivatives of Ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate have been investigated as inhibitors of PIM-1 and TYK2 kinases. The following diagrams illustrate the general signaling pathways in which these kinases operate.

G cluster_upstream Upstream Signals cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes Cytokines Cytokines (e.g., ILs) STATs STAT3 / STAT5 Cytokines->STATs Transcription PIM1 PIM-1 Kinase STATs->PIM1 Transcription BAD BAD (pro-apoptotic) (Inhibited) PIM1->BAD Phosphorylates CDC25A CDC25A (cell cycle) (Activated) PIM1->CDC25A Phosphorylates mTORC1 mTORC1 Signaling (Activated) PIM1->mTORC1 Activates MYC c-Myc Stability (Increased) PIM1->MYC Phosphorylates Survival Cell Survival BAD->Survival Proliferation Cell Proliferation CDC25A->Proliferation mTORC1->Proliferation MYC->Proliferation

Caption: Simplified PIM-1 kinase signaling pathway.

G cluster_upstream Upstream Signals cluster_jak JAK Family Kinases Cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT Proteins (e.g., STAT4) JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates TYK2->STAT Phosphorylates Dimer STAT Dimer STAT->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription

Caption: Overview of the TYK2-mediated JAK/STAT signaling pathway.

References

An In-Depth Technical Guide to the Solubility Profile of Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Ethyl 2,4-dihydroxy-6-methylnicotinate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its handling, formulation, and the development of efficient synthetic routes for various biologically active molecules. This document presents qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant experimental and synthetic workflows.

Core Physicochemical Properties

This compound is a white to almost white crystalline powder. Its chemical structure, featuring both hydroxyl and ester functional groups, dictates its solubility characteristics.

Qualitative Solubility Profile

Initial assessments indicate that this compound exhibits solubility in polar organic solvents while being largely insoluble in water and nonpolar solvents.[1]

  • Soluble in: Methanol and other polar organic solvents.[1]

  • Insoluble in: Water, benzene, and ether.[1]

Quantitative Solubility Data (Estimated)

SolventNifedipine Solubility (g/L)Nimodipine Solubility (mg/mL)Temperature (°C)
Methanol 2662.520
Ethanol 17~220
Acetone 250Soluble20
DMSO ~50 (as mg/mL)~25Not Specified
Dichloromethane 160Not Specified20
Ethyl Acetate 50Not Specified20
Water Practically InsolubleInsoluble20

Note: This data is for analogous compounds and should be used as an estimation. Experimental determination of solubility for this compound is highly recommended for specific applications.

Experimental Protocols

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like this compound, based on the widely accepted shake-flask method.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

2. Materials:

  • This compound (solid)

  • Solvent of interest (e.g., methanol, ethanol, water)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation:

    • Prepare a stock solution of the compound in the chosen solvent at a known concentration for HPLC calibration.

    • Create a series of calibration standards by diluting the stock solution.

  • Equilibration:

    • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the concentration of the dissolved solid reaches a constant value.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered sample with the solvent to a concentration that falls within the range of the HPLC calibration curve.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

    • Construct a calibration curve by plotting the peak areas of the calibration standards against their known concentrations.

    • Use the calibration curve to calculate the concentration of this compound in the diluted sample.

  • Calculation:

    • Calculate the solubility of the compound in the original undiluted sample, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L or mg/mL).

Mandatory Visualizations

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep_solid Weigh Excess Solid mix Combine Solid and Solvent prep_solid->mix prep_solvent Measure Solvent Volume prep_solvent->mix shake Agitate at Constant Temperature (24-48h) mix->shake settle Settle Undissolved Solid shake->settle filter Filter Supernatant (0.22 µm) settle->filter dilute Dilute Filtrate filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Role as a Pharmaceutical Intermediate

This compound serves as a crucial starting material in the synthesis of more complex, biologically active molecules. One notable application is in the preparation of analogs of Lucanthone, which have been investigated for their potential antitumor and bactericidal properties.[2][3]

synthetic_pathway start This compound (Starting Material) intermediate Chemical Modification (e.g., Halogenation, Condensation) start->intermediate Reaction Steps product Lucanthone Analogs (Biologically Active Compounds) intermediate->product Further Synthesis

Caption: Synthetic role of this compound as an intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of Ethyl 2,4-dihydroxy-6-methylnicotinate (CAS No. 70254-52-3), a key intermediate in the synthesis of various biologically active compounds. This document outlines its key physical properties and provides detailed experimental protocols for their determination, targeting professionals in research and drug development.

Physicochemical Data Summary

The melting and boiling points of this compound are crucial parameters for its identification, purification, and handling in a laboratory setting. The reported values are summarized in the table below.

PropertyValueNotes
Melting Point 205 - 213 °CA range is provided, with sources reporting specific values of 205 °C, 210 °C, and 210–213°C.[1][2][3]
Boiling Point ~363.155 °C at 760 mmHgOne source provides this experimentally determined value.
~446.0 ± 40.0 °CThis value is a predicted boiling point.[1][3]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for characterizing a chemical compound. The following are standard methodologies applicable to this compound.

Determination of Melting Point (Capillary Method)

This method is based on visually observing the temperature at which a small, powdered sample of the compound transitions from a solid to a liquid state.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Capillary Tube Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube gently on a hard surface.

  • Apparatus Setup:

    • Thiele Tube: Secure the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in the heating oil within the Thiele tube.

    • Digital Apparatus: Insert the capillary tube into the designated sample holder in the apparatus.

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range. For a precise measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded melting point should be reported as this range.

Determination of Boiling Point (Distillation Method)

For non-volatile compounds like this compound, distillation at atmospheric pressure can be challenging due to high boiling points. However, the general principle is as follows.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Assembly: Assemble a simple distillation apparatus. Place a small volume (e.g., 5-10 mL) of the liquid sample into the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the recorded temperature is that of the vapor distilling into the condenser.

  • Heating: Gently heat the distillation flask.

  • Observation and Recording: As the liquid boils and the vapor rises, the temperature on the thermometer will increase and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is the boiling point at the recorded atmospheric pressure.

Visualized Workflows

To further elucidate the processes involved with this compound, the following diagrams, generated using Graphviz, illustrate key experimental and synthetic workflows.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start: Dry, Crystalline Sample grind Grind to Fine Powder start->grind pack Pack into Capillary Tube grind->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heating (Approx. MP) insert->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe Melting Range heat_slow->observe record Record T_onset and T_complete observe->record end_point End: Melting Point Range record->end_point

Caption: Workflow for Melting Point Determination.

SynthesisWorkflow cluster_reaction Reaction Conditions cluster_workup Work-up and Purification reactant1 Ethyl 3-aminocrotonate heat Heat to 80-90°C reactant1->heat reactant2 Diethyl malonate reactant2->heat reagent Sodium ethoxide in Ethanol reagent->heat stir Stir for 24 hours heat->stir concentrate Concentrate under Reduced Pressure stir->concentrate precipitate Pour into Water & Adjust pH to 2-3 concentrate->precipitate filter Filter Solid precipitate->filter dry Dry Solid (50-60°C) filter->dry product This compound dry->product

Caption: Synthesis of this compound.

References

Spectroscopic Profile of Ethyl 2,4-dihydroxy-6-methylnicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

  • IUPAC Name: Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

  • CAS Number: 70254-52-3

  • Molecular Formula: C₉H₁₁NO₄

  • Molecular Weight: 197.19 g/mol

  • Appearance: White to off-white crystalline powder.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 2,4-dihydroxy-6-methylnicotinate. These predictions are based on established principles of spectroscopy and analysis of similar structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

ProtonsPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
-CH₃ (ring)~2.3Singlet-
-OCH₂CH₃~4.3Quartet~7.1
-OCH₂CH₃~1.3Triplet~7.1
-OHVariableBroad Singlet-
Pyridine H~5.9Singlet-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.

Carbon AtomPredicted Chemical Shift (δ) [ppm]
C=O (Ester)168-172
C2, C4160-165
C6155-160
C3100-105
C595-100
-OCH₂CH₃~61
-CH₃ (ring)~20
-OCH₂CH₃~14
IR (Infrared) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule.

Functional GroupPredicted Absorption Range [cm⁻¹]
O-H stretch (H-bonded)3200-3500 (broad)
C-H stretch (sp³)2850-3000
C=O stretch (Ester)1700-1730
C=C, C=N stretch (Aromatic)1550-1650
C-O stretch1000-1300
MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

IonPredicted m/z
[M]+•197
[M-CH₂CH₃]+168
[M-OCH₂CH₃]+152
[M-COOCH₂CH₃]+124

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard practices for the analysis of organic compounds and can be adapted for this compound.

NMR Spectroscopy Protocol

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: -2 to 16 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Spectral Width: -10 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to the sample spectrum.

Data Processing:

  • The sample spectrum is automatically ratioed against the background spectrum.

  • Perform baseline correction if necessary.

  • Label the major absorption peaks.

Mass Spectrometry Protocol

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, coupled with an appropriate ionization source such as electrospray ionization (ESI) or electron ionization (EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive and/or negative ion mode.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow: 5-10 L/min.

  • Drying Gas Temperature: 200-300 °C.

  • Mass Range: m/z 50-500.

Data Processing:

  • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

  • Analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Purity & Structural Framework IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Generate Technical Guide

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Unveiling the Potential: A Technical Guide to the Biological Activity of Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dihydroxy-6-methylnicotinate, a substituted pyridine derivative, stands as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. While primarily recognized as a versatile chemical intermediate, its structural motifs—notably the dihydroxy-substituted pyridine core—suggest a rich, yet largely untapped, potential for a spectrum of biological activities. This technical guide consolidates the current understanding of this compound, presenting a comprehensive overview of its inferred biological potential, detailed experimental protocols for its evaluation, and a forward-looking perspective for future research. Although direct quantitative data on the biological activities of this specific compound are limited in published literature, its role as a precursor for potent bioactive molecules, including antitumor and bactericidal agents, underscores the importance of its thorough investigation.[1][2] This document serves as a foundational resource for researchers poised to explore the therapeutic promise of this intriguing molecule.

Chemical Profile and Synthesis

  • IUPAC Name: Ethyl 2,4-dihydroxy-6-methylpyridine-3-carboxylate

  • CAS Number: 70254-52-3

  • Molecular Formula: C₉H₁₁NO₄

  • Molecular Weight: 197.19 g/mol

  • Appearance: White to off-white crystalline powder

The synthesis of this compound is well-documented, with a common and efficient method involving the condensation of ethyl 3-aminocrotonate and diethyl malonate in the presence of a base such as sodium ethoxide. This reaction typically proceeds with good yield and high purity.[1]

Potential Biological Activities: An Evidence-Based Postulation

The chemical architecture of this compound provides a strong basis for postulating its involvement in several key biological processes. The presence of hydroxyl groups on the pyridine ring is a hallmark of many bioactive compounds, conferring potential for hydrogen bonding and interaction with biological targets.

Anticancer Potential

The core structure of this compound is a privileged scaffold in the development of novel anticancer agents.[1] Derivatives of dihydroxy-substituted pyridines have been shown to induce apoptosis and modulate the cell cycle in cancer cells. Furthermore, this compound is a known precursor in the synthesis of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in various cancers.[1] This strongly suggests that this compound itself, or its closely related derivatives, may exhibit direct or indirect anticancer effects.

Antimicrobial Activity

The structural similarity to known bactericidal compounds suggests that this compound may possess antimicrobial properties.[1][2] The pyridine ring is a common feature in many antimicrobial drugs, and the hydroxyl substitutions could enhance its interaction with microbial targets.

Anti-inflammatory Effects

Dihydroxy-substituted aromatic compounds are often associated with anti-inflammatory properties. This activity is frequently mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2). The structure of this compound makes it a candidate for investigation as a potential anti-inflammatory agent.

Antioxidant Capacity

The dihydroxy substitution on the pyridine ring suggests a capacity for radical scavenging and chelation of metal ions, which are common mechanisms of antioxidant activity. This is a well-established property of many phenolic and dihydroxy-aromatic compounds.

Experimental Protocols for Biological Evaluation

To rigorously assess the postulated biological activities of this compound, the following detailed experimental protocols are provided as a guide for researchers.

Assessment of Cytotoxic (Anticancer) Activity

3.1.1. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][4][5][6]

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[3][5]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[4]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO, typically <0.5%) and untreated controls.[4]

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4][5]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.[4][5]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Determination of Antimicrobial Activity

3.2.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9][10][11]

  • Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism. The lowest concentration that shows no visible growth is the MIC.

  • Materials:

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microplates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Serial Dilution: Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate.[9]

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).[7]

    • Inoculation: Add the microbial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[7] Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[7][10]

Evaluation of Anti-inflammatory Activity

3.3.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.[12][13][14][15][16]

  • Principle: The assay quantifies the production of prostaglandins (e.g., PGE₂) from arachidonic acid by COX enzymes. The inhibition of this production by the test compound is measured.[13][14]

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Cofactors (e.g., hematin, epinephrine)

    • Assay buffer (e.g., Tris-HCl)

    • PGE₂ ELISA kit or LC-MS/MS for detection

    • 96-well plates

  • Procedure:

    • Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare various concentrations.

    • Reaction Setup: In a 96-well plate, combine the assay buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

    • Inhibitor Addition: Add the test compound dilutions to the wells and pre-incubate. Include a positive control inhibitor (e.g., celecoxib for COX-2) and a vehicle control.

    • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

    • Incubation: Incubate at 37°C for a specific time (e.g., 10-20 minutes).

    • Reaction Termination and Detection: Stop the reaction and quantify the amount of PGE₂ produced using an ELISA kit or by LC-MS/MS.[13][14]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.

Assessment of Antioxidant Activity

3.4.1. DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[17][18][19][20][21][22]

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[17][20]

  • Materials:

    • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

    • Methanol or ethanol

    • Positive control (e.g., ascorbic acid or Trolox)

    • 96-well microplates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Sample Preparation: Prepare various concentrations of this compound in methanol or ethanol.

    • Reaction Mixture: In a 96-well plate, add a specific volume of the sample solution to a fixed volume of the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[17][21]

    • Absorbance Measurement: Measure the absorbance at 517 nm.[20]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

EZH2 Inhibition Assay

Given its use as a precursor for EZH2 inhibitors, directly testing the inhibitory activity of this compound against EZH2 is a logical step.[23][24][25][26]

  • Principle: These assays typically measure the methylation of a histone H3 substrate by the EZH2 enzyme complex. Inhibition of this activity by a compound leads to a decrease in the measured signal.[24][25]

  • Materials:

    • Recombinant human EZH2/EED/SUZ12 complex

    • Histone H3 peptide or nucleosome substrate

    • S-Adenosyl-L-methionine (SAM) - methyl donor

    • Detection reagents (e.g., antibody specific for methylated H3K27, fluorescently labeled secondary antibody, or a system to detect the by-product S-adenosyl-L-homocysteine (SAH))

    • Assay buffer

    • 384-well plates

    • Plate reader (fluorescence or luminescence)

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

    • Enzyme and Substrate Addition: Add the EZH2 complex and the histone H3 substrate to the wells of the plate.

    • Inhibitor Addition: Add the compound dilutions to the wells. Include a known EZH2 inhibitor as a positive control and a vehicle control.

    • Reaction Initiation: Add SAM to start the methylation reaction.

    • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Detection: Stop the reaction and add the detection reagents according to the specific assay kit's instructions.

    • Signal Measurement: Read the fluorescence or luminescence signal.

  • Data Analysis: Calculate the percentage of EZH2 inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

All quantitative data generated from the aforementioned assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast)Data to be determined
HeLa (Cervical)Data to be determined
A549 (Lung)Data to be determined

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureusData to be determined
Escherichia coliData to be determined
Candida albicansData to be determined

Table 3: Hypothetical Anti-inflammatory Activity of this compound

EnzymeIC₅₀ (µM)
COX-1Data to be determined
COX-2Data to be determined

Table 4: Hypothetical Antioxidant Activity of this compound

AssayIC₅₀ (µg/mL)
DPPH Radical ScavengingData to be determined

Table 5: Hypothetical EZH2 Inhibitory Activity of this compound

EnzymeIC₅₀ (µM)
EZH2Data to be determined

Visualizations: Workflows and Pathways

To visually represent the experimental and logical frameworks, the following diagrams are provided in the DOT language for use with Graphviz.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Ethyl 2,4-dihydroxy-6- methylnicotinate purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity antimicrobial Antimicrobial Assay (MIC) purification->antimicrobial anti_inflammatory Anti-inflammatory Assay (COX Inhibition) purification->anti_inflammatory antioxidant Antioxidant Assay (DPPH) purification->antioxidant ezh2_inhibition EZH2 Inhibition Assay purification->ezh2_inhibition ic50 IC50 / MIC Determination cytotoxicity->ic50 antimicrobial->ic50 anti_inflammatory->ic50 antioxidant->ic50 ezh2_inhibition->ic50 pathway Pathway & Mechanism Elucidation ic50->pathway

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

potential_anticancer_pathway cluster_cellular_effects Cellular Effects cluster_molecular_targets Potential Molecular Targets compound Ethyl 2,4-dihydroxy- 6-methylnicotinate ros ROS Generation compound->ros ezh2 EZH2 Inhibition compound->ezh2 other_kinases Other Kinase Inhibition compound->other_kinases cell_cycle Cell Cycle Arrest cancer_cell Cancer Cell Proliferation Inhibition cell_cycle->cancer_cell apoptosis Induction of Apoptosis apoptosis->cancer_cell ros->apoptosis ezh2->cell_cycle other_kinases->cell_cycle

Caption: Postulated signaling pathways for the anticancer activity of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. The structural analogies to known bioactive molecules, coupled with its role as a key synthetic intermediate, provide a strong rationale for its comprehensive biological evaluation. This technical guide offers a foundational framework for researchers to embark on this endeavor. Future research should focus on obtaining robust, quantitative data for its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Elucidation of its specific molecular targets and mechanisms of action will be crucial in unlocking its full therapeutic potential. The detailed experimental protocols provided herein are intended to facilitate these critical next steps in the investigation of this compound.

References

The Evolving Landscape of Substituted Pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, biological activities, and therapeutic potential of substituted pyridine derivatives, providing researchers, scientists, and drug development professionals with a detailed guide to this critical class of compounds.

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1][2] The versatility of the pyridine ring, allowing for diverse substitutions, has led to the development of a vast array of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[3][4][5] This technical guide provides an in-depth literature review, summarizing key quantitative data, detailing experimental protocols for pivotal experiments, and visualizing complex biological pathways and experimental workflows to facilitate further research and development in this dynamic field.

Synthetic Strategies for Substituted Pyridine Derivatives

The construction of the pyridine ring can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions

These well-established methods often involve the one-pot assembly of acyclic precursors to form the pyridine core.

Hantzsch Pyridine Synthesis: This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[6][7]

Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

  • Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Step 2: Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in 10 mL of acetic acid. A solution of sodium nitrite (0.3 g) in 1 mL of water is added dropwise with stirring. The mixture is then heated at 80°C for 1 hour. After cooling, the reaction mixture is poured into water, and the precipitated pyridine derivative is collected by filtration, washed with water, and recrystallized from ethanol.

Bohlmann-Rahtz Pyridine Synthesis: This two-step method involves the condensation of an enamine with an alkynone to form an aminodiene intermediate, which then undergoes thermally induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[8][9]

Experimental Protocol: Bohlmann-Rahtz Pyridine Synthesis

  • A solution of 1-phenyl-2-propyn-1-one (0.16 g, 1.23 mmol) and ethyl 3-aminocrotonate (0.2 mL, 1.6 mmol) in a 5:1 mixture of ethanol and acetic acid (12 mL) is prepared.

  • The reaction can be performed under flow conditions using a system like FlowSyn™, fitted with a 5 mL stainless steel tubing reactor, heated to 120°C with a reaction time of 5 minutes.

  • Alternatively, for a batch reaction using microwave irradiation, a solution of the reactants in the ethanol-acetic acid solvent mixture is irradiated for 5 minutes at 120°C.

  • The collected outflow or the cooled reaction mixture is then worked up by extraction with a suitable organic solvent (e.g., CH2Cl2), followed by drying and evaporation to yield the product.[5]

Kröhnke Pyridine Synthesis: This method provides a convergent route to 2,4,6-trisubstituted pyridines through the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[4][10]

Experimental Protocol: Kröhnke Synthesis of 2,4,6-Triphenylpyridine

  • Step 1: Synthesis of N-phenacylpyridinium bromide: To a solution of α-bromoacetophenone (1.99 g, 10 mmol) in 20 mL of acetone, pyridine is added dropwise at room temperature. The mixture is stirred for 1-2 hours to allow for the formation of the pyridinium salt, which precipitates and is collected by vacuum filtration.

  • Step 2: Pyridine Ring Formation: A mixture of N-phenacylpyridinium bromide (from the previous step), chalcone (2.08 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol) in 30 mL of glacial acetic acid is refluxed for 4 hours. After cooling, the mixture is poured into ice water, and the precipitated 2,4,6-triphenylpyridine is collected by filtration and recrystallized.[10]

Guareschi-Thorpe Pyridine Synthesis: This reaction is a versatile method for preparing 2-hydroxypyridines (or their 2-pyridone tautomers) through the condensation of a β-dicarbonyl compound, a cyanoacetamide or cyanoacetate, and a source of ammonia.[6][11]

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis of 6-hydroxy-4-methyl-2-phenyl-3-cyanopyridine

  • A mixture of ethyl cyanoacetate (1 mmol), benzoylacetone (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and washed with water. The crude product can be purified by recrystallization.[11][12]

Modern Synthetic Methods

Transition-metal catalysis has emerged as a powerful tool for the synthesis of polysubstituted pyridines, offering high efficiency and regioselectivity.

Transition-Metal-Catalyzed Synthesis: Palladium- and rhodium-catalyzed reactions are prominent in modern pyridine synthesis. For instance, α,β-unsaturated O-pivaloyl oximes can react with alkenes in the presence of a rhodium catalyst, such as [RhCp*Cl₂]₂, and a silver salt to yield substituted pyridines.[8]

Biological Activities of Substituted Pyridine Derivatives

The pharmacological importance of pyridine derivatives is vast, with compounds exhibiting a wide range of activities against various diseases.[5][13]

Anticancer Activity

Substituted pyridines have shown significant potential as anticancer agents, targeting various mechanisms involved in tumor progression.[3][14] Structure-activity relationship (SAR) studies have revealed that the presence and position of specific functional groups, such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2), can enhance antiproliferative activity. Conversely, bulky groups or halogen atoms may decrease activity.[3][15]

Many pyridine derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Histone Deacetylases (HDACs).[16][17]

VEGFR-2 Inhibition: VEGFR-2 is a crucial receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[18] Pyridine-based inhibitors can block the ATP-binding site of VEGFR-2, thereby preventing its activation and downstream signaling.[16]

HDAC Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition by pyridine derivatives can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[17][19]

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridine derivative (typically dissolved in DMSO) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Pyridine derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[1] The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key parameter for evaluating their efficacy.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: Two-fold serial dilutions of the pyridine derivative are prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Quantitative Data on Substituted Pyridine Derivatives

The following tables summarize the biological activities of representative substituted pyridine derivatives from the literature, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Substituted Pyridine Derivatives (IC50 Values)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-Urea8eMCF-7 (Breast)0.22 (48h)[20]
Pyridine-Urea8nMCF-7 (Breast)1.88 (48h)[20]
Pyridine-derived10HepG2 (Liver)4.25[16][21]
Pyridine-derived10MCF-7 (Breast)6.08[16][21]
Pyridine-derived9HepG2 (Liver)4.68[16][21]
Pyridine-derived8HepG2 (Liver)4.34[16][21]
Spiro-pyridine7HepG-2 (Liver)8.90[22]
Spiro-pyridine7Caco-2 (Colon)7.83[22]
Spiro-pyridine8HepG-2 (Liver)8.42[22]
3-Cyanopyridine7h (3-pyridyl)MCF-7 (Breast)1.89[23]
3-Cyanopyridine7g (thiophenyl)MCF-7 (Breast)1.92[23]
Indole-acylhydrazoneGMCF-7 (Breast)16.20 µg/mL[24]

Table 2: Kinase Inhibitory Activity of Substituted Pyridine Derivatives (IC50 Values)

Compound ClassDerivativeKinase TargetIC50 (nM)Reference
Pyridine-Urea8bVEGFR-25000[20]
Pyridine-Urea8eVEGFR-23930[20]
Pyridine-derived10VEGFR-2120[16][21]
Pyridine-derived8VEGFR-2130[16][21]
Pyridine-derived9VEGFR-2130[16][21]
Aminopyridine26VRK1150[25]
Pyrazolopyridine4kPIM-121.2[26]
Pyrazolopyridine7bPIM-118.9[26]
Pyridine-based12PIM-114.3[27]
Triazolopyridine19HDAC64.3[28]
Triazolopyridine19JAK1165[28]
Pyridylacrylic hydroxamate5dHDAC380[19]
Pyridylacrylic hydroxamate5dHDAC611[19]

Table 3: Antimicrobial Activity of Substituted Pyridine Derivatives (MIC Values)

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine carboxamide15M. tuberculosis H37Rv0.10 - 0.19 µM
Imidazo[1,2-a]pyridine carboxamide16M. tuberculosis H37Rv0.10 - 0.19 µM
Pyridine triazole127bS. aureus12.5[1]
Pyridine triazole127bK. pneumoniae6.25[1]
Pyridine triazole127bC. albicans6.25[1]
Pyrido[2,3-d]pyrimidine5bGram-positive/negative bacteria0.48 - 3.91
Pyrido[2,3-d]pyrimidine5cGram-positive/negative bacteria0.48 - 3.91

Visualizing Molecular Mechanisms and Experimental Workflows

To further elucidate the complex processes involved in the synthesis and biological action of substituted pyridine derivatives, the following diagrams have been generated using the DOT language.

G Experimental Workflow: Hantzsch Pyridine Synthesis cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_aromatization Aromatization cluster_purification Purification & Analysis Aldehyde Aldehyde Condensation One-Pot Condensation (Reflux in Ethanol) Aldehyde->Condensation BetaKetoester1 β-Ketoester (2 eq.) BetaKetoester1->Condensation NitrogenSource Nitrogen Source (e.g., NH4OAc) NitrogenSource->Condensation Dihydropyridine 1,4-Dihydropyridine Intermediate Condensation->Dihydropyridine Oxidation Oxidation (e.g., NaNO2 in Acetic Acid) Dihydropyridine->Oxidation PyridineProduct Substituted Pyridine Oxidation->PyridineProduct Filtration Filtration & Washing PyridineProduct->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterization (NMR, MS, etc.) Recrystallization->Characterization

Caption: A generalized workflow for the Hantzsch pyridine synthesis.

G Experimental Workflow: In Vitro Anticancer Assay (MTT) Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Pyridine Derivative (various concentrations) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate Cell Viability & Determine IC50 Measure->Analyze

Caption: Workflow for the MTT cell viability assay.

G VEGFR-2 Signaling Pathway Inhibition by Pyridine Derivatives cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PyridineInhibitor Pyridine Derivative (Inhibitor) PyridineInhibitor->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridine derivative.

G HDAC Inhibition by Pyridine Derivatives cluster_chromatin Chromatin Remodeling cluster_cellular_effects Cellular Outcomes PyridineInhibitor Pyridine Derivative (HDAC Inhibitor) PyridineInhibitor->HDAC Inhibits OpenChromatin Open Chromatin (Transcriptionally Active) PyridineInhibitor->OpenChromatin Promotes AcetylGroups Acetyl Groups HDAC->AcetylGroups Removes Histones Histones Chromatin Condensed Chromatin (Transcriptionally Inactive) Histones->Chromatin AcetylGroups->Histones Attached to Chromatin->OpenChromatin Relaxation GeneExpression Altered Gene Expression (e.g., p21, pro-apoptotic genes) OpenChromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Differentiation Cell Differentiation GeneExpression->Differentiation

Caption: Mechanism of action of pyridine-based HDAC inhibitors.

Conclusion

Substituted pyridine derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their amenability to a wide range of synthetic modifications allows for the fine-tuning of their biological activities, making them promising candidates for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the current state of research on substituted pyridines, from their synthesis to their biological evaluation and mechanisms of action. The structured presentation of quantitative data, detailed experimental protocols, and visual representations of complex pathways is intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. The continued exploration of the chemical space around the pyridine scaffold holds immense promise for addressing a multitude of unmet medical needs.

References

The Genesis of a Vasodilator: An In-depth Technical Guide to the Discovery and History of Nicotinate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinate esters, the ester derivatives of nicotinic acid (niacin or Vitamin B3), have a rich and multifaceted history, evolving from a derivative of a well-known alkaloid to a class of compounds with significant therapeutic interest, primarily for their potent vasodilatory effects. This technical guide delves into the core of their discovery, tracing their origins from the initial synthesis of the parent acid to the elucidation of their pharmacological mechanisms. We will explore the key scientific milestones, present quantitative data from pivotal studies, and provide detailed experimental protocols and pathway visualizations to offer a comprehensive resource for professionals in the field.

The Precursor: Discovery and Synthesis of Nicotinic Acid

The story of nicotinate esters begins with their parent compound, nicotinic acid. Initially, nicotinic acid was synthesized in 1867 by the oxidative degradation of nicotine, the prominent alkaloid in tobacco, using potent oxidizing agents like potassium chromate and sulfuric acid.[1] For many years, it remained a chemical curiosity.

It wasn't until the early 20th century that the biological significance of nicotinic acid was unveiled. Through the work of researchers like Joseph Goldberger, the devastating disease pellagra, rampant in populations with corn-based diets, was linked to a nutritional deficiency. In 1937, American biochemist Conrad Elvehjem isolated a "pellagra-preventing factor" from liver, which he identified as nicotinic acid.[1] This discovery established nicotinic acid as an essential vitamin, later named niacin or Vitamin B3, and led to the fortification of flour and other foods, drastically reducing the incidence of pellagra.

The Emergence of Nicotinate Esters: Synthesis and Early Investigations

The esterification of nicotinic acid to form nicotinate esters followed the foundational principles of organic chemistry. The most common method for their synthesis, both historically and in modern laboratories, is the Fischer-Speier esterification . This reaction involves refluxing nicotinic acid with an alcohol (e.g., methanol, ethanol, benzyl alcohol) in the presence of a strong acid catalyst, typically sulfuric acid.

While the exact date of the first synthesis of each specific ester is not prominently documented in readily available historical records, the investigation into their pharmacological properties, particularly their ability to induce localized vasodilation, began to gain traction in the mid-20th century. These esters were observed to act as rubefacients , substances that cause redness and a warming sensation when applied to the skin, due to the dilation of superficial blood vessels. This property made them attractive for use in topical preparations aimed at relieving muscle and joint pain.

Pharmacological Properties: Vasodilation and the Underlying Mechanism

The primary pharmacological effect of nicotinate esters is their potent vasodilatory action. When applied topically, they readily penetrate the skin and are hydrolyzed by cutaneous esterases to release nicotinic acid. It is the parent nicotinic acid that is the primary active agent responsible for the observed physiological effects.

The GPR109A Signaling Pathway

The vasodilatory cascade is initiated by the binding of nicotinic acid to a specific G protein-coupled receptor, GPR109A (also known as HM74A or PUMA-G), which is highly expressed in epidermal Langerhans cells and keratinocytes. The activation of GPR109A triggers a complex intracellular signaling pathway:

GPR109A_Signaling_Pathway GPR109A Signaling Pathway for Vasodilation cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_vascular Vascular Smooth Muscle Cell Nicotinic_Acid Nicotinic Acid (from ester hydrolysis) GPR109A GPR109A Receptor Nicotinic_Acid->GPR109A Binds to G_Protein Gαi/βγ GPR109A->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PLA2 Phospholipase A₂ (PLA₂) DAG->PLA2 Activates Ca2 Ca²⁺ (intracellular release) IP3->Ca2 Stimulates Ca2->PLA2 Activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases from membrane lipids COX Cyclooxygenase (COX-1/COX-2) Arachidonic_Acid->COX Metabolized by PGD2_Synthase PGD₂ Synthase COX->PGD2_Synthase Produces PGH₂ for PGD2 Prostaglandin D₂ (PGD₂) PGD2_Synthase->PGD2 Synthesizes DP1_Receptor DP1 Receptor PGD2->DP1_Receptor Binds to Vasodilation Vasodilation DP1_Receptor->Vasodilation Induces

Caption: GPR109A signaling cascade leading to vasodilation.

Quantitative Data on Vasodilatory Effects

Numerous studies have quantified the vasodilatory effects of topically applied nicotinate esters. The intensity and duration of the response are dependent on the specific ester, its concentration, the vehicle used for delivery, and the anatomical site of application.

Table 1: Comparative Vasodilatory Effects of Topical Nicotinate Esters

Nicotinate EsterConcentrationMethod of MeasurementPeak Response TimeDuration of ActionReference
Methyl Nicotinate1%Laser Doppler Perfusion Imaging15-30 minutes< 120 minutes[2]
Hexyl Nicotinate0.025% - 0.1%Laser Doppler FlowmetryDose-dependentNot specified[2]
Benzyl NicotinateNot specifiedLaser Doppler FlowmetryFastest on foreheadNot specified[3][4]

Table 2: Dose-Response of Methyl Nicotinate-Induced Vasodilation

Concentration (mmol/L)Measurement ParameterObservationReference
0, 0.1, 1.0, 10.0, 100Cutaneous Vascular Response (Laser Doppler Velocimetry)Dose-dependent increase in cutaneous blood flow.[5]
5-100 mMErythemal Response (Laser Doppler Velocimetry and Photopulse Plethysmography)Saturable response at higher concentrations, with prolonged effect.[6]

Experimental Protocols

The investigation of nicotinate esters has relied on a variety of experimental techniques, from their initial synthesis to the detailed characterization of their pharmacological effects.

Synthesis and Purification of Methyl Nicotinate (Fischer Esterification)

Synthesis_Workflow Workflow for Synthesis and Purification of Methyl Nicotinate Start Start Reactants Combine Nicotinic Acid, Methanol, and Sulfuric Acid in a round-bottom flask Start->Reactants Reflux Reflux the mixture (e.g., for 4-6 hours) Reactants->Reflux Cool Cool the reaction mixture to room temperature Reflux->Cool Neutralize Neutralize with a weak base (e.g., sodium bicarbonate solution) Cool->Neutralize Extract Perform liquid-liquid extraction with an organic solvent (e.g., diethyl ether) Neutralize->Extract Dry Dry the organic layer (e.g., with anhydrous sodium sulfate) Extract->Dry Filter Filter to remove the drying agent Dry->Filter Evaporate Evaporate the solvent under reduced pressure Filter->Evaporate Purify Purify the crude product (e.g., by distillation or chromatography) Evaporate->Purify Characterize Characterize the final product (e.g., NMR, IR, Mass Spectrometry) Purify->Characterize End End Characterize->End

Caption: A typical workflow for the synthesis of methyl nicotinate.

A detailed protocol for the synthesis of methyl nicotinate is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine nicotinic acid, a molar excess of methanol, and a catalytic amount of concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux and maintain for several hours to drive the esterification to completion.

  • Workup: After cooling, the reaction mixture is neutralized with a base such as sodium bicarbonate.

  • Extraction: The product is then extracted into an organic solvent like diethyl ether.

  • Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The crude methyl nicotinate can be further purified by distillation or column chromatography.

Measurement of Cutaneous Blood Flow

The vasodilatory effects of topical nicotinate esters are commonly assessed by measuring changes in cutaneous blood flow. Laser Doppler Flowmetry (LDF) and Laser Speckle Contrast Imaging (LSCI) are non-invasive techniques widely used for this purpose.

Blood_Flow_Measurement_Workflow Workflow for Measuring Cutaneous Blood Flow Response Start Start Acclimatize Acclimatize subject to room temperature Start->Acclimatize Baseline Measure baseline skin blood flow using LDF/LSCI Acclimatize->Baseline Apply Apply nicotinate ester formulation to a defined skin area Baseline->Apply Record Continuously record blood flow measurements over time Apply->Record Analyze Analyze the data to determine peak response, time to peak, and duration of action Record->Analyze End End Analyze->End

Caption: Experimental workflow for assessing vasodilation.

A typical experimental protocol for measuring the vasodilatory response is as follows:

  • Subject Preparation: Healthy volunteers are acclimatized to a temperature-controlled room.

  • Baseline Measurement: A baseline measurement of skin blood flow is taken from a defined area on the forearm using a Laser Doppler Flowmeter.

  • Application of Nicotinate Ester: A standardized amount of the nicotinate ester formulation is applied to the measurement site.

  • Data Acquisition: Blood flow is continuously monitored and recorded for a set period.

  • Data Analysis: The change in blood flow from baseline is calculated to determine the vasodilatory response profile.

Conclusion

The journey of nicotinate esters from their chemical origins to their application as topical vasodilators is a testament to the interplay of organic chemistry, pharmacology, and clinical observation. Initially synthesized as simple derivatives of a vitamin, their potent rubefacient properties paved the way for their use in topical therapies. The elucidation of their mechanism of action, centered around the GPR109A receptor and prostaglandin synthesis, has provided a solid foundation for their continued investigation and the development of new therapeutic agents. This in-depth guide, with its structured data, detailed protocols, and visual representations of key pathways and workflows, aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the discovery and history of this important class of compounds.

References

Ethyl 2,4-dihydroxy-6-methylnicotinate: A Versatile Heterocyclic Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethyl 2,4-dihydroxy-6-methylnicotinate, a multi-substituted pyridine derivative, stands as a privileged scaffold in the realms of medicinal chemistry and materials science. Its unique electronic and structural features, characterized by multiple reactive sites, offer a rich platform for molecular diversification. This technical guide provides an in-depth exploration of this building block, covering its synthesis, structural elucidation, and reactivity. We will delve into the causality behind experimental choices for its synthesis and functionalization, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step methodologies for key transformations are provided, underpinned by authoritative references to ensure scientific integrity.

Introduction: The Strategic Value of a Polysubstituted Pyridine

The pyridine ring is a cornerstone of many biologically active compounds and functional materials. This compound (also known as Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate) distinguishes itself through a strategic arrangement of functional groups: two hydroxyl groups, a methyl group, and an ethyl carboxylate moiety. This arrangement not only provides multiple points for synthetic elaboration but also gives rise to interesting tautomeric equilibria that govern its reactivity. Its utility has been particularly noted in the synthesis of analogs of therapeutic agents like Lucanthone, which have been investigated for their antitumor and bactericidal properties.[1] This guide will serve as a comprehensive resource for harnessing the synthetic potential of this versatile building block.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective application in synthesis.

Physical Properties

This compound is typically a white to off-white crystalline powder.[2] Key physical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₄[3]
Molecular Weight197.19 g/mol [3]
Melting Point205 °C[3]
Boiling Point (Predicted)446.0 ± 40.0 °C[3]
Density (Predicted)1.312 ± 0.06 g/cm³[3]
pKa (Predicted)8.08 ± 0.28[3]
SolubilitySoluble in Methanol[3]
Structural Confirmation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (singlet), the ethyl ester protons (quartet and triplet), and the aromatic proton on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the pyridine ring (with those bearing hydroxyl groups appearing at lower field), the methyl carbon, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the O-H stretching of the hydroxyl groups, the C=O stretching of the ester and the pyridone tautomer, and C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Synthesis of the Core Scaffold: A Robust and Scalable Protocol

The synthesis of this compound can be efficiently achieved through a one-pot multicomponent reaction. The following protocol, adapted from established procedures, provides a high-yield and scalable method.[1]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate Reaction Cyclocondensation Ethyl 3-aminocrotonate->Reaction Diethyl malonate Diethyl malonate Diethyl malonate->Reaction Sodium ethoxide Sodium ethoxide Sodium ethoxide->Reaction Base Anhydrous ethanol Anhydrous ethanol Anhydrous ethanol->Reaction Solvent Product This compound Reaction->Product 81.85% yield Tautomerism A Dihydroxy form B 4-Hydroxy-2-pyridone form A->B Equilibrium G Start Ethyl 2,4-dihydroxy- 6-methylnicotinate Step1 Reaction with α,β-unsaturated ketone Start->Step1 Product Fused Pyranopyridine Derivative Step1->Product

References

An In-depth Technical Guide to Ethyl 2,4-dihydroxy-6-methylnicotinate and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2,4-dihydroxy-6-methylnicotinate, a versatile pyridine derivative that serves as a crucial building block in the synthesis of pharmacologically active compounds. This document details its chemical synonyms, physicochemical properties, experimental protocols for its synthesis, and explores the signaling pathways targeted by its derivatives, particularly in the context of anticancer research.

Chemical Identity and Synonyms

This compound is a multi-substituted pyridine compound with the Chemical Abstracts Service (CAS) registry number 70254-52-3 . Due to its complex structure, it is known by several systematic and common names in chemical literature and commercial catalogs. Understanding these synonyms is crucial for exhaustive literature searches and procurement.

Table 1: Synonyms for this compound

Synonym TypeName
Primary Name This compound
IUPAC Name ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate[1]
Systematic Name Ethyl 2,4-dihydroxy-6-methyl-3-pyridinecarboxylate[2]
Alternative Name 2,4-Dihydroxy-6-methyl-3-pyridinecarboxylic Acid Ethyl Ester[2]
Alternative Name 2,4-Dihydroxy-6-methylnicotinic Acid Ethyl Ester[2]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in chemical synthesis. The compound is typically a white to off-white crystalline powder.[3]

Table 2: Physicochemical Data of this compound

PropertyValueReference
Molecular Formula C₉H₁₁NO₄[4]
Molar Mass 197.19 g/mol [4]
Melting Point 205-210 °C[1][4]
Boiling Point (Predicted) 446.0 ± 40.0 °C[4]
Density (Predicted) 1.312 ± 0.06 g/cm³[4]
pKa (Predicted) 8.08 ± 0.28[5]
Solubility Soluble in Methanol[2][5]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is a multicomponent reaction involving ethyl 3-aminocrotonate and diethyl malonate in the presence of a base.[1]

Protocol: Multicomponent Synthesis

  • Reactants:

    • Ethyl 3-aminocrotonate (100 g, 0.7752 mol)

    • Diethyl malonate

    • Sodium ethoxide (65 g, 0.9559 mol)

    • Anhydrous ethanol (240 g)

  • Procedure:

    • To a suitable reactor, add ethyl 3-aminocrotonate, sodium ethoxide, and anhydrous ethanol.

    • Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.

    • After the reaction is complete, cool the mixture to 50-60 °C.

    • Concentrate the solution under reduced pressure to remove approximately 100 g of ethanol.

    • Slowly pour the concentrated solution into 1000 ml of water.

    • Add 10 g of basic activated carbon, stir for 1 hour, and then filter the mixture.

    • Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.

    • Collect the solid by filtration.

    • Dry the resulting solid at 50-60 °C to obtain white, needle-like crystals of this compound.

  • Yield: Approximately 125 g (81.85% yield) with an HPLC purity of 99.5%.[6]

Role in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of more complex heterocyclic compounds, notably analogs of Lucanthone, which have been investigated for their potential antitumor and bactericidal properties.[1][6]

Lucanthone and its Analogs: Targeting Cancer Signaling Pathways

Lucanthone is a thioxanthenone derivative known to possess anticancer activity through multiple mechanisms of action. Derivatives synthesized from this compound are being explored to enhance efficacy and reduce toxicity. The primary mechanisms of Lucanthone's action include DNA intercalation, inhibition of topoisomerase II, and modulation of key cellular processes like autophagy and apoptosis.[7][8]

Signaling Pathways Modulated by Lucanthone and its Analogs:

  • DNA Damage and Repair: Lucanthone intercalates into DNA and inhibits topoisomerase II, an enzyme crucial for DNA replication and transcription.[9] It also inhibits AP endonuclease 1 (APE1), a key enzyme in the DNA base excision repair (BER) pathway.[8][9] Inhibition of these pathways leads to the accumulation of DNA damage and can trigger apoptosis in cancer cells.

  • Autophagy Inhibition: Lucanthone is a known inhibitor of autophagy, a cellular process that allows cancer cells to survive under stress conditions.[7] It disrupts lysosomal function, leading to the accumulation of autophagosomes and ultimately inducing apoptosis.[7]

  • Induction of Apoptosis: By inhibiting DNA repair and autophagy, Lucanthone and its analogs can induce programmed cell death (apoptosis). One mechanism involves the induction of cathepsin D, a lysosomal protease, which can mediate apoptosis.[7]

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for the synthesis of this compound and the signaling pathways targeted by its derivatives like Lucanthone.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Purification cluster_product Final Product R1 Ethyl 3-aminocrotonate P1 Mix and Reflux (80-90°C, 24h) R1->P1 R2 Diethyl malonate R2->P1 R3 Sodium ethoxide R3->P1 R4 Anhydrous ethanol R4->P1 P2 Concentration P1->P2 P3 Aqueous Workup & Charcoal Treatment P2->P3 P4 Precipitation (pH 2-3) P3->P4 P5 Filtration & Drying P4->P5 FP Ethyl 2,4-dihydroxy- 6-methylnicotinate P5->FP

Caption: Experimental workflow for the synthesis of this compound.

Lucanthone_Signaling_Pathway cluster_lucanthone Lucanthone Analog cluster_cellular_targets Cellular Targets cluster_cellular_processes Cellular Processes cluster_outcomes Cellular Outcomes Lucanthone Lucanthone Derivative DNA DNA Lucanthone->DNA Intercalation TopoII Topoisomerase II Lucanthone->TopoII Inhibition APE1 APE1 (BER Pathway) Lucanthone->APE1 Inhibition Lysosome Lysosome Lucanthone->Lysosome Disruption DNARepair DNA Repair Autophagy Autophagy Lysosome->Autophagy Inhibition Apoptosis Apoptosis Autophagy->Apoptosis Induction via Cathepsin D DNARepair->Apoptosis Accumulation of DNA Damage CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Signaling pathways targeted by Lucanthone analogs derived from the core compound.

References

Methodological & Application

Synthesis protocol for Ethyl 2,4-dihydroxy-6-methylnicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate, a valuable building block in the development of various chemical compounds, including analogs of Lucanthone which have shown potential antitumor and bactericidal properties.[1] The described method is a multicomponent synthesis utilizing ethyl 3-aminocrotonate and diethyl malonate in the presence of sodium ethoxide. This process has been optimized to achieve high yield and purity.[2]

Reaction Scheme

A common and effective method for the synthesis of this compound involves the condensation reaction between ethyl 3-aminocrotonate and diethyl malonate.[1][2] The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, in an alcoholic solvent.

Quantitative Data Summary

ParameterValueReference
Starting Material 1Ethyl 3-aminocrotonate (100 g, 0.7752 mol)[1]
Starting Material 2Diethyl malonate[2]
BaseSodium ethoxide (65 g, 0.9559 mol)[1]
SolventAnhydrous ethanol (240 g)[1]
Reaction Temperature80-90 °C[1][2]
Reaction Time24 hours[1][2]
Product Yield125 g (81.85%)[1][2]
Product Purity (HPLC)99.5%[1][2]
AppearanceWhite needle-like crystals[1]

Experimental Protocol

This protocol details the synthesis of this compound from ethyl 3-aminocrotonate and diethyl malonate.

Materials:

  • Ethyl 3-aminocrotonate (100 g, 0.7752 mol)

  • Diethyl malonate

  • Sodium ethoxide (65 g, 0.9559 mol)

  • Anhydrous ethanol (240 g)

  • Basic activated carbon (10 g)

  • Ammonium chloride

  • Water

  • Reactor suitable for heating under reflux

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), followed by sodium ethoxide (65 g, 0.9559 mol) and anhydrous ethanol (240 g).[1]

  • Reaction: Slowly heat the reaction mixture to 80-90 °C and maintain it at reflux with stirring for 24 hours.[1][2]

  • Solvent Removal: After the reaction is complete, cool the mixture to 50-60 °C. Concentrate the solution under reduced pressure to remove approximately 100 g of ethanol.[1]

  • Purification: a. Slowly pour the concentrated solution into 1000 ml of water.[1] b. Add 10 g of basic activated carbon and stir the mixture for 1 hour.[1] c. Filter the mixture to remove the activated carbon. d. Cool the filtrate to below 0 °C.[1] e. Adjust the pH of the filtrate to 2-3 with ammonium chloride, which will cause a large amount of solid to precipitate.[1]

  • Isolation and Drying: a. Collect the precipitated solid by filtration.[1] b. Dry the resulting solid at 50-60 °C to obtain white needle-like crystals of this compound (125 g, 81.85% yield, 99.5% HPLC purity).[1]

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A 1. Add Reactants (Ethyl 3-aminocrotonate, Sodium Ethoxide, Anhydrous Ethanol) B 2. Heat to 80-90°C and Reflux for 24h A->B C 3. Cool and Concentrate (Remove ~100g Ethanol) B->C D 4. Precipitate in Water C->D E 5. Decolorize with Activated Carbon D->E F 6. Filter E->F G 7. Cool Filtrate (<0°C) and Adjust pH to 2-3 F->G H 8. Collect Precipitate by Filtration G->H I 9. Dry at 50-60°C H->I J This compound (White Crystals) I->J

Caption: Synthesis workflow for this compound.

Alternative Synthetic Routes

Other reported methods for the synthesis of this compound include the reaction of 2,4-dihydroxy-6-methylpyridine with ethyl chloroacetate in the presence of a base[3] and the direct esterification of 2,4-dihydroxy-6-methylnicotinic acid with ethanol using an acid catalyst like sulfuric acid.[2] The choice of synthetic route may depend on the availability of starting materials and desired scale of production.

References

Application Notes and Protocols for the Preparation of Aza-Lucanthone Analogs using Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of aza-lucanthone analogs, a promising class of compounds with potential antitumor and bactericidal properties. The synthetic strategy utilizes Ethyl 2,4-dihydroxy-6-methylnicotinate as a key starting material to construct the aza-thioxanthenone scaffold, which is the core of these lucanthone analogs.

Lucanthone and its analogs have been investigated for their therapeutic potential, primarily as antitumor agents.[1][2][3][4] The introduction of a nitrogen atom into the tricyclic thioxanthenone core, creating aza-analogs, can significantly modulate the pharmacological properties of the resulting compounds. This document outlines a plausible and detailed synthetic pathway, drawing from established chemical principles for the formation of the thioxanthenone ring system.

I. Overview of the Synthetic Strategy

The synthesis of aza-lucanthone analogs from this compound is a multi-step process that can be broadly divided into three key stages:

  • Functionalization of the Pyridine Ring: Modification of the hydroxyl groups on the this compound to introduce a leaving group, preparing it for a nucleophilic aromatic substitution reaction.

  • Formation of the Diaryl Thioether Intermediate: Coupling of the functionalized pyridine derivative with a substituted o-mercaptobenzoic acid derivative via an Ullmann-type condensation reaction.

  • Cyclization to the Aza-Thioxanthenone Core: Intramolecular Friedel-Crafts type acylation to form the tricyclic aza-thioxanthenone ring system.

  • Side Chain Installation: Introduction of the characteristic aminoalkyl side chain found in Lucanthone and its active analogs.

This overall workflow is depicted in the following diagram:

G cluster_0 Stage 1: Functionalization cluster_1 Stage 2: Thioether Formation (Ullmann Condensation) cluster_2 Stage 3: Cyclization (Friedel-Crafts) cluster_3 Stage 4: Side Chain Installation A This compound B Functionalized Pyridine Derivative (e.g., Ditosylate) A->B Tosyl Chloride, Pyridine D Diaryl Thioether Intermediate B->D dummy1 + B->dummy1 C o-Mercaptobenzoic Acid Derivative C->D E Aza-Thioxanthenone Core D->E Polyphosphoric Acid (PPA), Heat dummy1->C dummy1->D Cu₂O, K₂CO₃, DMF G Final Aza-Lucanthone Analog E->G dummy2 + E->dummy2 F Aminoalkyl Side Chain Precursor F->G dummy2->F dummy2->G Nucleophilic Substitution

Caption: General workflow for the synthesis of aza-lucanthone analogs.

II. Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the synthesis of aza-lucanthone analogs.

Protocol 1: Synthesis of Ethyl 2,4-bis(tosyloxy)-6-methylnicotinate (Functionalized Pyridine Derivative)

This protocol details the functionalization of the hydroxyl groups of this compound to form a ditosylate, which is an excellent leaving group for the subsequent Ullmann condensation.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (Tosyl Chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired Ethyl 2,4-bis(tosyloxy)-6-methylnicotinate.

Protocol 2: Synthesis of the Diaryl Thioether Intermediate via Ullmann Condensation

This protocol describes the copper-catalyzed coupling of the functionalized pyridine derivative with an appropriate o-mercaptobenzoic acid derivative.

Materials:

  • Ethyl 2,4-bis(tosyloxy)-6-methylnicotinate (from Protocol 1)

  • Substituted o-mercaptobenzoic acid (e.g., 2-mercapto-5-methylbenzoic acid) (1.1 eq)

  • Copper(I) oxide (Cu₂O) (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask, add Ethyl 2,4-bis(tosyloxy)-6-methylnicotinate (1.0 eq), the substituted o-mercaptobenzoic acid (1.1 eq), copper(I) oxide (0.2 eq), and potassium carbonate (2.5 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude diaryl thioether can be purified by column chromatography or carried forward to the next step if sufficiently pure.

Protocol 3: Intramolecular Cyclization to the Aza-Thioxanthenone Core

This protocol details the acid-catalyzed intramolecular cyclization of the diaryl thioether to form the tricyclic aza-thioxanthenone scaffold.

Materials:

  • Diaryl thioether intermediate (from Protocol 2)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • Place the crude or purified diaryl thioether intermediate (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (10-20 times the weight of the thioether).

  • Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours.

  • Monitor the formation of the aza-thioxanthenone by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude aza-thioxanthenone by column chromatography or recrystallization.

III. Data Presentation

The following tables summarize hypothetical but expected data for a series of synthesized aza-lucanthone analogs.

Table 1: Synthesis of Aza-Thioxanthenone Intermediates

EntryR¹ Substituent on PyridineR² Substituent on ThiophenolYield of Thioether (%)Yield of Aza-Thioxanthenone (%)
1-CH₃-H7582
2-CH₃5-Cl7278
3-CH₃4-OCH₃6875
4-OCH₃-H7080

Table 2: Biological Activity of Aza-Lucanthone Analogs

Analog IDSide ChainIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549
AZA-LUC-01-CH₃-H-NH(CH₂)₂N(Et)₂5.28.1
AZA-LUC-02-CH₃5-Cl-NH(CH₂)₂N(Et)₂3.86.5
AZA-LUC-03-CH₃4-OCH₃-NH(CH₂)₂N(Et)₂7.110.3
AZA-LUC-04-OCH₃-H-NH(CH₂)₂N(Et)₂6.59.2

IV. Signaling Pathway Visualization

Lucanthone is known to act as an autophagy inhibitor.[5] The following diagram illustrates a simplified representation of the autophagy pathway and the potential point of inhibition by aza-lucanthone analogs.

G cluster_0 Autophagy Pathway Inducers Cellular Stress (e.g., Nutrient Deprivation) ULK1 ULK1 Complex Inducers->ULK1 activates Beclin1 Beclin-1 Complex ULK1->Beclin1 activates Phagophore Phagophore (Isolation Membrane) Beclin1->Phagophore initiates nucleation LC3_I LC3-I LC3_II LC3-II (lipidated) LC3_I->LC3_II conjugation LC3_II->Phagophore recruited to Autophagosome Autophagosome Phagophore->Autophagosome elongation & closure Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cytosolic Components Autolysosome->Degradation AzaLuc Aza-Lucanthone Analog AzaLuc->Autolysosome inhibits formation/function

Caption: Simplified autophagy pathway and proposed inhibition by aza-lucanthone analogs.

V. Conclusion

The protocols and information provided herein offer a solid foundation for the synthesis and evaluation of novel aza-lucanthone analogs. By leveraging the versatility of this compound, researchers can access a diverse library of compounds for screening in antitumor and antibacterial assays. The logical progression from a functionalized pyridine to the final aza-thioxanthenone core via established synthetic methodologies presents a robust route for the discovery of new therapeutic agents. Further optimization of reaction conditions and exploration of a wider range of substituents are encouraged to fully elucidate the structure-activity relationships within this promising class of compounds.

References

Application Notes and Protocols: Ethyl 2,4-dihydroxy-6-methylnicotinate as a Key Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2,4-dihydroxy-6-methylnicotinate (CAS No. 70254-52-3) is a multi-substituted pyridine derivative that serves as a valuable and versatile intermediate in organic synthesis.[1] Its structure, featuring a pyridine ring with hydroxyl groups at the 2 and 4 positions, a methyl group at the 6 position, and an ethyl carboxylate at the 3 position, offers multiple reactive sites for molecular diversification and the construction of complex heterocyclic systems.[1] This compound is recognized as a privileged scaffold in medicinal chemistry, primarily utilized as a key building block for synthesizing novel compounds with potential therapeutic applications, including antitumor and bactericidal agents.[1][2]

Physicochemical Properties and Specifications

This compound is typically a white to off-white crystalline powder.[1][3] Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 70254-52-3[1]
Molecular Formula C₉H₁₁NO₄[4]
Molecular Weight 197.19 g/mol [5]
IUPAC Name ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate[1]
Melting Point 210 °C[1][3]
Appearance White to almost white powder or crystal[1][6]
Purity >98.0%[5][6]

Synthesis of this compound

The most common and efficient synthesis involves a multicomponent reaction, providing high yield and purity.[2] An alternative route is the direct esterification of the corresponding carboxylic acid.[1]

Protocol 1: Multicomponent Synthesis from Ethyl 3-aminocrotonate

This protocol describes the synthesis via the reaction of ethyl 3-aminocrotonate and diethyl malonate in the presence of a strong base.[2]

Reagents:

ReagentMolesMass / Volume
Ethyl 3-aminocrotonate0.7752 mol100 g
Diethyl malonate(Implied, not specified)-
Sodium ethoxide0.9559 mol65 g
Anhydrous ethanol-240 g
Activated carbon-10 g
Ammonium chloride-As needed for pH adjustment
Water-~1000 mL

Experimental Procedure:

  • Charge a suitable reactor with ethyl 3-aminocrotonate (100 g), sodium ethoxide (65 g), and anhydrous ethanol (240 g).[2]

  • Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[2]

  • After the reaction is complete, cool the system to 50-60 °C.[2]

  • Concentrate the mixture under reduced pressure to remove approximately 100 g of ethanol.[2]

  • Slowly pour the concentrated solution into 1000 mL of water.[2]

  • Add 10 g of basic activated carbon, stir the suspension for 1 hour, and then filter to remove the carbon.[2]

  • Cool the filtrate to below 0 °C.[2]

  • Adjust the pH of the cold solution to 2-3 using ammonium chloride, which will cause a large amount of solid to precipitate.[2]

  • Collect the solid product by filtration.[2]

  • Dry the solid at 50-60 °C to yield white, needle-like crystals of this compound.[2]

Expected Outcome:

  • Yield: ~125 g (81.85%)[2]

  • Purity: 99.5% (by HPLC)[2]

Caption: Experimental workflow for the synthesis of the title compound.

Applications in Organic Synthesis

This compound is a key starting material for a variety of more complex molecules, particularly those with biological activity.

Synthesis of Lucanthone Analogs

The compound is explicitly used for the synthesis of analogs of Lucanthone, which are investigated for their potential antitumor and bactericidal properties.[1][2] The multiple reactive sites on the pyridine core allow for systematic structural modifications to develop libraries of new chemical entities.

G cluster_pathways General Derivatization Pathways cluster_prods start Ethyl 2,4-dihydroxy- 6-methylnicotinate prod1 Ring Functionalization (e.g., Halogenation) start->prod1 NXS, Cross-coupling prod2 Hydroxyl Group Functionalization (e.g., Etherification) start->prod2 R-X, Base prod3 Ester Moiety Modification (e.g., Amidation) start->prod3 1. Hydrolysis 2. Amine, Coupling Agent prod4 Heterocycle Synthesis (e.g., Lucanthone Analogs) start->prod4 Multistep Synthesis

Caption: Potential synthetic modifications of the nicotinate scaffold.
Intermediate for Pirfenidone Analogs

Pirfenidone is an important antifibrotic drug used for the treatment of idiopathic pulmonary fibrosis.[7] While not a direct precursor, this compound can be logically converted into the core 5-methyl-2(1H)-pyridinone scaffold required for the synthesis of Pirfenidone and its derivatives. This involves a sequence of dehydroxylation and decarboxylation steps.

G cluster_pirfenidone Proposed Pathway to a Pirfenidone Intermediate start Ethyl 2,4-dihydroxy- 6-methylnicotinate step1 Intermediate A (Dehydroxylation at C4) start->step1 e.g., TfCl, H₂ step2 Intermediate B (Saponification) step1->step2 NaOH, H₂O step3 5-Methyl-2(1H)-pyridinone (Decarboxylation) step2->step3 Heat, Acid final Pirfenidone (N-Arylation) step3->final Ph-X, Cu catalyst, Base [ref: 4, 6]

Caption: Proposed synthetic route to Pirfenidone from the title compound.

Key Experimental Protocols

Protocol 2: Hydrolysis of the Ester Group

This is a fundamental transformation to the corresponding carboxylic acid, which can then be used in amide coupling or other reactions.

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 2,4-dihydroxy-6-methylnicotinic acid.

Protocol 3: Functionalization of the Pyridine Ring (Halogenation)

Introducing a halogen onto the pyridine ring is a key step for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

  • Add a halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.0-1.2 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates full conversion of the starting material.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography to obtain the halogenated derivative.

References

Derivatisierungsstrategien für Ethyl-2,4-dihydroxy-6-methylnicotinat: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Ethyl-2,4-dihydroxy-6-methylnicotinat ist ein vielseitiges Molekül, das als Ausgangsmaterial für die Synthese einer breiten Palette von heterozyklischen Verbindungen dient. Seine mehrfach substitutierte Pyridinstruktur bietet zahlreiche Möglichkeiten zur chemischen Modifikation, was es zu einem wertvollen Baustein in der medizinischen Chemie und der Wirkstoffentdeckung macht.[1][2] Diese Applikationshinweise bieten einen detaillierten Überblick über Schlüsselstrategien zur Derivatisierung, einschließlich detaillierter experimenteller Protokolle und quantitativer Daten zur Erleichterung der Syntheseplanung und -durchführung.

Funktionalisierung des Pyridinrings

Der Pyridinring ist ein primäres Ziel für die Funktionalisierung, um verschiedene Substituenten einzuführen und die elektronischen und sterischen Eigenschaften des Moleküls zu modulieren.

Halogenierung und anschließende Kreuzkupplungsreaktionen

Die Einführung eines Halogenatoms, typischerweise an der C5-Position, ist ein entscheidender erster Schritt für die weitere Diversifizierung durch Kreuzkupplungsreaktionen. Die elektronenreiche Natur des 2,4-Dihydroxypyridin-Systems erleichtert die elektrophile Halogenierung.[1]

Experimentelles Protokoll: Bromierung an der C5-Position

  • Reagenzien und Aufbau: In einem Rundkolben wird Ethyl-2,4-dihydroxy-6-methylnicotinat (1 Äquiv.) in einem geeigneten Lösungsmittel wie Wasser oder Eisessig suspendiert.

  • Reaktion: Unter Kühlung im Eisbad wird Brom (1,4 Äquiv.) langsam zu der Suspension gegeben.

  • Bedingungen: Die Reaktionsmischung wird 24 Stunden bei Raumtemperatur gerührt.

  • Aufarbeitung: Nach Abschluss der Reaktion wird das feste Produkt durch Filtration gesammelt, mit Wasser gewaschen und im Vakuum getrocknet, um Ethyl-5-brom-2,4-dihydroxy-6-methylnicotinat zu erhalten.

ReaktionReagenzienLösungsmittelZeitTemperaturAusbeute
BromierungBromWasser24 hRT~97%

Tabelle 1: Zusammenfassung der quantitativen Daten für die Bromierung. Die Daten basieren auf einem analogen Verfahren für 6-Hydroxynicotinsäure.

Nach der Halogenierung kann die resultierende Verbindung in Palladium-katalysierten Kreuzkupplungsreaktionen wie der Suzuki-Miyaura-Kupplung eingesetzt werden, um neue Kohlenstoff-Kohlenstoff-Bindungen zu knüpfen.

Experimentelles Protokoll: Suzuki-Miyaura-Kupplung

  • Reagenzien und Aufbau: In einem mikrowellengeeigneten Reaktionsgefäß werden Ethyl-5-brom-2,4-dihydroxy-6-methylnicotinat (1 Äquiv.), die entsprechende Arylboronsäure (1,1-1,5 Äquiv.), eine Base wie Kaliumcarbonat (2-3 Äquiv.) und ein Palladiumkatalysator (z.B. Pd(PPh₃)₄, 0,5-2 mol%) in einem Lösungsmittelsystem wie 1,4-Dioxan/Wasser vereinigt.

  • Reaktion: Das Reaktionsgefäß wird verschlossen und in einem Mikrowellenreaktor erhitzt.

  • Bedingungen: Typische Bedingungen sind 80-120 °C für 2-24 Stunden (konventionelle Heizung) oder kürzere Zeiten unter Mikrowellenbestrahlung.

  • Aufarbeitung: Nach Abkühlen wird die Mischung mit einem organischen Lösungsmittel (z.B. Ethylacetat) verdünnt und mit Wasser und gesättigter Kochsalzlösung gewaschen. Die organische Phase wird getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Das Rohprodukt wird mittels Flash-Säulenchromatographie an Kieselgel gereinigt.

ReaktionKatalysatorBaseLösungsmittelTemperaturTypische Ausbeute
Suzuki-KupplungPd(PPh₃)₄K₂CO₃1,4-Dioxan/H₂O80-120 °CHoch

Tabelle 2: Repräsentative Bedingungen für die Suzuki-Miyaura-Kupplung. Die Ausbeuten sind substratabhängig.

Derivatization_Halogenation_Suzuki Start Ethyl 2,4-dihydroxy- 6-methylnicotinate Halogenated Ethyl 5-bromo-2,4-dihydroxy- 6-methylnicotinate Start->Halogenated Brom (Br₂) Coupled 5-Aryl-Derivat Halogenated->Coupled Arylboronsäure, Pd-Katalysator

Abbildung 1: Reaktionsweg für die Halogenierung und anschließende Suzuki-Kupplung.

Nitrierung und Reduktion

Die Nitrierung des Pyridinrings, gefolgt von der Reduktion der Nitrogruppe zu einem Amin, führt zu einem vielseitigen Zwischenprodukt, das weiter derivatisiert werden kann.

Experimentelles Protokoll: Nitrierung

  • Reagenzien und Aufbau: Ethyl-2,4-dihydroxy-6-methylnicotinat wird in einem organischen Säurelösungsmittel wie Essigsäure gelöst.

  • Reaktion: Die Reaktionsmischung wird mit Salpetersäure versetzt.

  • Bedingungen: Die Reaktion wird unter Erhitzen bei 80-100 °C durchgeführt.

  • Aufarbeitung: Nach Abschluss der Reaktion wird Wasser zugegeben, um die Reaktion zu beenden und das nitrierte Produkt auszufällen.

Experimentelles Protokoll: Reduktion der Nitrogruppe

  • Reagenzien und Aufbau: Das nitrierte Derivat wird in einem geeigneten Lösungsmittel wie Wasser oder Ethanol gelöst.

  • Reaktion: Eisenpulver und eine Mineralsäure (z.B. Salzsäure oder Schwefelsäure) werden zu der Lösung gegeben.

  • Bedingungen: Die Reaktion wird bei erhöhter Temperatur (z.B. Rückfluss) durchgeführt.

  • Aufarbeitung: Nach der Reaktion wird die Mischung neutralisiert (z.B. mit Natriumcarbonat) und filtriert. Das Produkt wird aus dem Filtrat durch Extraktion mit einem organischen Lösungsmittel isoliert.

ReaktionReagenzienBedingungenTypische Ausbeute
NitrierungHNO₃ / Essigsäure80-100 °CVariabel
ReduktionFe / HClRückfluss80-90%

Tabelle 3: Repräsentative Bedingungen für die Nitrierung und anschließende Reduktion. Die Ausbeute der Reduktion basiert auf der Reduktion von 4-Nitropyridin-N-oxid.[1]

Derivatization_Nitration_Reduction Start Ethyl 2,4-dihydroxy- 6-methylnicotinate Nitro Nitro-Derivat Start->Nitro Salpetersäure (HNO₃) Amino Amino-Derivat Nitro->Amino Eisen (Fe) / Säure

Abbildung 2: Reaktionsweg für die Nitrierung und anschließende Reduktion.

Funktionalisierung der Hydroxylgruppen

Die beiden Hydroxylgruppen am Pyridinring sind nukleophil und können leicht funktionalisiert werden, um Ether und Ester zu bilden. Eine besondere Herausforderung ist hierbei die regioselektive Alkylierung oder Acylierung.

Experimentelles Protokoll: Regioselektive O-Alkylierung der 4-Hydroxylgruppe

  • Reagenzien und Aufbau: In einem Reaktionsgefäß werden Ethyl-2,4-dihydroxy-6-methylnicotinat (1 Äquiv.), das Alkylbromid (3 Äquiv.) und Cäsiumbicarbonat (CsHCO₃, 3 Äquiv.) in Acetonitril suspendiert.

  • Reaktion: Die Mischung wird in einem Druckgefäß bei 80 °C für 4-6 Stunden unter kräftigem Rühren erhitzt.

  • Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird der Feststoff abfiltriert und das Filtrat eingeengt.

  • Reinigung: Das Rohprodukt wird mittels Flash-Säulenchromatographie (Ethylacetat/Hexan) gereinigt, um das 4-O-alkylierte Produkt zu erhalten.

ReaktionBaseLösungsmittelTemperaturTypische Ausbeute
O-AlkylierungCsHCO₃Acetonitril80 °Cbis zu 95%

Tabelle 4: Repräsentative Bedingungen für die regioselektive O-Alkylierung. Die Daten basieren auf einem analogen Verfahren für 2,4-Dihydroxybenzaldehyde.[3][4]

Modifikation der Estergruppe

Die Ethylestergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu erzeugen, die dann als Ausgangspunkt für die Synthese von Amiden oder anderen Estern dient.

Experimentelles Protokoll: Hydrolyse des Esters

  • Reagenzien und Aufbau: Ethyl-2,4-dihydroxy-6-methylnicotinat wird in einem wässrigen Lösungsmittelgemisch (z.B. Wasser/Ethanol) gelöst.

  • Reaktion: Eine Base wie Natriumhydroxid oder Kaliumhydroxid wird zugegeben.

  • Bedingungen: Die Mischung wird bei erhöhter Temperatur (z.B. Rückfluss) gerührt, bis die Hydrolyse abgeschlossen ist (Überwachung mittels DC).

  • Aufarbeitung: Die Reaktionsmischung wird abgekühlt und mit einer Säure (z.B. HCl) angesäuert, um die 2,4-Dihydroxy-6-methylnicotinsäure auszufällen, die dann durch Filtration isoliert wird.

Experimentelles Protokoll: Amidkupplung

  • Reagenzien und Aufbau: In einem Rundkolben unter inerter Atmosphäre werden die 2,4-Dihydroxy-6-methylnicotinsäure (1 Äquiv.), das entsprechende Amin (1,0-1,2 Äquiv.), ein Kupplungsreagenz wie HATU (1,1 Äquiv.) und eine Base wie DIPEA (2,0-3,0 Äquiv.) in einem aprotischen Lösungsmittel wie DMF gelöst.

  • Reaktion: Die Reaktion wird bei Raumtemperatur für 4-12 Stunden gerührt.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit Ethylacetat verdünnt und nacheinander mit 0,1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter Kochsalzlösung gewaschen.

  • Reinigung: Die organische Schicht wird getrocknet, filtriert und eingeengt. Das Rohprodukt wird bei Bedarf durch Säulenchromatographie gereinigt.

ReaktionKupplungsreagenzBaseLösungsmittelTypische Ausbeute
AmidkupplungHATUDIPEADMFHoch

Tabelle 5: Repräsentative Bedingungen für die Amidkupplung.

Derivatization_Ester_Modification Start Ethyl 2,4-dihydroxy- 6-methylnicotinate Acid 2,4-Dihydroxy-6-methyl- nicotinsäure Start->Acid Hydrolyse (z.B. NaOH) Amide Amid-Derivat Acid->Amide Amin, Kupplungsreagenz (z.B. HATU)

Abbildung 3: Reaktionsweg für die Esterhydrolyse und anschließende Amidkupplung.

Synthese von kondensierten heterozyklischen Systemen

Das Grundgerüst von Ethyl-2,4-dihydroxy-6-methylnicotinat kann als Vorläufer für die Synthese komplexerer, kondensierter heterozyklischer Systeme wie Pyrano[2,3-b]pyridine dienen.

Experimentelles Protokoll: Synthese von Pyrano[2,3-b]pyridinen

  • Reagenzien und Aufbau: Ethyl-2,4-dihydroxy-6-methylnicotinat (1 Äquiv.) und eine aktivierte Methylenverbindung (z.B. Malononitril, 1 Äquiv.) werden in einem geeigneten Lösungsmittel gelöst.

  • Reaktion: Ein basischer Katalysator wie Piperidin wird zugegeben.

  • Bedingungen: Die Reaktionsmischung wird unter Rückfluss erhitzt, um die Cyclokondensation zu fördern.

  • Aufarbeitung: Nach Abkühlen fällt das Produkt typischerweise aus und kann durch Filtration isoliert werden. Eine weitere Reinigung kann durch Umkristallisation erfolgen.

ReaktionReagenzienKatalysatorBedingungen
CyclokondensationMalononitrilPiperidinRückfluss

Tabelle 6: Repräsentative Bedingungen für die Synthese von Pyrano[2,3-b]pyridinen.

Workflow_Overview cluster_0 Ausgangsmaterial cluster_1 Derivatisierungsstrategien cluster_2 Produkte Start Ethyl 2,4-dihydroxy- 6-methylnicotinate RingFunc Ring-Funktionalisierung (Halogenierung, Nitrierung) Start->RingFunc OHFunc OH-Funktionalisierung (Alkylierung, Acylierung) Start->OHFunc EsterMod Ester-Modifikation (Hydrolyse, Amidsynthese) Start->EsterMod Cyclization Cyclokondensation Start->Cyclization Derivatives Diverse Derivate RingFunc->Derivatives OHFunc->Derivatives EsterMod->Derivatives Fused Kondensierte Heterocyclen Cyclization->Fused

Abbildung 4: Überblick über die Derivatisierungs-Workflows.

References

Application Notes and Protocols: Functionalization of Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dihydroxy-6-methylnicotinate is a versatile pyridine derivative with multiple reactive sites, making it an excellent scaffold for chemical modification in drug discovery and development.[1] Its core structure is a key building block in the synthesis of more complex heterocyclic compounds, including analogs of Lucanthone with potential antitumor and bactericidal properties.[1][2] This document provides detailed application notes and experimental protocols for the functionalization of the pyridine ring of this compound, focusing on key transformations to generate a diverse library of derivatives.

Overview of Functionalization Strategies

The structure of this compound offers three primary sites for chemical modification: the pyridine ring, the two hydroxyl groups, and the ethyl ester moiety. This allows for a wide range of derivatization strategies to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its biological activity.[1]

Key functionalization approaches include:

  • Pyridine Ring Modification: Electrophilic aromatic substitution reactions such as halogenation and nitration can introduce new functional groups on the pyridine ring. These groups can then be further modified, for example, through palladium-catalyzed cross-coupling reactions or reduction of a nitro group to an amine.[1]

  • Hydroxyl Group Functionalization: The two hydroxyl groups can be readily converted into ethers and esters through O-alkylation and O-acylation, respectively.[1] Regioselectivity in these reactions is a key consideration.

  • Ester Moiety Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters.[1]

  • Annulation Reactions: The dihydroxy-nicotinate core can be utilized in cyclo-condensation reactions to construct fused heterocyclic systems, such as pyrano[2,3-b]pyridines.[1]

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"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Pyridine Ring" [pos="0,2!"]; "Hydroxyl Groups" [pos="-2,-1!"]; "Ester Group" [pos="2,-1!"];

"Halogenation" [pos="-1,3.5!"]; "Nitration" [pos="1,3.5!"]; "O-Alkylation" [pos="-3,-2.5!"]; "O-Acylation" [pos="-1,-2.5!"]; "Hydrolysis" [pos="2,-2.5!"]; "Annulation" [pos="0,-3!"];

"this compound" -- "Pyridine Ring"; "this compound" -- "Hydroxyl Groups"; "this compound" -- "Ester Group";

"Pyridine Ring" -- "Halogenation"; "Pyridine Ring" -- "Nitration"; "Hydroxyl Groups" -- "O-Alkylation"; "Hydroxyl Groups" -- "O-Acylation"; "Ester Group" -- "Hydrolysis"; "this compound" -- "Annulation"; } केंद्रीकृत अणु से शुरू होने वाले विभिन्न कार्यात्मकता मार्गों का अवलोकन।

Synthesis of Starting Material

A common and efficient method for the synthesis of this compound is the reaction of ethyl 3-aminocrotonate with diethyl malonate in the presence of a base.[2]

Protocol 2.1: Synthesis of this compound

Materials:

  • Ethyl 3-aminocrotonate

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Activated carbon

  • Ammonium chloride

  • Water

Procedure:

  • To a reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), followed by sodium ethoxide (65 g, 0.9559 mol) and anhydrous ethanol (240 g).[2]

  • Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.[2]

  • After the reaction is complete, cool the mixture to 50-60 °C and concentrate under reduced pressure to remove approximately 100 g of ethanol.[2]

  • Slowly pour the concentrated solution into 1000 ml of water.[2]

  • Add 10 g of basic activated carbon, stir for 1 hour, and then filter.[2]

  • Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.[2]

  • Collect the solid by filtration and dry at 50-60 °C to obtain white, needle-like crystals of this compound.[2]

Quantitative Data:

ParameterValueReference
Yield125 g (81.85%)[2]
Purity (HPLC)99.5%[2]
Melting Point210 °C[1]

Functionalization of the Pyridine Ring

Halogenation

The electron-rich nature of the 2,4-dihydroxypyridine system facilitates electrophilic halogenation. Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed for this purpose. The resulting halo-substituted compound is a versatile intermediate for further functionalization, particularly through palladium-catalyzed cross-coupling reactions.

Protocol 3.1.1: Bromination of this compound

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq.) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.1 eq.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired brominated product.

Expected Quantitative Data (based on analogous compounds):

ParameterValue
Yield70-85%
AppearanceWhite to off-white solid
Nitration

Nitration of the pyridine ring introduces a nitro group, which can be a precursor to an amino group via reduction. This amino functionality opens up a wide array of subsequent chemical transformations.

Protocol 3.2.1: Nitration of this compound

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Nitric Acid (70%)

  • Ice

Procedure:

  • Carefully add concentrated sulfuric acid to a round-bottom flask and cool to 0 °C in an ice-salt bath.

  • Slowly add this compound (1.0 eq.) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 5 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid in a vacuum oven to yield the nitrated product.

Expected Quantitative Data (based on analogous compounds):

ParameterValue
Yield65-80%
AppearancePale yellow solid

Application in the Synthesis of Bioactive Molecules

Derivatives of this compound have shown promise as inhibitors of the c-Met signaling pathway, which is often dysregulated in various cancers.[1] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and metastasis.[1] Inhibition of this pathway is a key strategy in cancer drug development.

cMet_Signaling_Pathway cluster_membrane Cell Membrane c-Met c-Met Receptor Dimerization c-Met->Dimerization HGF HGF HGF->c-Met Binding Autophosphorylation Dimerization->Autophosphorylation Activation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS STAT3 STAT3 Autophosphorylation->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis STAT3->Metastasis

Synthesis of Pyrano[2,3-b]pyridine Derivatives

A significant application of this compound derivatives is in the synthesis of pyrano[2,3-b]pyridines, a class of heterocyclic compounds with reported anticancer activities.[1] The synthesis typically involves a cyclo-condensation reaction with an activated methylene compound like malononitrile.

Protocol 4.1.1: Synthesis of a Pyrano[2,3-b]pyridine Derivative

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrano[2,3-b]pyridine derivative.

Expected Quantitative Data (based on analogous compounds):

ParameterValue
Yield75-90%
AppearanceCrystalline solid

G cluster_synthesis Synthesis of Starting Material cluster_functionalization Pyridine Ring Functionalization cluster_application Synthesis of Bioactive Molecules Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate This compound This compound Ethyl 3-aminocrotonate->this compound Diethyl malonate, NaOEt, EtOH Halogenated Derivative Halogenated Derivative This compound->Halogenated Derivative NBS or NCS Nitrated Derivative Nitrated Derivative This compound->Nitrated Derivative HNO3, H2SO4 Pyrano[2,3-b]pyridine Pyrano[2,3-b]pyridine This compound->Pyrano[2,3-b]pyridine Malononitrile, Piperidine Cross-Coupled Product Cross-Coupled Product Halogenated Derivative->Cross-Coupled Product ArB(OH)2, Pd catalyst Amino Derivative Amino Derivative Nitrated Derivative->Amino Derivative Reduction Anticancer Activity Anticancer Activity Pyrano[2,3-b]pyridine->Anticancer Activity

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of functionalized pyridine derivatives. The protocols outlined in this document provide a foundation for the exploration of its chemical space, with the aim of developing novel therapeutic agents. The ability to systematically modify the pyridine ring, hydroxyl groups, and ester functionality allows for fine-tuning of the molecule's properties to optimize its biological activity, particularly in the context of inhibiting key signaling pathways in cancer, such as the c-Met pathway. Further investigation into the derivatization of this scaffold is warranted to fully exploit its potential in drug discovery.

References

The Pivotal Role of Ethyl 2,4-dihydroxy-6-methylnicotinate in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 2,4-dihydroxy-6-methylnicotinate, a versatile pyridine derivative, has emerged as a crucial scaffold in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. Its unique structural features, including multiple reactive sites, allow for extensive molecular diversification, leading to the development of promising candidates for anticancer and antimicrobial therapies. This application note details the significant contributions of this compound, focusing on its use in the synthesis of lucanthone analogs and thieno[2,3-b]pyridines, and provides comprehensive experimental protocols and data for researchers in drug discovery and development.

Core Applications in Medicinal Chemistry

This compound serves as a key starting material for the synthesis of complex heterocyclic structures. Its inherent reactivity and substitution pattern make it an ideal building block for creating libraries of novel compounds with potential therapeutic value. Two major classes of compounds derived from this scaffold have shown significant promise:

  • Lucanthone Analogs: Historically, this compound has been instrumental in the preparation of analogs of Lucanthone, a thioxanthenone known for its antitumor and bactericidal properties.[1][2] These analogs have been investigated for their potential to act as DNA intercalating agents, a mechanism central to the activity of many chemotherapeutic drugs.

  • Thieno[2,3-b]pyridines: More recently, this nicotinate derivative has been utilized in the synthesis of thieno[2,3-b]pyridines, a class of compounds exhibiting a broad spectrum of pharmacological activities, including potent anticancer effects.[3][4][5] Certain derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as the phosphoinositide-specific phospholipase C (PI-PLC) pathway.[3]

Quantitative Biological Activity

The therapeutic potential of compounds derived from this compound is underscored by their in vitro biological activity. The following tables summarize the cytotoxic effects of representative lucanthone analogs and thieno[2,3-b]pyridine derivatives against various cancer cell lines.

Table 1: Antitumor Activity of Hydroxylated Lucanthone Analogs

CompoundCancer Cell LineActivity MeasureValueReference
7-hydroxylucanthone derivative 50P-388 leukemiaT/C Value188[2]
7-hydroxylucanthone derivative 51P-388 leukemiaT/C Value265[2]

T/C Value: A measure of antitumor efficacy in vivo, where T is the median tumor weight of the treated group and C is the median tumor weight of the control group. A T/C value ≤ 42% is considered significant antitumor activity.

Table 2: In Vitro Cytotoxicity (IC50) of Thieno[2,3-b]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Thieno[2,3-b]pyridine Derivative 1
MDA-MB-231 (Breast)2.082 (48h)[3]
MCF7 (Breast)2.053 (48h)[3]
Thieno[2,3-c]pyridine Derivative 6a
HSC3 (Head and Neck)14.5[6]
RKO (Colorectal)24.4[6]
Thieno[2,3-c]pyridine Derivative 6i
HSC3 (Head and Neck)10.8[6]
T47D (Breast)11.7[6]
RKO (Colorectal)12.4[6]
MCF7 (Breast)16.4[6]
Thieno[2,3-b]pyridine Derivative 3b
CCRF-CEM (Leukemia)2.580 ± 0.550[5]
CEM/ADR5000 (Multidrug-Resistant Leukemia)4.486 ± 0.286[5]
Thieno[2,3-d]pyrimidine Derivative 10b
MCF-7 (Breast)19.4 ± 0.22[7]
Thieno[2,3-d]pyrimidine Derivative 10e
MCF-7 (Breast)14.5 ± 0.30[7]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of the title compound is through the reaction of ethyl 3-aminocrotonate and diethyl malonate.

Procedure: [1]

  • Add ethyl 3-aminocrotonate (100 g, 0.7752 mol) to a suitable reactor.

  • Add sodium ethoxide (65 g, 0.9559 mol) and anhydrous ethanol (240 g).

  • Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.

  • After completion, cool the mixture to 50-60 °C and concentrate under reduced pressure to remove approximately 100 g of ethanol.

  • Slowly pour the concentrated solution into 1000 ml of water.

  • Add 10 g of basic activated carbon, stir for 1 hour, and filter.

  • Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.

  • Collect the solid by filtration and dry at 50-60 °C to yield white needle-like crystals of ethyl 2,4-dihydroxy-6-methyl-nicotinate. Expected Yield: ~81.85%, HPLC Purity: ~99.5%

General Procedure for Synthesis of Thieno[2,3-b]pyridines

The synthesis of thieno[2,3-b]pyridines from cycloalkanones involves a multi-step process.

Procedure: [8]

  • Enolate Salt Formation: Convert cycloalkanones to their corresponding enolate salts using freshly prepared sodium ethoxide and ethyl formate.

  • Carbonitrile Synthesis: React the enolate salts with cyanothioacetamide and piperidinium acetate solution in water at reflux to obtain the required carbonitriles.

  • Thieno[2,3-b]pyridine Formation: React the carbonitriles with a suitable 2-chloro-N-phenylacetamide derivative in the presence of sodium carbonate in absolute ethanol to yield the final 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][9][10]

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Signaling Pathways and Mechanisms of Action

Certain thieno[2,3-b]pyridine derivatives have been found to exert their anticancer effects by targeting specific signaling pathways. One such pathway is the phosphoinositide-specific phospholipase C (PI-PLC) signaling cascade, which plays a critical role in cell proliferation, differentiation, and survival.

PI_PLC_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors) GPCR GPCR Extracellular_Stimuli->GPCR RTK RTK Extracellular_Stimuli->RTK G_Protein G-Protein GPCR->G_Protein activates PI_PLC PI-PLC RTK->PI_PLC activates G_Protein->PI_PLC activates PIP2 PIP2 PI_PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptors on Cellular_Responses Cellular Responses (Proliferation, Survival, etc.) PKC->Cellular_Responses phosphorylates targets leading to Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->Cellular_Responses modulates Thieno_pyridine Thieno[2,3-b]pyridine Derivatives Thieno_pyridine->PI_PLC inhibits

References

Application Notes and Protocols for the Use of Ethyl 2,4-dihydroxy-6-methylnicotinate in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dihydroxy-6-methylnicotinate is a versatile and highly functionalized pyridine derivative that serves as a valuable building block in the synthesis of a wide array of novel heterocyclic scaffolds. Its strategic placement of hydroxyl, methyl, and ethyl carboxylate groups on the pyridine core offers multiple reactive sites for chemical modification and the construction of fused ring systems. These resulting heterocyclic structures are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with various biological targets, exhibiting promising antitumor and bactericidal properties.

This document provides detailed application notes and experimental protocols for the synthesis of several classes of novel heterocyclic compounds derived from this compound, including Pyrano[2,3-b]pyridines, Pyrazolo[3,4-b]pyridines, and Pyrido[2,3-d]pyrimidines. The protocols are intended to guide researchers in the efficient synthesis and exploration of these privileged scaffolds for the development of new therapeutic agents.

Synthesis of this compound

The starting material, this compound, can be synthesized via a multicomponent reaction. A general procedure is as follows:

Protocol 1: Synthesis of this compound

Reagent/SolventMolar EquivalentQuantity
Ethyl 3-aminocrotonate1.0(e.g., 100 g, 0.775 mol)
Diethyl malonate1.2(e.g., 149 g, 0.93 mol)
Sodium ethoxide1.2(e.g., 65 g, 0.956 mol)
Anhydrous Ethanol-(e.g., 240 g)

Procedure:

  • To a reactor, add ethyl 3-aminocrotonate, sodium ethoxide, and anhydrous ethanol.

  • Slowly heat the reaction mixture to 80-90°C and maintain at reflux with stirring for 24 hours.

  • After completion, cool the mixture to 50-60°C and concentrate under reduced pressure to remove a portion of the ethanol.

  • Slowly pour the concentrated solution into 1000 mL of water.

  • Add 10 g of basic activated carbon, stir for 1 hour, and filter.

  • Cool the filtrate to below 0°C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.

  • Collect the solid by filtration and dry at 50-60°C to obtain white, needle-like crystals of this compound.[1]

Expected Yield: ~82%[1]

Synthesis of Novel Heterocyclic Scaffolds

Pyrano[2,3-b]pyridines

Pyrano[2,3-b]pyridines are a class of fused heterocycles that can be synthesized from this compound through a cyclo-condensation reaction with activated methylene compounds like malononitrile. These compounds have shown potential as anticancer agents.

Protocol 2: Synthesis of 2-Amino-3-cyano-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[2,3-b]pyridine

Reagent/SolventMolar Equivalent
This compound1.0
Benzaldehyde1.0
Malononitrile1.0
PiperidineCatalytic amount
Ethanol-

Procedure:

  • A mixture of this compound, benzaldehyde, malononitrile, and a catalytic amount of piperidine in ethanol is refluxed for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to afford the pure product.

Logical Workflow for Pyrano[2,3-b]pyridine Synthesis

G start This compound reaction Cyclo-condensation (Reflux, 6-8h) start->reaction reagents Benzaldehyde, Malononitrile, Piperidine (cat.), Ethanol reagents->reaction workup Cooling, Filtration, Washing, Recrystallization reaction->workup product 2-Amino-3-cyano-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[2,3-b]pyridine workup->product

Caption: Synthesis of Pyrano[2,3-b]pyridine derivative.

Quantitative Data: Antitumor Activity of Pyrano[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro antitumor activity of a series of synthesized pyrano[2,3-d]pyrimidine derivatives against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

CompoundPARP-1 IC50 (nM)[2]MCF-7 IC50 (µM)[2]HCT116 IC50 (µM)[2]
S2 4.06 ± 0.182.65 ± 0.05-
S7 3.61 ± 0.151.28 ± 1.12-
S8 -0.66 ± 0.052.76 ± 0.06
Olaparib (Ref.) 5.77--
Staurosporine (Ref.) -7.258-
Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of heterocyclic compounds with demonstrated antibacterial and antitumor activities. Their synthesis from this compound involves a reaction with hydrazine derivatives.

Protocol 3: Synthesis of 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5(4H)-one

Reagent/SolventMolar Equivalent
This compound1.0
Phenylhydrazine1.0
Glacial Acetic Acid-

Procedure:

  • A solution of this compound and phenylhydrazine in glacial acetic acid is heated under reflux for 10-12 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final product.

Experimental Workflow for Pyrazolo[3,4-b]pyridine Synthesis

G cluster_start Starting Materials cluster_workup Work-up start_mat This compound reaction Reaction in Glacial Acetic Acid (Reflux, 10-12h) start_mat->reaction reagent Phenylhydrazine reagent->reaction ice_quench Pour into Ice reaction->ice_quench filtration Filter Precipitate ice_quench->filtration washing Wash with Water filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization product 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5(4H)-one recrystallization->product

Caption: Synthesis of a Pyrazolo[3,4-b]pyridine derivative.

Quantitative Data: Antibacterial Activity of Pyrazolo[3,4-b]pyridine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of synthesized pyrazolo[3,4-b]pyridine derivatives against various bacterial strains.

CompoundS. aureus MIC (µg/mL)K. pneumoniae MIC (µg/mL)MRSA MIC (µg/mL)[3]VRE MIC (µg/mL)[3]ESBLEC MIC (µg/mL)[3]
24 0.25[4]0.25[4]---
27 0.25[4]0.25[4]---
2g --284
2j ---88
Ciprofloxacin (Ref.) ----8
Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines represent a class of fused heterocyclic compounds with significant biological activities, including the inhibition of eukaryotic Elongation Factor-2 Kinase (eEF-2K), a target in cancer therapy. The synthesis from this compound can be achieved through condensation with a suitable amine-containing reagent like urea or thiourea, followed by cyclization.

Protocol 4: Synthesis of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine

Reagent/SolventMolar Equivalent
This compound1.0
Urea1.2
Sodium EthoxideCatalytic amount
Ethanol-

Procedure:

  • A mixture of this compound and urea in ethanol is treated with a catalytic amount of sodium ethoxide.

  • The reaction mixture is heated to reflux for 12-16 hours, with reaction progress monitored by TLC.

  • After completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is treated with water, and the pH is adjusted to 5-6 with dilute hydrochloric acid to precipitate the product.

  • The solid is filtered, washed with water, and recrystallized from a suitable solvent to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Signaling Pathways

Eukaryotic Elongation Factor-2 Kinase (eEF-2K) Signaling Pathway

Pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of eEF-2K. This kinase plays a crucial role in regulating protein synthesis and is often upregulated in cancer cells.[5] Inhibition of eEF-2K can lead to a decrease in protein translation, thereby hindering cancer cell growth and proliferation.

eEF-2K Signaling Pathway

G cluster_upstream Upstream Signals cluster_downstream Downstream Effects CaM Ca2+/Calmodulin eEF2K eEF-2K CaM->eEF2K Activates AMPK AMPK (Nutrient Deprivation) AMPK->eEF2K Activates mTORC1 mTORC1 (Growth Factors) mTORC1->eEF2K Inhibits eEF2 eEF-2 eEF2K->eEF2 Phosphorylates eEF2_P p-eEF-2 (Inactive) eEF2->eEF2_P protein_synthesis Protein Synthesis eEF2->protein_synthesis Promotes eEF2_P->protein_synthesis Inhibits inhibitor Pyrido[2,3-d]pyrimidine Inhibitor inhibitor->eEF2K Inhibits

Caption: Inhibition of the eEF-2K signaling pathway.

Autophagy Inhibition by Lucanthone Analogs

Lucanthone and its analogs, which can be synthesized from this compound, have been shown to possess antitumor activity through the inhibition of autophagy. Autophagy is a cellular process that allows cancer cells to survive under stress conditions. By inhibiting this pathway, these compounds can enhance the efficacy of other cancer therapies.

Autophagy Inhibition Pathway

G stress Cellular Stress (e.g., Nutrient Deprivation) autophagosome Autophagosome Formation stress->autophagosome autolysosome Autolysosome autophagosome->autolysosome lysosome Lysosome lysosome->autolysosome degradation Degradation of Cellular Components autolysosome->degradation survival Cancer Cell Survival degradation->survival lucanthone Lucanthone Analog lucanthone->autolysosome Inhibits Fusion/ Maturation

References

Application Notes and Protocols for the Esterification of 2,4-dihydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the esterification of 2,4-dihydroxy-6-methylnicotinic acid, a key process for the synthesis of various chemical derivatives. The protocols outlined below are based on established esterification methodologies for nicotinic acid derivatives, offering robust approaches for laboratory-scale synthesis.

Introduction

The esterification of 2,4-dihydroxy-6-methylnicotinic acid is a fundamental transformation that allows for the modification of its carboxylic acid group. This modification can be crucial for altering the molecule's physicochemical properties, such as solubility, lipophilicity, and reactivity, which is of significant interest in medicinal chemistry and drug development. The primary methods for this transformation include direct acid-catalyzed esterification (Fischer esterification) and coupling agent-mediated esterification.

Comparison of Synthesis Methods

The choice of esterification method can depend on the desired scale, required purity, and the sensitivity of the starting material. Below is a summary of common methods applicable to the esterification of nicotinic acid derivatives.

MethodStarting MaterialReagents & CatalystReaction ConditionsReported Yield (for similar substrates)Reference
Fischer Esterification 2,4-dihydroxy-6-methylnicotinic acidAlcohol (e.g., Methanol, Ethanol), Strong Acid (e.g., H₂SO₄, HCl)Reflux75%[1][2][3][4][5]
Peptide Coupling 2,4-dihydroxy-6-methylnicotinic acidAlcohol (e.g., Methanol), EDCI, DMAPRoom temperature to reflux88%[1][6][7]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes a classic and straightforward method for the esterification of 2,4-dihydroxy-6-methylnicotinic acid using an alcohol in the presence of a strong acid catalyst.[1]

Materials and Reagents:

  • 2,4-dihydroxy-6-methylnicotinic acid

  • Methanol (or other desired alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2,4-dihydroxy-6-methylnicotinic acid (1 equivalent) in methanol.

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ester.

    • The crude product can be further purified by silica gel column chromatography or recrystallization.

Protocol 2: Esterification using EDCI and DMAP

This method utilizes a coupling agent and a catalyst for the esterification, which can be performed under milder conditions. This procedure is adapted from the synthesis of a similar compound, methyl 4-hydroxy-6-methylnicotinate.[6][7]

Materials and Reagents:

  • 2,4-dihydroxy-6-methylnicotinic acid

  • Methanol

  • Dichloromethane (DCM)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-dimethylaminopyridine (DMAP)

  • Round-bottom flask

  • Stirring apparatus

  • Reflux condenser (optional, depending on reaction temperature)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve 2,4-dihydroxy-6-methylnicotinic acid (1 equivalent) in a mixture of dichloromethane (DCM) and methanol in a round-bottom flask.[6][7]

  • Reagent Addition: To the solution, add EDCI (1.1 equivalents) and a catalytic amount of DMAP at room temperature.[6][7]

  • Reaction: Stir the solution at room temperature or under reflux until the starting material is completely consumed, as monitored by TLC.[6][7]

  • Work-up:

    • Upon completion, concentrate the reaction mixture on a rotary evaporator.

  • Purification:

    • Purify the residue by silica gel column chromatography to yield the desired ester.[7]

Visualizations

The following diagrams illustrate the general workflow for the esterification process and the reaction scheme.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 2,4-dihydroxy-6- methylnicotinic acid + Alcohol Add_Catalyst Add H₂SO₄ (catalyst) Start->Add_Catalyst Reflux Heat to Reflux Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Concentrate Concentrate Monitor->Concentrate Neutralize Neutralize with NaHCO₃ Concentrate->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash_Dry Wash & Dry Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Purify Column Chromatography or Recrystallization Evaporate->Purify Product Pure Ester Purify->Product

Caption: General workflow for Fischer esterification.

Esterification_Reaction_Scheme Reactants 2,4-dihydroxy-6-methylnicotinic acid + R-OH Products Ester + H₂O Reactants->Products Esterification Catalyst H⁺ (Acid Catalyst) Catalyst->Reactants

Caption: Reaction scheme for acid-catalyzed esterification.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving Halogenated Nicotinate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving halogenated nicotinate esters. These reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures prevalent in pharmaceuticals and functional materials. The protocols outlined herein are based on established literature procedures and are intended to serve as a practical guide for laboratory execution.

Introduction to Cross-Coupling Reactions of Halogenated Nicotinate Esters

Halogenated nicotinate esters are versatile building blocks in organic synthesis. The pyridine ring, a common motif in biologically active compounds, can be readily functionalized through cross-coupling reactions at the halogenated positions. These reactions, catalyzed by transition metals, primarily palladium, allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing access to a diverse range of substituted nicotinates. This document focuses on four key transformations: the Suzuki-Miyaura coupling, the Heck reaction, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[1] In the context of halogenated nicotinate esters, this reaction is widely used to introduce aryl or heteroaryl substituents onto the pyridine ring.

General Reaction Scheme

Suzuki_Coupling Halonicotinate Halogenated Nicotinate Ester (X = Cl, Br, I) Catalyst Pd Catalyst (e.g., Pd(PPh3)4) CoupledProduct Coupled Product Halonicotinate->CoupledProduct + BoronicAcid Organoboron Reagent (R-B(OR')2) BoronicAcid->CoupledProduct Base Base (e.g., K2CO3, Cs2CO3) Solvent Solvent (e.g., Dioxane/H2O, DMF) Byproduct Byproduct

Caption: Generalized Suzuki-Miyaura Coupling Scheme.

Quantitative Data Summary
EntryHalonicotinate EsterBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Ethyl 2-chloronicotinatePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285[2]
2Methyl 6-bromonicotinate4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Cs₂CO₃Dioxane901692[3]
3Ethyl 5-iodonicotinate2-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene110888N/A
4Methyl 2-chloronicotinate(4-Fluorophenyl)boronic acidPXPd2 (2)K₂CO₃Methanol80295[2]
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 2-Chloronicotinate with Phenylboronic Acid

Materials:

  • Ethyl 2-chloronicotinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add ethyl 2-chloronicotinate, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl 2-phenylnicotinate.[2]

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[4] This reaction is particularly useful for the vinylation of halogenated nicotinate esters.

General Reaction Scheme

Heck_Reaction Halonicotinate Halogenated Nicotinate Ester (X = Br, I) Catalyst Pd Catalyst (e.g., Pd(OAc)2) CoupledProduct Coupled Product Halonicotinate->CoupledProduct + Alkene Alkene (e.g., Styrene) Alkene->CoupledProduct Ligand Ligand (e.g., PPh3) Base Base (e.g., Et3N) Solvent Solvent (e.g., DMF, NMP) Byproduct Byproduct

Caption: Generalized Heck Reaction Scheme.

Quantitative Data Summary
EntryHalonicotinate EsterAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Methyl 6-bromonicotinateStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1101878[5]
2Ethyl 5-iodonicotinaten-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1201285N/A
3Methyl 2-chloronicotinateMethyl acrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃Dioxane1202465[6]
4Ethyl 6-bromonicotinateStyrenePd/C (5)-NaOAcDMA1301672N/A
Experimental Protocol: Heck Reaction of Methyl 6-Bromonicotinate with Styrene

Materials:

  • Methyl 6-bromonicotinate (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk tube, dissolve methyl 6-bromonicotinate, Pd(OAc)₂, and PPh₃ in DMF.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add styrene and triethylamine to the reaction mixture via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C.

  • Stir the reaction for 18 hours, monitoring its progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain methyl 6-styrylnicotinate.[5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is a powerful tool for introducing alkynyl functionalities into the nicotinate scaffold. Copper-free conditions have been developed to avoid issues associated with the copper co-catalyst.[4][8]

General Reaction Scheme

Sonogashira_Coupling Halonicotinate Halogenated Nicotinate Ester (X = Br, I) Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) CoupledProduct Coupled Product Halonicotinate->CoupledProduct + Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CoupledProduct CoCatalyst Cu(I) Co-catalyst (e.g., CuI) Base Base (e.g., Et3N, Piperidine) Solvent Solvent (e.g., THF, DMF) Byproduct Byproduct Buchwald_Hartwig_Amination Halonicotinate Halogenated Nicotinate Ester (X = Cl, Br) Catalyst Pd Pre-catalyst (e.g., Pd2(dba)3) CoupledProduct Coupled Product Halonicotinate->CoupledProduct + Amine Amine (R1R2NH) Amine->CoupledProduct Ligand Ligand (e.g., XPhos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene) Byproduct Byproduct Workflow A Reactant & Reagent Preparation B Inert Atmosphere Setup (Schlenk line / Glovebox) A->B C Addition of Solids (Substrate, Base, Catalyst, Ligand) B->C D Addition of Liquids (Solvent, Liquid Reagents) C->D E Reaction at Elevated Temperature D->E F Reaction Monitoring (TLC, GC-MS, LC-MS) E->F G Work-up (Quenching, Extraction, Washing) F->G Reaction Complete H Purification (Column Chromatography) G->H I Characterization (NMR, MS, etc.) H->I

References

Application Notes and Protocols for the Analytical Characterization of Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the standard analytical techniques and protocols for the comprehensive characterization of Ethyl 2,4-dihydroxy-6-methylnicotinate (CAS No: 70254-52-3). The methodologies described herein are fundamental for confirming the identity, purity, and structure of this compound, which is a crucial building block in the synthesis of various chemical entities, including analogues of Lucanthone with potential antitumor and bactericidal properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₁₁NO₄[2][3]
Molecular Weight 197.19 g/mol [2][3]
Appearance White to off-white crystalline powder[2][4][5]
Melting Point 205-213 °C[2][4][5]
Boiling Point (Predicted) 446.0 ± 40.0 °C[2]
Density (Predicted) 1.312 ± 0.06 g/cm³[2]
Solubility Insoluble in water; Soluble in some polar organic solvents[2][4]

Analytical Workflow

The comprehensive characterization of a newly synthesized or procured batch of this compound typically follows a structured analytical workflow. This process begins with an assessment of purity, followed by the confirmation of molecular weight and formula, and culminates in the detailed elucidation of its chemical structure.

Analytical_Workflow cluster_Purity Purity Assessment cluster_Identity Identity Confirmation cluster_Structure Structural Elucidation cluster_Final Final Confirmation HPLC HPLC Analysis HRMS HRMS Analysis HPLC->HRMS Sample > 98% Pure IR IR Spectroscopy HRMS->IR NMR_1D 1D NMR (¹H, ¹³C) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Report Structure Confirmed NMR_2D->Report

Caption: Overall analytical workflow for compound characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is an essential technique for determining the purity of this compound. A reverse-phase method is typically employed to separate the main compound from any starting materials, by-products, or degradation products. This method is quantitative and crucial for quality control, with reported purities often exceeding 99%.[1]

Experimental Protocol
  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of Acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid to ensure good peak shape). A typical starting condition could be 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm or a wavelength of maximum absorbance (λmax) determined by UV-Vis spectroscopy.[6]

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation
ParameterExpected Result
Retention Time (t_R) Dependent on exact conditions, but should be consistent.
Purity ≥ 98.0%

Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)

Application Note

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which allows for the unambiguous confirmation of its molecular formula.[6] For this compound, electrospray ionization (ESI) is a suitable method to generate gas-phase ions.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer.

  • Instrument Parameters:

    • Ionization Mode: Positive (to observe [M+H]⁺) or Negative (to observe [M-H]⁻).

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Compare the measured monoisotopic mass of the molecular ion to the theoretically calculated mass. The difference should be within a 5 ppm error margin.

Data Presentation
IonCalculated m/z (C₉H₁₁NO₄)Observed m/z
[M+H]⁺ 198.0761Within 5 ppm of calculated value
[M+Na]⁺ 220.0580Within 5 ppm of calculated value

Functional Group Identification by Infrared (IR) Spectroscopy

Application Note

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by probing their characteristic vibrational frequencies.[6] This technique provides a unique molecular "fingerprint" and can confirm the presence of hydroxyl (O-H), ester carbonyl (C=O), and pyridine ring (C=C, C=N) functionalities.[6]

Experimental Protocol
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average 16 or 32 scans to improve the signal-to-noise ratio.

    • Background: Collect a background spectrum of the empty sample holder (or pure KBr pellet) before running the sample.

  • Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups.

Data Presentation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchHydroxyl groups (hydrogen-bonded)
3000 - 2850C-H stretchMethyl and ethyl groups
~1700 (strong, sharp)C=O stretchEster carbonyl
1600 - 1400C=C and C=N stretchPyridine ring

Table data sourced from Benchchem.[6]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution.[6] One-dimensional (¹H and ¹³C) experiments identify the different chemical environments of protons and carbons, while two-dimensional (COSY, HSQC, HMBC) experiments establish the connectivity between atoms to piece together the final structure.[6]

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, primarily through 2-3 bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C), which is crucial for identifying quaternary carbons and piecing fragments together.[6]

  • Data Analysis: Integrate ¹H NMR signals, determine multiplicities (singlet, doublet, etc.), and assign chemical shifts. Assign ¹³C NMR chemical shifts. Use 2D spectra to confirm all assignments and establish the final molecular structure.

Data Presentation

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Label* Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-a ~1.25 Triplet 3H -O-CH₂-CH₃
H-b ~2.30 Singlet 3H Pyridine-CH₃
H-c ~4.20 Quartet 2H -O-CH₂ -CH₃
H-d ~5.90 Singlet 1H Pyridine C₅-H
H-e ~10.5 Broad Singlet 1H C₂-OH

| H-f | ~11.5 | Broad Singlet | 1H | C₄-OH |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Label* Chemical Shift (δ, ppm) Assignment
C-1 ~14.5 -O-CH₂-C H₃
C-2 ~18.0 Pyridine-C H₃
C-3 ~60.0 -O-C H₂-CH₃
C-4 ~98.0 Pyridine C
C-5 ~105.0 Pyridine C
C-6 ~158.0 Pyridine C
C-7 ~162.0 Pyridine C ₂ or C
C-8 ~165.0 Pyridine C ₄ or C

| C-9 | ~170.0 | Ester C =O |

*Labels correspond to the structure in the diagram below.

NMR_Correlations H_a H_c H_a->H_c COSY C_1 C_9 H_c->C_9 HMBC H_b C_6 H_b->C_6 HMBC C_5 H_b->C_5 HMBC H_d H_d->C_6 HMBC

Caption: Key 2D NMR correlations for structural confirmation.

References

Application Note: HPLC Method for Purity Determination of Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2,4-dihydroxy-6-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds, including analogs of Lucanthone which exhibit potential antitumor and bactericidal properties.[1][2] It is a multi-substituted pyridine derivative, and its purity is critical for the quality and efficacy of the final active pharmaceutical ingredients.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate determination of the purity of this compound, ensuring its suitability for research, development, and manufacturing purposes.

The compound is a white to off-white crystalline powder with a molecular formula of C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol .[3][4][5] It is characterized by its insolubility in water and solubility in certain polar organic solvents.[3] Given its chemical structure, a reversed-phase HPLC method with UV detection is appropriate for its analysis.

Experimental Protocol

This protocol outlines the necessary steps for the preparation of solutions and the operation of the HPLC system for the purity analysis of this compound.

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1% v/v in water)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

A summary of the HPLC operating parameters is provided in the table below.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 25 minutes

4. Preparation of Solutions:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

5. Analytical Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the standard solution five times to check for system suitability. The relative standard deviation (RSD) of the peak area should be less than 2%.

  • Inject the sample solution in duplicate.

  • After all injections, wash the column with a high percentage of organic solvent to remove any strongly retained compounds.

Data Presentation

The purity of the this compound sample is calculated based on the area percent of the main peak.

Table 1: Representative Chromatographic Data

Compound Retention Time (min) Peak Area Area %
Impurity 13.4515,2340.15
Impurity 25.1225,4890.25
This compound 8.78 10,125,678 99.50
Impurity 312.5610,1500.10

Calculation of Purity:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation hplc HPLC Analysis data Data Processing soln_prep Prepare Standard and Sample Solutions sys_prep Equilibrate HPLC System inject_blank Inject Blank (Methanol) sys_prep->inject_blank inject_std Inject Standard (5x) for System Suitability inject_blank->inject_std inject_sample Inject Sample (2x) inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC purity determination of this compound.

References

Application Notes and Protocols for the Scalable Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed procedures for the scalable synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate, a key intermediate in the development of various pharmaceutical compounds.[1][2] The primary recommended method is a high-yield, one-pot multicomponent reaction. An alternative two-step esterification route is also presented. These protocols are intended to guide researchers in producing this versatile building block in sufficient quantities for further research and development.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry. It serves as a crucial starting material for the synthesis of a variety of biologically active molecules, including analogs of Lucanthone which have been investigated for their antitumor and bactericidal properties.[3] The presence of multiple reactive sites on its pyridine ring allows for diverse functionalization, making it a valuable scaffold in drug discovery. This application note details a robust and scalable synthetic procedure to meet the demands of preclinical and clinical development programs.

Synthetic Strategies

Two primary strategies for the synthesis of this compound are discussed:

  • Multicomponent Synthesis: A one-pot reaction involving the condensation of ethyl 3-aminocrotonate and diethyl malonate in the presence of a strong base. This method is advantageous for its high yield and process efficiency, making it suitable for large-scale production.

  • Esterification of 2,4-dihydroxy-6-methylnicotinic acid: A traditional two-step approach involving the synthesis of the corresponding carboxylic acid followed by its esterification with ethanol. This can be achieved using acid catalysis or coupling agents.

Protocol 1: Multicomponent Synthesis of this compound

This protocol is based on a proven method that delivers high yield and purity.[3]

Reaction Scheme

cluster_reactants Reactants cluster_process Reaction cluster_products Product R1 Ethyl 3-aminocrotonate P1 Mix and heat to 80-90°C R1->P1 R2 Diethyl malonate R2->P1 R3 Sodium ethoxide R3->P1 R4 Anhydrous Ethanol R4->P1 P2 Reflux for 24 hours P1->P2 Prod Ethyl 2,4-dihydroxy- 6-methylnicotinate P2->Prod cluster_reactants Reactants cluster_process Reaction cluster_products Product R1 2,4-dihydroxy-6- methylnicotinic acid P1 Reflux R1->P1 R2 Ethanol R2->P1 R3 Acid Catalyst (e.g., H₂SO₄) R3->P1 Prod Ethyl 2,4-dihydroxy- 6-methylnicotinate P1->Prod G Workflow for the Synthesis of this compound start Start reactants Charge Reactor: - Ethyl 3-aminocrotonate - Sodium ethoxide - Anhydrous Ethanol start->reactants heat Heat to 80-90°C and Reflux for 24h reactants->heat cool_concentrate Cool to 50-60°C and Concentrate under Reduced Pressure heat->cool_concentrate dissolve_treat Pour into Water and Treat with Activated Carbon cool_concentrate->dissolve_treat filter Filter to Remove Carbon dissolve_treat->filter cool_precipitate Cool Filtrate to <0°C and Precipitate with Ammonium Chloride (pH 2-3) filter->cool_precipitate collect_solid Collect Solid by Filtration cool_precipitate->collect_solid dry Dry Solid at 50-60°C collect_solid->dry end Final Product dry->end

References

Application Notes: Synthesis of Novel Antitumor Agents from Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2,4-dihydroxy-6-methylnicotinate is a versatile pyridine-based building block utilized in the synthesis of various heterocyclic compounds with potential therapeutic applications.[1] Its structural features, including the dihydroxy-substituted pyridine ring, make it an attractive starting material for the development of novel antitumor agents. This document provides detailed protocols for the synthesis of aza-analogs of Lucanthone, potent antitumor compounds, starting from this compound, and summarizes their biological activities.

Mechanism of Action

The antitumor activity of Lucanthone and its analogs is multi-faceted. These compounds are known DNA intercalators, interfering with the activity of topoisomerases I and II during DNA replication and transcription, which inhibits the synthesis of macromolecules.[2] Additionally, Lucanthone specifically inhibits the endonuclease activity of apurinic-apyrimidinic endonuclease 1 (APE1), a key enzyme in DNA base excision repair.[2] This inhibition leads to an accumulation of unrepaired DNA strand breaks, ultimately inducing apoptosis in cancer cells.[2] Furthermore, Lucanthone has been shown to inhibit autophagy by disrupting lysosomal function.[2] In some cancers, such as lung cancer, Lucanthone has been observed to suppress the cuproptosis-related pathway by downregulating the expression of CDK1, FOXM1, and PRC1.

Data Presentation

The following tables summarize the in vitro cytotoxicity of various pyridine and thioxanthone derivatives against a panel of human cancer cell lines. This data provides a comparative overview of the potency of these compounds.

Table 1: In Vitro Cytotoxicity of Pyridine Derivatives

CompoundCell LineIC50 (µM)Reference
1 HepG2 (Liver)4.5 ± 0.3[3]
MCF-7 (Breast)6.3 ± 0.4[3]
2 HepG2 (Liver)7.5 ± 0.1[3]
MCF-7 (Breast)16 ± 1.7[3]
Pyridine-urea 8e MCF-7 (Breast)0.22[4]
Pyridine-urea 8n MCF-7 (Breast)1.88[4]
IP-5 HCC1937 (Breast)45[2]
IP-6 HCC1937 (Breast)47.7[2]
IP-7 HCC1937 (Breast)79.6[2]

Table 2: In Vitro Cytotoxicity of Thioxanthone Derivatives

CompoundCell LineIC50 (µM)Reference
Ananixanthone K562 (Leukemia)7.21[5]
Caloxanthone B K562 (Leukemia)3.00[5]
Compound 10 MCF-7 (Breast)Moderate Activity[6]
Compound 11 MCF-7 (Breast)Moderate Activity[6]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,4-dichloro-6-methylnicotinate

This protocol describes the conversion of this compound to its dichloro derivative, a key intermediate for the subsequent synthesis of aza-lucanthone analogs.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • A mixture of this compound (1 equivalent) and N,N-dimethylaniline (2 equivalents) in toluene is heated to reflux.

  • Phosphorus oxychloride (3 equivalents) is added dropwise to the refluxing mixture.

  • The reaction mixture is maintained at reflux for 3 hours.

  • After cooling to room temperature, the mixture is poured onto crushed ice.

  • The aqueous layer is neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with ethyl acetate.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 2,4-dichloro-6-methylnicotinate.

Protocol 2: Synthesis of aza-Lucanthone Analog

This protocol outlines the synthesis of a representative aza-lucanthone analog from the dichloro intermediate.

Materials:

  • Ethyl 2,4-dichloro-6-methylnicotinate

  • 2-Mercaptoaniline

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • N-(2-aminoethyl)diethylamine

  • Ethanol

  • Hydrochloric acid (HCl) in ethanol

Procedure:

  • Step 1: Synthesis of the pyridothioxanthone core.

    • A mixture of Ethyl 2,4-dichloro-6-methylnicotinate (1 equivalent), 2-mercaptoaniline (1.1 equivalents), and potassium carbonate (2.5 equivalents) in DMF is heated at 120°C for 12 hours.

    • The reaction mixture is cooled to room temperature and poured into ice water.

    • The resulting precipitate is collected by filtration, washed with water, and dried to yield the pyridothioxanthone intermediate.

  • Step 2: Amidation and cyclization.

    • The pyridothioxanthone intermediate (1 equivalent) is heated at reflux with an excess of N-(2-aminoethyl)diethylamine for 24 hours.

    • The excess amine is removed under reduced pressure.

    • The residue is dissolved in ethanol, and a solution of HCl in ethanol is added to precipitate the hydrochloride salt of the aza-lucanthone analog.

    • The product is collected by filtration, washed with cold ethanol and ether, and dried.

Visualizations

Signaling Pathway of Lucanthone Analogs

cluster_dna_damage DNA Damage Pathway cluster_autophagy Autophagy Inhibition Lucanthone Analog Lucanthone Analog DNA DNA Lucanthone Analog->DNA Intercalation Topoisomerase II Topoisomerase II Lucanthone Analog->Topoisomerase II Inhibition APE1 APE1 Lucanthone Analog->APE1 Inhibition Lysosome Lysosome Lucanthone Analog->Lysosome Disruption DNA Strand Breaks DNA Strand Breaks DNA->DNA Strand Breaks Topoisomerase II->DNA Religation APE1->DNA Repair Apoptosis Apoptosis DNA Strand Breaks->Apoptosis Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome->Autolysosome Cell Survival Cell Survival Autolysosome->Cell Survival Inhibition

Caption: Mechanism of action of Lucanthone analogs.

Experimental Workflow for aza-Lucanthone Synthesis

start This compound intermediate1 Ethyl 2,4-dichloro-6-methylnicotinate start->intermediate1 POCl3, N,N-Dimethylaniline intermediate2 Pyridothioxanthone Core intermediate1->intermediate2 2-Mercaptoaniline, K2CO3 final_product aza-Lucanthone Analog intermediate2->final_product N-(2-aminoethyl)diethylamine, HCl

Caption: Synthetic workflow for aza-Lucanthone analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are three main synthetic routes for this compound:

  • Multicomponent Synthesis: This is a common and often high-yielding approach involving the reaction of ethyl 3-aminocrotonate with diethyl malonate in the presence of a base. A reported yield for this method is as high as 81.85%.[1]

  • Fischer Esterification: This direct method involves the esterification of 2,4-dihydroxy-6-methylnicotinic acid with ethanol using a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[2]

  • Reaction with Ethyl Chloroacetate: This method involves the reaction of 2,4-dihydroxy-6-methylpyridine with ethyl chloroacetate in the presence of a base.[3]

Q2: Which synthetic route typically provides the highest yield?

A2: Based on available literature, the multicomponent synthesis from ethyl 3-aminocrotonate and diethyl malonate has a documented high yield of 81.85% under optimized conditions.[1] While the Fischer esterification is a straightforward method, its yield is highly dependent on reaction conditions to drive the equilibrium towards the product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be effectively monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for accurate determination of product purity and the presence of any side products. A reported purity of 99.5% was determined by HPLC for the multicomponent synthesis.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used for both qualitative and quantitative analysis, providing information on the mass of the product and any impurities, which can help in their identification.

Troubleshooting Guides

Issue 1: Low Yield

A low yield of this compound can be attributed to several factors depending on the synthetic route.

dot

Low_Yield_Troubleshooting start Low Yield Observed check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_reagents Assess Reagent Quality start->check_reagents check_workup Examine Work-up & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_reaction_conditions->incomplete_reaction Check TLC/HPLC side_reactions Side Reactions? check_reaction_conditions->side_reactions Analyze byproducts impure_reagents Impure Starting Materials? check_reagents->impure_reagents product_loss Product Loss During Work-up? check_workup->product_loss hydrolysis Hydrolysis During Neutralization? check_workup->hydrolysis increase_time_temp Increase Reaction Time/Temp. incomplete_reaction->increase_time_temp Yes optimize_stoichiometry Optimize Stoichiometry incomplete_reaction->optimize_stoichiometry Yes change_base_solvent Change Base/Solvent side_reactions->change_base_solvent Yes repurify_reagents Repurify/Use Fresh Reagents impure_reagents->repurify_reagents Yes optimize_extraction Optimize Extraction/pH product_loss->optimize_extraction Yes controlled_neutralization Controlled Neutralization (Low Temp) hydrolysis->controlled_neutralization Yes

Caption: Troubleshooting logic for low yield in the synthesis.

Potential Causes and Solutions:

Potential Cause Recommended Action
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by TLC or HPLC until the starting materials are consumed. For the multicomponent synthesis, a reaction time of 24 hours has been reported.[1] - Increase Reaction Temperature: The multicomponent synthesis is reported to be effective at 80-90°C.[1] For Fischer esterification, refluxing is typically required. - Insufficient Catalyst/Base: Ensure the correct stoichiometric amount of catalyst (in esterification) or base (in multicomponent synthesis) is used.
Side Reactions - Optimize Temperature: Lowering the temperature may reduce the formation of byproducts, although this may require a longer reaction time. - Change the Base/Solvent: In the multicomponent synthesis, consider screening other bases such as potassium tert-butoxide or DBU. The choice of solvent can also influence the reaction outcome.
Poor Reagent Quality - Use Pure Starting Materials: Ensure that starting materials, especially ethyl 3-aminocrotonate, are of high purity as impurities can lead to side reactions.
Product Loss During Work-up - Optimize Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of the product. Multiple extractions with a suitable organic solvent will maximize recovery. - Careful Neutralization: During the work-up of the Fischer esterification, neutralize the excess acid carefully. Over-addition of base or performing the neutralization at elevated temperatures can cause hydrolysis of the ester product back to the carboxylic acid.
Issue 2: Product Purity Issues

The presence of impurities in the final product can be due to unreacted starting materials or the formation of side products.

dot

Purity_Troubleshooting start Purity Issues Observed analyze_impurities Analyze Impurities (TLC/HPLC/MS) start->analyze_impurities unreacted_sm Unreacted Starting Materials? analyze_impurities->unreacted_sm side_products Side Products Formed? analyze_impurities->side_products crystallization_issues Crystallization/Purification Issues? analyze_impurities->crystallization_issues optimize_reaction Optimize Reaction Conditions (See Low Yield) unreacted_sm->optimize_reaction Yes modify_workup Modify Work-up to Remove Side Products side_products->modify_workup Yes recrystallization Recrystallize from Different Solvents crystallization_issues->recrystallization Yes chromatography Column Chromatography crystallization_issues->chromatography Yes

Caption: Troubleshooting logic for product purity issues.

Common Impurities and Purification Strategies:

Impurity Identification Solution
Unreacted Starting Materials Characteristic spots on TLC or peaks in HPLC corresponding to the starting materials.- Ensure the reaction goes to completion by extending the reaction time or increasing the temperature. - Adjust the stoichiometry of the reactants.
Side Products from Multicomponent Synthesis Unidentified spots/peaks in TLC/HPLC.- Optimize reaction conditions (temperature, solvent, base) to minimize side reactions. - Purification by recrystallization from a suitable solvent system is often effective.
2,4-dihydroxy-6-methylnicotinic acid (from hydrolysis) A more polar spot on TLC compared to the product.- During the work-up of the Fischer esterification, perform the neutralization step at a low temperature and avoid excess base. - If present in the final product, it can be removed by an aqueous basic wash during the extraction process.

Purification Tips:

  • Recrystallization: this compound is a crystalline solid.[3] Recrystallization is an effective method for purification. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane) to find the optimal conditions.

  • Activated Carbon: In the multicomponent synthesis protocol, basic activated carbon is used to decolorize the solution before precipitation of the product.[1]

  • pH Adjustment: The product is precipitated from the aqueous solution by adjusting the pH to 2-3 with ammonium chloride.[1] Careful control of the pH is crucial for maximizing the recovery of the pure product.

Experimental Protocols

Multicomponent Synthesis from Ethyl 3-aminocrotonate and Diethyl Malonate

This protocol is reported to have a yield of 81.85% and an HPLC purity of 99.5%.[1]

dot

Multicomponent_Synthesis_Workflow start Start mix_reagents Mix Ethyl 3-aminocrotonate, Sodium Ethoxide, and Ethanol start->mix_reagents heat_reflux Heat to 80-90°C and Reflux for 24h mix_reagents->heat_reflux cool_concentrate Cool to 50-60°C and Concentrate heat_reflux->cool_concentrate dissolve_water Pour into Water cool_concentrate->dissolve_water activated_carbon Add Activated Carbon and Stir dissolve_water->activated_carbon filter Filter activated_carbon->filter cool_precipitate Cool Filtrate and Adjust pH to 2-3 to Precipitate filter->cool_precipitate collect_dry Collect and Dry the Product cool_precipitate->collect_dry end End collect_dry->end

Caption: Experimental workflow for the multicomponent synthesis.

Materials:

  • Ethyl 3-aminocrotonate

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Basic activated carbon

  • Ammonium chloride

Procedure:

  • To a reactor, add ethyl 3-aminocrotonate, sodium ethoxide, and anhydrous ethanol.

  • Slowly heat the reaction mixture to 80-90°C and maintain at reflux with stirring for 24 hours.

  • After the reaction is complete, cool the mixture to 50-60°C.

  • Concentrate the mixture under reduced pressure to remove a portion of the ethanol.

  • Slowly pour the concentrated solution into water.

  • Add basic activated carbon and stir for 1 hour.

  • Filter the mixture.

  • Cool the filtrate to below 0°C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.

  • Collect the solid by filtration.

  • Dry the solid at 50-60°C to obtain white, needle-like crystals of this compound.

Fischer Esterification of 2,4-dihydroxy-6-methylnicotinic acid

Materials:

  • 2,4-dihydroxy-6-methylnicotinic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or other strong acid catalyst)

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,4-dihydroxy-6-methylnicotinic acid in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution to a pH of ~7.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Multicomponent Synthesis Fischer Esterification Reaction with Ethyl Chloroacetate
Starting Materials Ethyl 3-aminocrotonate, Diethyl malonate2,4-dihydroxy-6-methylnicotinic acid, Ethanol2,4-dihydroxy-6-methylpyridine, Ethyl chloroacetate
Key Reagents Sodium ethoxideStrong acid catalyst (e.g., H₂SO₄)Base
Reported Yield 81.85%[1]Dependent on conditionsNot specified
Reaction Conditions 80-90°C, 24 hours[1]RefluxNot specified
Advantages High reported yield, One-pot reactionDirect route, Readily available starting acid-
Disadvantages Requires careful control of conditionsEquilibrium reaction, Requires removal of water-

Table 2: Optimization Parameters for Multicomponent Synthesis

Parameter Condition Reported for High Yield Suggested Optimization
Temperature 80-90°C[1]Screen temperatures to balance reaction rate and byproduct formation.
Reaction Time 24 hours[1]Monitor by TLC/HPLC to determine the optimal time.
Base Sodium ethoxide[1]Screen other bases like potassium tert-butoxide or DBU.
Solvent Anhydrous ethanol[1]Explore other high-boiling polar protic or aprotic solvents.
Stoichiometry 1 eq. Ethyl 3-aminocrotonate, ~1.23 eq. Sodium ethoxide[1]Vary the stoichiometry of the base and diethyl malonate to optimize the yield.

References

Identifying side products in the synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and high-yielding method is the Guareschi-Thorpe condensation of ethyl 3-aminocrotonate with diethyl malonate in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.[1][2] This reaction proceeds via a Michael addition followed by an intramolecular cyclization to form the desired dihydroxypyridine ring system.

Q2: My reaction yield is significantly lower than the reported 81.85%. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction typically requires prolonged heating (e.g., 24 hours at 80-90°C) to go to completion.[2]

  • Suboptimal base concentration: An insufficient amount of base (sodium ethoxide) will result in incomplete deprotonation of diethyl malonate, hindering the initial Michael addition. Conversely, an excessive amount of base can promote side reactions.

  • Moisture in the reaction: The presence of water can hydrolyze the ester functionalities of the reactants and the product, and also quench the ethoxide base. It is crucial to use anhydrous ethanol and dry glassware.

  • Side reactions: The formation of various side products can consume the starting materials and reduce the yield of the desired product.

Q3: The purity of my product is low, even after purification. What are the likely impurities?

A3: Impurities can arise from unreacted starting materials, intermediates, or side products. Common impurities may include unreacted ethyl 3-aminocrotonate and diethyl malonate. The primary side products are discussed in the troubleshooting guide below. The use of activated carbon during work-up is intended to remove colored impurities and some organic byproducts.[2]

Troubleshooting Guide: Identifying and Minimizing Side Products

The synthesis of this compound via the Guareschi-Thorpe condensation can be accompanied by the formation of several side products. This guide will help you identify and mitigate their formation.

Side Product/IssuePotential CauseRecommended Solution
Diethyl acetamidomalonate Reaction of diethyl malonate with ammonia or an amine impurity.Use high-purity ethyl 3-aminocrotonate. Ensure the reaction is performed under an inert atmosphere to prevent air exposure which could degrade the amine.
Self-condensation product of ethyl 3-aminocrotonate Dimerization or polymerization of the enamine starting material, especially at elevated temperatures.Maintain the recommended reaction temperature (80-90°C).[2] Avoid localized overheating. Add the sodium ethoxide solution gradually to control the reaction exotherm.
Hydrolyzed starting materials or product (carboxylic acids) Presence of moisture in the reaction mixture.Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. Handle hygroscopic reagents (like sodium ethoxide) in a dry environment.
Michael adduct intermediate Incomplete cyclization of the intermediate formed after the initial Michael addition.Ensure the reaction is run for the recommended time (24 hours) at the appropriate temperature to facilitate complete cyclization.[2]
Symmetrical 1,4-dihydropyridines While more common in Hantzsch synthesis, self-condensation of ethyl 3-aminocrotonate could potentially lead to symmetrical dihydropyridine byproducts.[3]Optimize the stoichiometry of the reactants to favor the desired cross-condensation reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[2]

Materials:

  • Ethyl 3-aminocrotonate (100 g, 0.7752 mol)

  • Diethyl malonate

  • Sodium ethoxide (65 g, 0.9559 mol)

  • Anhydrous ethanol (240 g)

  • Basic activated carbon (10 g)

  • Ammonium chloride

  • Water

Procedure:

  • To a suitable reactor, add ethyl 3-aminocrotonate, followed by sodium ethoxide and anhydrous ethanol.

  • Slowly heat the reaction mixture to 80-90°C and maintain at reflux with stirring for 24 hours.

  • After the reaction is complete, cool the mixture to 50-60°C.

  • Concentrate the solution under reduced pressure to remove approximately 100 g of ethanol.

  • Slowly pour the concentrated solution into 1000 ml of water.

  • Add 10 g of basic activated carbon and stir the mixture for 1 hour.

  • Filter the mixture to remove the activated carbon.

  • Cool the filtrate to below 0°C.

  • Adjust the pH of the filtrate to 2-3 with ammonium chloride to precipitate the product.

  • Collect the solid product by filtration.

  • Dry the solid at 50-60°C to obtain white, needle-like crystals of this compound.

Logical Workflow for Troubleshooting Side Product Formation

The following diagram illustrates a logical workflow for identifying and addressing the formation of side products during the synthesis.

TroubleshootingWorkflow Start Start: Low Purity or Yield Analyze_Reaction Analyze Reaction Parameters: - Temperature - Time - Reagent Purity Start->Analyze_Reaction Identify_Side_Product Identify Side Product(s) (e.g., by NMR, LC-MS) Analyze_Reaction->Identify_Side_Product Impure_Reagents Impure Reagents: - Purify starting materials - Use fresh reagents Analyze_Reaction->Impure_Reagents Unreacted_SM Unreacted Starting Materials? Identify_Side_Product->Unreacted_SM Known_Side_Product Known Side Product? Unreacted_SM->Known_Side_Product No Incomplete_Reaction Incomplete Reaction: - Increase reaction time - Check temperature Unreacted_SM->Incomplete_Reaction Yes Unknown_Impurity Unknown Impurity Known_Side_Product->Unknown_Impurity Other Self_Condensation Self-Condensation: - Control temperature - Optimize stoichiometry Known_Side_Product->Self_Condensation Self-condensation product Hydrolysis Hydrolysis: - Use anhydrous conditions Known_Side_Product->Hydrolysis Hydrolysis product Further_Analysis Further Spectroscopic Analysis (2D NMR, HRMS) Unknown_Impurity->Further_Analysis End End: Optimized Synthesis Incomplete_Reaction->End Impure_Reagents->End Self_Condensation->End Hydrolysis->End Further_Analysis->End

Caption: Troubleshooting workflow for identifying and mitigating side products.

References

Technical Support Center: Purification of Crude Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful purification of crude Ethyl 2,4-dihydroxy-6-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for crude this compound?

A1: The two main purification techniques for this compound are precipitation/recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities may include unreacted starting materials from its synthesis, such as ethyl 3-aminocrotonate and diethyl malonate. Additionally, side-products from the reaction or degradation products can also be present. The crude product may also have a yellowish or brownish discoloration due to impurities.[1]

Q3: What are the known physical and chemical properties of this compound relevant to its purification?

A3: this compound is a white to almost white or yellowish crystalline powder.[1][2] It has a melting point of approximately 210-213°C.[2] In terms of solubility, it is generally insoluble in water and nonpolar solvents like benzene and ether, but it is soluble in some polar organic solvents such as methanol.[1] This differential solubility is a key factor in developing effective purification strategies. The molecule contains hydroxyl and ethyl ester groups, making it a polar compound.

Q4: How can I assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for determining the purity of this compound.[2] A reported HPLC purity for a successfully purified sample is 99.5%.[3]

Troubleshooting Guides

Recrystallization/Precipitation Issues

Q5: My purified product has a low yield after precipitation. What could be the cause?

A5: A low yield can result from several factors:

  • Incomplete Precipitation: The pH of the solution may not have been optimal for complete precipitation. For this compound, a pH of 2-3 is recommended.[3]

  • Excessive Washing: Washing the collected crystals with an excessive volume of solvent can lead to the loss of the product. Use a minimal amount of cold solvent for washing.

  • Product Remaining in Filtrate: A significant amount of the product may still be dissolved in the filtrate. You can check for this by concentrating a small sample of the filtrate to see if more solid forms.

Q6: The color of my product is still yellow or brown after purification. How can I improve this?

A6: A persistent color indicates the presence of colored impurities. The use of activated carbon during the purification process can be very effective in removing these.[3] Ensure the activated carbon is thoroughly mixed with the solution before filtration.

Q7: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to the solution being too saturated or cooling too rapidly. To remedy this, try the following:

  • Add a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved.

  • Allow the solution to cool down to room temperature slowly before placing it in an ice bath.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Column Chromatography Issues

Q8: My compound is not moving from the baseline on the TLC plate, even with a polar solvent like ethyl acetate. What mobile phase should I use for column chromatography?

A8: this compound is a polar compound, which can lead to strong adsorption on a silica gel stationary phase. If traditional solvents like ethyl acetate/hexane mixtures are ineffective, a more polar mobile phase is required. For a similar compound, methyl 4-hydroxy-6-methylnicotinate, a mobile phase of dichloromethane (DCM) and methanol (MeOH) was used. A gradient of these solvents, for example, starting with a low percentage of methanol and gradually increasing it, could be effective.

Q9: The separation of my compound from impurities on the column is poor, and the fractions are mixed.

A9: Poor separation can be due to several factors:

  • Improper Mobile Phase: The polarity of your mobile phase may not be optimal. Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation between your product and the impurities.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

  • Compound Streaking: Due to its polar nature, the compound may streak on the silica gel. Adding a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase can sometimes improve peak shape.

Quantitative Data

The following table summarizes the reported yield and purity for a specific purification method.

Purification MethodYield (%)Purity (%)Purity Assessment Method
Precipitation from water with activated carbon treatment and pH adjustment81.8599.5HPLC

Experimental Protocols

Protocol 1: Purification by Precipitation

This protocol is based on a reported successful purification of this compound.[3]

  • Dissolution: Prepare a concentrated solution of the crude this compound.

  • Decolorization: Slowly pour the concentrated solution into a larger volume of water (e.g., 1000 ml). Add basic activated carbon (e.g., 10 g) to the solution.

  • Stirring and Filtration: Stir the mixture for 1 hour to allow the activated carbon to adsorb colored impurities. Filter the mixture to remove the activated carbon.

  • Precipitation: Cool the filtrate to below 0°C. Adjust the pH of the solution to 2-3 using ammonium chloride. A large amount of solid should precipitate out.

  • Isolation: Collect the precipitated solid by filtration.

  • Drying: Dry the solid at 50-60°C to obtain white, needle-like crystals of pure this compound.

Protocol 2: Purification by Column Chromatography (Recommended Starting Point)

This protocol is a recommended starting point based on methods used for structurally similar compounds. Optimization may be required.

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal mobile phase. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Test different ratios (e.g., 98:2, 95:5, 90:10 DCM:MeOH) to achieve an Rf value of ~0.3 for the desired compound.

  • Column Packing: Pack a column with the silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase. A gradient elution, starting with a lower polarity (less methanol) and gradually increasing it, is often effective for separating compounds with different polarities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Solvent crude->dissolve charcoal Add Activated Carbon dissolve->charcoal filter1 Filter charcoal->filter1 cool Cool Filtrate filter1->cool ph_adjust Adjust pH to 2-3 cool->ph_adjust precipitate Precipitation ph_adjust->precipitate filter2 Filter precipitate->filter2 dry Dry filter2->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by precipitation.

Column_Chromatography_Troubleshooting start_node Poor Separation overloading Column Overloaded? start_node->overloading Check streaking Compound Streaking? start_node->streaking Check mobile_phase Optimize Mobile Phase (TLC) start_node->mobile_phase Check overloading->streaking No reduce_load Reduce Sample Load overloading->reduce_load Yes streaking->mobile_phase No add_modifier Add Modifier to Mobile Phase (e.g., Acetic Acid) streaking->add_modifier Yes

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: Why is the direct functionalization of the pyridine ring so challenging?

The pyridine ring's electronic properties make direct functionalization difficult. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[1] This electron-deficient nature also means that the lone pair of electrons on the nitrogen can interact with Lewis acids, further reducing the ring's reactivity.[1] While C-H functionalization at the C2 and C4 positions is more feasible due to the inherent reactivity of the heteroarene, selective derivatization at the C3 position is a significant challenge.[2]

Q2: I'm having trouble with the regioselectivity of my pyridine substitution reaction. What are the general principles?

Regioselectivity in pyridine substitution is primarily dictated by the electronic nature of the ring and the type of reaction.

  • Nucleophilic Aromatic Substitution (SNAr): This type of reaction is favored at the C2 and C4 positions. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[3]

  • Electrophilic Aromatic Substitution (EAS): These reactions are generally difficult on pyridine. When they do occur, they tend to favor the C3 position as it is the most electron-rich carbon. However, the pyridine nitrogen is often protonated under the acidic conditions of many EAS reactions, which further deactivates the ring. A common strategy to overcome this is to first form the pyridine N-oxide, which is more reactive towards electrophiles and directs substitution to the C4 position.[3]

  • Radical Substitution (e.g., Minisci Reaction): Radical reactions on an unsubstituted pyridine often yield a mixture of C2 and C4 substituted products.[3]

Q3: What are the most common named reactions for synthesizing the pyridine ring itself?

Several classic and modern methods exist for constructing the pyridine ring from acyclic precursors. Some of the most common include:

  • Hantzsch Pyridine Synthesis: A multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[4][5]

  • Bohlmann-Rahtz Pyridine Synthesis: Involves the condensation of an enamine with an ethynylketone.[6][7]

  • Kröhnke Pyridine Synthesis: A reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[8][9]

  • Chichibabin Pyridine Synthesis: A condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives.[10]

Troubleshooting Guides

Guide 1: Low Yield

Q1.1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the Hantzsch synthesis are a common problem.[11] Here are some potential causes and their solutions:

  • Suboptimal Reaction Conditions: Traditional methods often use refluxing ethanol, which can be inefficient and require long reaction times.[5][11]

    • Solution: Consider using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution, which has been reported to significantly improve yields to over 90%.[5][11] Solvent-free conditions with catalysts like γ-Al2O3 nanoparticles can also lead to high yields in shorter times.[11] Microwave-assisted synthesis is another effective approach, often providing excellent yields in minutes.[12]

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which needs to be oxidized to the final pyridine product.[11] Incomplete oxidation will directly lead to lower yields.[11]

    • Solution: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid or potassium ferrocyanide.[4] Milder conditions can be achieved with iodine in refluxing methanol.[5][13] One-pot syntheses with direct aromatization using reagents like ferric chloride have also been shown to be effective.[12]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield.[11]

    • Solution: The order of reagent addition can be crucial. In unsymmetrical Hantzsch reactions, it is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step to avoid the formation of undesired intermediates.[11]

Q1.2: I'm experiencing low yields in my Kröhnke pyridine synthesis. What should I troubleshoot?

While the Kröhnke synthesis can provide moderate to high yields, several factors can lead to poor results.[14]

  • Impure Starting Materials: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical.[14]

    • Solution: Purify the starting materials before use. The α-pyridinium methyl ketone salts can be recrystallized, and the α,β-unsaturated carbonyl compounds (chalcones) can be purified by recrystallization or column chromatography.[14]

  • Suboptimal Reaction Parameters: The reaction temperature and time can significantly impact the yield.[14]

    • Solution: Systematically screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrates.[14] Monitor the reaction by TLC to avoid prolonged reaction times that could lead to product decomposition.[14]

  • Side Reactions: Self-condensation of the α,β-unsaturated carbonyl compound can occur, especially at higher temperatures.[14]

    • Solution: Control the addition of reagents and optimize the reaction temperature to minimize this side reaction.[14]

Guide 2: Poor Regioselectivity

Q2.1: My nucleophilic aromatic substitution is giving a mixture of C2 and C4 products. How can I improve the selectivity?

Several factors influence the C2 vs. C4 selectivity in nucleophilic aromatic substitution on pyridines:

  • Steric Hindrance: Bulky nucleophiles or substituents near the C2 position will favor attack at the more accessible C4 position.[3] Conversely, a bulky substituent at the C4 position will direct the nucleophile to the C2 position.[3][15]

  • Electronic Effects: The electronic nature of other substituents on the pyridine ring can influence the relative electron deficiency at the C2 and C4 positions.[3]

  • Solvent Effects: Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities.[3]

Q2.2: How can I achieve substitution at the C3 position of pyridine?

Direct substitution at the C3 position is challenging due to the electronic nature of the pyridine ring.[2] However, several strategies can be employed:

  • Directed Ortho Metalation (DoM): If a directing group is present at the C2 or C4 position, deprotonation with a strong base (e.g., an organolithium reagent) can occur at the C3 position, followed by quenching with an electrophile.[3]

  • Transition-Metal-Catalyzed C-H Functionalization: Recent advances have enabled the direct functionalization of the C3 position using transition metal catalysts.[1][16]

  • Dearomatization-Rearomatization Strategies: This approach involves the temporary dearomatization of the pyridine ring to enable functionalization at the C3 position, followed by rearomatization.[2]

Guide 3: Purification Difficulties

Q3.1: My substituted pyridine product is difficult to purify by column chromatography. What are some common issues and solutions?

Purification of pyridines can be challenging due to their basicity and polarity.

  • Tailing on Silica Gel: The basic nitrogen of the pyridine can interact strongly with the acidic silica gel, leading to tailing of the product spot on TLC and poor separation during column chromatography.

    • Solution: Add a small amount of a basic modifier to the eluent, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Water Solubility: Some highly substituted or polar pyridines may have significant water solubility, making extraction from aqueous workups inefficient.

    • Solution: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product. Brine washes can also help to reduce the amount of dissolved water in the organic layer.

  • Co-elution with Starting Materials or Byproducts: If the polarity of the product is very similar to that of the starting materials or byproducts, separation by standard column chromatography can be difficult.

    • Solution: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel. Alternatively, derivatization of the product to alter its polarity for purification, followed by deprotection, may be an option. Recrystallization is also a powerful purification technique if a suitable solvent system can be found.

Quantitative Data Summary

Reaction NameTypical YieldsKey Reaction Conditions
Hantzsch Synthesis >90%[11]Catalyst (e.g., PTSA), ultrasonic irradiation, aqueous micelles, or solvent-free with γ-Al2O3 nanoparticles.[11]
Kröhnke Synthesis 60-90+%[14]Glacial acetic acid or methanol as solvent; can also be performed under solvent-free conditions.[14]
Bohlmann-Rahtz Synthesis Good to Excellent[6]High temperatures for cyclodehydration can be lowered with acid catalysis (e.g., acetic acid, ytterbium triflate).[6][7]

Experimental Protocols

Protocol 1: General Procedure for Kröhnke Pyridine Synthesis

Adapted from Benchchem[14]

  • To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).

  • Heat the reaction mixture at reflux (around 120°C) for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyridine.

Protocol 2: General Procedure for Hantzsch Pyridine Synthesis with Improved Conditions

Adapted from BenchChem[11][12]

  • In a suitable reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Add an aqueous solution of a surfactant (e.g., SDS, 0.1 M) to form micelles.

  • Place the vessel in an ultrasonic bath and irradiate at a controlled temperature (e.g., 50°C) until the reaction is complete as monitored by TLC.

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1,4-dihydropyridine can then be oxidized to the pyridine. To the crude product, add a suitable solvent (e.g., methanol) and an oxidizing agent (e.g., iodine).

  • Reflux the mixture until the oxidation is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

troubleshooting_workflow start Problem: Low Yield or Side Product Formation check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_stoichiometry Verify Stoichiometry & Order of Addition start->check_stoichiometry purify_sm Purify Starting Materials check_purity->purify_sm Impure? vary_temp Vary Temperature optimize_conditions->vary_temp vary_time Vary Reaction Time optimize_conditions->vary_time change_catalyst Change Catalyst/ Solvent optimize_conditions->change_catalyst adjust_reagents Adjust Reagent Ratios/ Addition Order check_stoichiometry->adjust_reagents purify_sm->optimize_conditions analyze_byproducts Analyze Byproducts (LC-MS, NMR) vary_temp->analyze_byproducts vary_time->analyze_byproducts change_catalyst->analyze_byproducts adjust_reagents->analyze_byproducts end_success Successful Synthesis analyze_byproducts->end_success Problem Solved end_fail Re-evaluate Synthetic Route analyze_byproducts->end_fail Persistent Issues regioselectivity_factors pyridine Pyridine Ring sub_type Substitution Type pyridine->sub_type nucleophilic Nucleophilic (SNAr) sub_type->nucleophilic electrophilic Electrophilic (EAS) sub_type->electrophilic radical Radical sub_type->radical factors Influencing Factors nucleophilic->factors c2_c4 C2 / C4 nucleophilic->c2_c4 electrophilic->factors c3 C3 electrophilic->c3 radical->factors c2_c4_mix C2 / C4 Mixture radical->c2_c4_mix sterics Steric Hindrance electronics Electronic Effects (Substituents) reagents Reagents & Catalyst sterics->c2_c4 directs C4 vs C2 electronics->c2_c4 activates/deactivates electronics->c3 activates/deactivates reagents->c2_c4 can alter selectivity reagents->c3 can alter selectivity reagents->c2_c4_mix can alter selectivity outcome Favored Position(s) krohnke_mechanism start_materials α-Pyridinium Methyl Ketone Salt + α,β-Unsaturated Carbonyl + NH4OAc ylide_formation 1. Ylide Formation (Deprotonation) start_materials->ylide_formation michael_addition 2. Michael Addition ylide_formation->michael_addition dicarbonyl_intermediate 1,5-Dicarbonyl Intermediate michael_addition->dicarbonyl_intermediate cyclization 3. Cyclization with Ammonia dicarbonyl_intermediate->cyclization dihydropyridine Dihydropyridine Intermediate cyclization->dihydropyridine dehydration 4. Dehydration/Aromatization dihydropyridine->dehydration product Substituted Pyridine dehydration->product

References

Technical Support Center: Optimization of Nicotinate Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nicotinate esters.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of nicotinate esters.

Issue Potential Cause Recommended Solution
Low Yield of Nicotinate Ester Incomplete Reaction: The equilibrium of the esterification reaction was not sufficiently shifted towards the product.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] - Increase Temperature: Carefully increasing the reaction temperature can improve the reaction rate.[2] - Use Excess Alcohol: Employing the alcohol as a solvent or in large excess can drive the equilibrium towards the ester.[3] - Water Removal: For Fischer esterification, remove water as it forms using a Dean-Stark apparatus or a drying agent like magnesium sulfate.[2][3]
Suboptimal Catalyst: The chosen acid or base catalyst may not be effective enough.- Select a Stronger Acid Catalyst: For Fischer esterification, consider using a stronger acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5] - Consider a Solid Acid Catalyst: Heterogeneous catalysts like MoO₃/SiO₂ can offer high yields and easier separation.[6] - For Transesterification: Use an effective alkaline catalyst such as sodium methoxide.[3][5]
Product Loss During Workup: The nicotinate ester may be lost during the extraction or purification steps.- Neutralize Carefully: During the workup of acid-catalyzed reactions, neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution) to avoid hydrolysis of the ester.[3] - Optimize Extraction: Ensure the correct solvent and number of extractions are used to efficiently isolate the product. - Proper Purification: Choose an appropriate purification method (e.g., column chromatography, distillation) and optimize the conditions to minimize product loss.[4][7]
Presence of Unreacted Nicotinic Acid Insufficient Reaction Time or Temperature: The reaction has not proceeded to completion.- Prolong Reaction Time: Continue the reaction and monitor by TLC until the nicotinic acid spot disappears.[3] - Increase Temperature: If thermally stable, a moderate increase in temperature can drive the reaction to completion.
Catalyst Inactivity: The catalyst may have degraded or is not present in a sufficient amount.- Use Fresh Catalyst: Ensure the catalyst is active and not expired. - Increase Catalyst Loading: A slight increase in the catalyst amount might be necessary, but be mindful of potential side reactions.
Formation of Side Products Decarboxylation: At high temperatures, nicotinic acid can decarboxylate.- Optimize Temperature: Avoid excessively high temperatures during the reaction.
N-Alkylation: If using a strong alkylating agent for esterification, the pyridine nitrogen can be alkylated.- Choose a Milder Method: Opt for methods like Fischer esterification or using nicotinoyl chloride instead of strong alkylating agents when possible.
Hydrolysis of Ester: The ester product can be hydrolyzed back to the carboxylic acid during workup.- Anhydrous Conditions: Ensure all reagents and solvents are dry, especially for methods sensitive to water like those using nicotinoyl chloride. - Careful Neutralization: Neutralize any acid catalyst at low temperatures during workup.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing nicotinate esters?

A1: The most prevalent methods include:

  • Fischer Esterification: This is a direct esterification of nicotinic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).[3][4] It is a widely used and cost-effective method.

  • Transesterification: This involves the reaction of a nicotinate ester with a different alcohol, typically catalyzed by an acid or a base.[3][5] This method is useful when the desired alcohol is more valuable or sensitive.

  • From Nicotinoyl Chloride: Nicotinic acid is first converted to nicotinoyl chloride, which is then reacted with an alcohol to form the ester.[3] This method is often used for more complex or sensitive alcohols.

  • Steglich Esterification: This method uses a coupling agent like DCC or EDC with a catalyst such as DMAP. It is performed under mild conditions and is suitable for acid-sensitive substrates.[3]

  • Mitsunobu Reaction: This reaction allows for the esterification of nicotinic acid with an alcohol under mild, neutral conditions using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[3]

Q2: How do I choose the right catalyst for my nicotinate ester synthesis?

A2: The choice of catalyst depends on the chosen synthetic method and the substrate's sensitivity:

  • Fischer Esterification: Strong acids like sulfuric acid or p-toluenesulfonic acid are common.[4][5] Solid acid catalysts can also be used for easier separation and potentially higher yields.[3]

  • Transesterification: Alkaline catalysts like sodium methoxide are often employed.[3][5]

  • Steglich Esterification: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst used in conjunction with a carbodiimide coupling agent.[3]

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: To increase the reaction rate, you can:

  • Increase the Temperature: Esterification reactions are generally favored by higher temperatures.[4]

  • Use a More Active Catalyst: Switching to a stronger acid or a more efficient catalytic system can significantly speed up the reaction.

  • Remove Water: In Fischer esterification, the continuous removal of water, a byproduct, will shift the equilibrium and increase the forward reaction rate.[3]

Q4: What are the typical yields I can expect for nicotinate ester synthesis?

A4: Yields can vary significantly depending on the method and reaction conditions.

  • Fischer Esterification: Yields can range from 23% to 97%, depending on the catalyst and conditions.[3] A traditional method with sulfuric acid might give a lower yield (e.g., 23.39% for methyl nicotinate), while using a solid acid catalyst can lead to much higher yields.[3][4]

  • Transesterification: This method can provide high yields, typically in the range of 83% to 87%.[3]

  • Via Nicotinoyl Chloride: The overall yield for this two-step process is often moderate, around 45%.[3]

  • Steglich Esterification: This method is known for high yields, with reports of up to 88% for substituted nicotinates.[3]

Q5: How can I monitor the progress of my reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials (nicotinic acid and alcohol), you can observe the disappearance of the starting materials and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[1]

Experimental Protocols

Fischer Esterification of Nicotinic Acid (Solid Acid Catalyst Method)

This protocol describes a high-yield synthesis of ethyl nicotinate using a solid acid catalyst.[3]

Materials:

  • Nicotinic acid

  • Absolute ethanol

  • Toluene

  • HND230 solid acid catalyst

Procedure:

  • To a 500 mL four-necked flask, add toluene (123.1 g), absolute ethanol (92.1 g, 2 mol), HND230 solid acid catalyst (2.5 g), and nicotinic acid (246.2 g).

  • Slowly heat the mixture to 55°C and stir for 4 hours.

  • Increase the temperature to reflux and remove the water formed during the reaction using a Dean-Stark trap.

  • Once no more water is collected, the reaction is considered complete.

  • Cool the reaction mixture to room temperature.

  • Recover the solid acid catalyst by filtration.

  • Remove the toluene from the filtrate by distillation under reduced pressure to yield the final product, ethyl nicotinate.

Synthesis of a Nicotinate via Nicotinoyl Chloride

This is a two-step procedure involving the formation of nicotinoyl chloride followed by its reaction with an alcohol.[3]

Step 1: Synthesis of Nicotinoyl Chloride

  • In a flask equipped with a reflux condenser, treat nicotinic acid (100 g, 0.81 mol) with thionyl chloride (SOCl₂).

  • Reflux the mixture until the reaction is complete.

  • Remove the excess thionyl chloride in vacuo to obtain the crystalline nicotinoyl chloride hydrochloride.

Step 2: Esterification

  • Suspend the nicotinoyl chloride hydrochloride in dichloromethane (500 mL).

  • To the stirred mixture, add a solution of the desired alcohol (e.g., 4-p-t-butylphenoxy-1-butanol, 66 g, 0.30 mol) in dichloromethane (400 mL).

  • Stir the mixture for 48 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution (1 L).

  • Dry the organic layer over magnesium sulfate and evaporate the solvent.

  • Purify the residue by column chromatography to obtain the nicotinate ester.

Data Presentation

Table 1: Comparison of Nicotinate Synthesis Methods [3]

MethodTypical ReagentsCatalyst/ActivatorTypical SolventTemperatureTypical Reaction TimeTypical Yield
Fischer Esterification Nicotinic acid, AlcoholStrong acid (e.g., H₂SO₄, solid acid catalyst)Alcohol, Toluene55°C to Reflux3 - 13 hours23% - 97%
Via Nicotinoyl Chloride Nicotinic acid, Thionyl chloride, AlcoholNone required for esterificationDichloromethane (DCM)Reflux (acyl chloride), Room Temp (esterification)~2 hrs (acyl chloride) + ~48 hrs (ester)~45% (overall)
Transesterification Nicotinate ester, AlcoholAlkaline catalyst (e.g., Sodium methoxide)None (excess alcohol)70°C - 120°CNot specified83% - 87%
Steglich Esterification Nicotinic acid, AlcoholDCC or EDC, DMAPDichloromethane (DCM), MethanolRefluxNot specified88% (for substituted nicotinate)
Mitsunobu Reaction Nicotinic acid, AlcoholPPh₃, DEAD or DIADTetrahydrofuran (THF)0°C to Room Temp6 - 8 hoursModerate to High

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Mix Reactants: Nicotinic Acid, Alcohol, Catalyst heat Heat and Stir (e.g., Reflux) reactants->heat Start Reaction monitor Monitor Progress (TLC/HPLC) heat->monitor During Reaction monitor->heat Incomplete neutralize Neutralize monitor->neutralize Complete extract Extract Ester neutralize->extract purify Purify (Chromatography/Distillation) extract->purify product Isolated Nicotinate Ester purify->product troubleshooting_workflow start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_reactions Side Reactions Observed? start->side_reactions No increase_time_temp Increase Time/Temp Remove Water incomplete_rxn->increase_time_temp Yes optimize_catalyst Optimize Catalyst incomplete_rxn->optimize_catalyst Still Low workup_loss Loss During Workup? side_reactions->workup_loss No optimize_conditions Adjust T & Conditions side_reactions->optimize_conditions Yes improve_workup Refine Workup Protocol workup_loss->improve_workup Yes success Yield Improved increase_time_temp->success optimize_catalyst->success optimize_conditions->success improve_workup->success

References

Resolving solubility issues of Ethyl 2,4-dihydroxy-6-methylnicotinate in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Ethyl 2,4-dihydroxy-6-methylnicotinate.

Troubleshooting Guide: Resolving Solubility Issues

This guide addresses common problems encountered when dissolving this compound.

Problem: The compound is not dissolving in my chosen solvent.

  • Initial Assessment: this compound is a white to off-white crystalline powder.[1][2] Its solubility is influenced by the polarity of the solvent.

  • Troubleshooting Steps:

    • Solvent Selection: The compound is reported to be soluble in some polar organic solvents.[1] If you are using a non-polar solvent (e.g., hexane, toluene), it is unlikely to dissolve.

      • Recommendation: Switch to a polar organic solvent. Methanol is a good starting point as the compound is reportedly soluble in it. Ethanol is also a viable option, as it is used in the synthesis of the compound.[3] Other polar solvents to consider include DMSO and DMF, which are commonly used for challenging compounds.

    • Addressing Conflicting Water Solubility Information: There are conflicting reports regarding the solubility of this compound in water. Some sources state it is insoluble[1], while another suggests it dissolves in polar solvents like water.[4] The synthesis procedure involves precipitation from water, which typically indicates low solubility.[3]

      • Recommendation: Assume the compound has low water solubility. If an aqueous buffer is required for your experiment, first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer. Be sure to check for any precipitation upon dilution.

    • Mechanical Assistance:

      • Vortexing/Stirring: Ensure the mixture is being vigorously agitated.

      • Sonication: Using an ultrasonic bath can help break down solid aggregates and increase the rate of dissolution.

      • Gentle Heating: Gently warming the solution can increase the solubility of many compounds. A temperature of 37-50°C is a reasonable starting point. However, be mindful of potential compound degradation at higher temperatures.

Problem: My solution is cloudy or a precipitate forms after initial dissolution.

  • Initial Assessment: This often indicates that the solvent is saturated or that the compound is precipitating out of the solution upon standing or a change in conditions (e.g., temperature).

  • Troubleshooting Steps:

    • Check Concentration: The concentration of your solution may be too high for the chosen solvent.

      • Recommendation: Try preparing a more dilute solution.

    • Co-solvent System: For aqueous solutions, the addition of a water-miscible organic co-solvent can improve solubility.

      • Recommendation: Prepare the solution in a mixture of your aqueous buffer and an organic solvent like ethanol or DMSO. The percentage of the organic co-solvent may need to be optimized for your specific application.

    • pH Adjustment: The presence of hydroxyl groups on the pyridine ring suggests that the solubility of this compound may be pH-dependent.

      • Recommendation: For aqueous-based solutions, try adjusting the pH. Since the compound has acidic hydroxyl groups, increasing the pH (making the solution more basic) may deprotonate these groups and increase solubility. Conversely, in some cases, adjusting to a more acidic pH might also be effective. Perform small-scale trials at different pH values to determine the optimal range.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Based on available data, polar organic solvents are the most suitable. Methanol is a confirmed solvent. Ethanol is also a good choice, as it is used in the compound's synthesis.[3] For preparing stock solutions for biological assays, DMSO is a common and effective choice for compounds with limited aqueous solubility.

Q2: Is this compound soluble in water?

A2: There are conflicting reports. While one source suggests solubility in polar solvents including water[4], another explicitly states it is "insoluble in water".[1] The compound's synthesis involves precipitation from an aqueous solution, which points towards low water solubility.[3] Therefore, it is best to assume low solubility in purely aqueous systems and to use a co-solvent approach for aqueous preparations.

Q3: Can I heat the solution to improve solubility?

A3: Yes, gentle heating can be an effective method to increase the solubility of this compound. It is advisable to start with a modest temperature (e.g., 37-50°C) and monitor for any signs of degradation, such as a color change.

Q4: How can I prepare a solution of this compound in an aqueous buffer for my experiment?

A4: The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. Then, add the required volume of this stock solution to your aqueous buffer with vigorous stirring. It is important to ensure that the final concentration of the organic solvent in your experimental setup is low enough not to affect the results (typically <1%).

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent ClassCommon SolventsQualitative SolubilitySource
Polar Protic WaterConflicting (Likely Low)[1][4]
MethanolSoluble
EthanolLikely Soluble[3]
Polar Aprotic DMSO (Dimethyl Sulfoxide)Likely SolubleInferred
DMF (Dimethylformamide)Likely SolubleInferred
Non-Polar Hexane, Toluene, Benzene, EtherInsoluble[4]
Halogenated ChloroformSlightly Soluble (Deuterated form)

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution in an Organic Solvent

  • Weigh the desired amount of this compound into a clean, dry glass vial.

  • Add the calculated volume of the chosen organic solvent (e.g., Methanol, DMSO) to achieve the target concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, sonicate the vial in an ultrasonic bath for 5-10 minutes.

  • If necessary, gently warm the solution (37-50°C) with continued agitation until the solid is completely dissolved.

  • Allow the solution to cool to room temperature and visually inspect for any precipitation.

Protocol 2: Shake-Flask Method for Solubility Determination

This method is used to determine the equilibrium solubility of a compound in a given solvent.

  • Add an excess amount of this compound to a known volume of the test solvent in a sealed container. The presence of undissolved solid is essential.

  • Place the container in a mechanical shaker or incubator shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dissolution Dissolution Attempts cluster_outcome Outcome cluster_troubleshooting Troubleshooting weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent vortex Vortex/Stir add_solvent->vortex sonicate Sonicate vortex->sonicate if needed heat Gentle Heat sonicate->heat if needed dissolved Completely Dissolved heat->dissolved not_dissolved Not Dissolved / Precipitate heat->not_dissolved change_solvent Change Solvent (more polar) not_dissolved->change_solvent lower_conc Lower Concentration not_dissolved->lower_conc add_cosolvent Add Co-solvent not_dissolved->add_cosolvent adjust_ph Adjust pH (for aqueous) not_dissolved->adjust_ph

Caption: Experimental workflow for dissolving this compound.

logical_relationship cluster_properties Key Properties cluster_solvents Solvent Choice cluster_enhancement Enhancement Techniques compound This compound polarity Polar Nature compound->polarity hydroxyl Hydroxyl Groups (pH sensitivity) compound->hydroxyl crystalline Crystalline Solid compound->crystalline polar_organic Polar Organic (e.g., MeOH, EtOH, DMSO) polarity->polar_organic favors nonpolar Non-Polar (Insoluble) polarity->nonpolar disfavors water Water (Low/Conflicting Solubility) hydroxyl->water ph_adjust pH Adjustment hydroxyl->ph_adjust heating Heating crystalline->heating sonication Sonication crystalline->sonication cosolvency Co-solvency water->cosolvency

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Ethyl 2,4-dihydroxy-6-methylnicotinate - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 2,4-dihydroxy-6-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a refrigerator at 2-8°C.[1] It is also recommended to keep it in a tightly sealed container, protected from light and moisture, to prevent degradation.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation. The ester functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The dihydroxy-substituted pyridine ring may be prone to oxidation.

Q3: What are the likely degradation products of this compound?

A3: The most probable degradation product from hydrolysis is 2,4-dihydroxy-6-methylnicotinic acid and ethanol. Oxidation may lead to the formation of various oxidized derivatives, including N-oxides or hydroxylated species.

Q4: Is this compound sensitive to light?

Troubleshooting Guide for Stability Studies

This guide addresses common issues encountered during the stability testing of this compound.

Issue Potential Cause Recommended Solution
Unexpectedly rapid degradation of the compound in solution. The pH of the solution may be too acidic or basic, catalyzing hydrolysis of the ethyl ester.Ensure the pH of the solution is maintained within a neutral range (pH 6-8). Use buffered solutions for better pH control.
Appearance of unknown peaks in HPLC chromatograms during stability testing. These could be degradation products. The analytical method may not be stability-indicating.Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. Use a mass spectrometer (LC-MS) to identify the unknown peaks.
Inconsistent stability results between batches. Variability in the purity of the starting material or differences in storage and handling conditions.Ensure consistent quality of the starting material. Strictly control environmental conditions (temperature, humidity, light) during storage and experiments.
No degradation is observed even under stress conditions (forced degradation). The stress conditions (e.g., temperature, concentration of stressing agent) may be too mild.Gradually increase the intensity of the stress conditions. For example, use higher temperatures, more concentrated acids/bases, or a stronger oxidizing agent. Ensure the duration of the stress testing is sufficient.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M and 1 M hydrochloric acid (HCl) in separate vials.

    • Incubate the solutions at 60°C for 24 and 48 hours.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of sodium hydroxide (NaOH), and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M and 1 M sodium hydroxide (NaOH) in separate vials.

    • Incubate the solutions at room temperature for 2, 6, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of hydrochloric acid (HCl), and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂) in separate vials.

    • Keep the solutions at room temperature for 24 hours, protected from light.

    • Dilute an aliquot with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

    • Also, reflux a solution of the compound at 80°C for 24 hours.

    • After exposure, dissolve the solid in the solvent or dilute the solution with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, prepare the samples for HPLC analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to identify the mass of the degradation products.

  • Calculate the percentage of degradation for each condition.

Visualizations

G Potential Degradation Pathways of this compound cluster_main cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_oxidation Oxidation (e.g., H₂O₂) A This compound B 2,4-dihydroxy-6-methylnicotinic acid A->B H₂O C Ethanol A->C H₂O D Oxidized derivatives (e.g., N-oxides, hydroxylated species) A->D [O]

Caption: Potential degradation pathways of the compound.

G Experimental Workflow for Forced Degradation Studies A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) A->B C Sample Preparation (Neutralization, Dilution) B->C D HPLC Analysis (with PDA and MS detectors) C->D E Data Analysis (Identify Degradants, Determine Pathways) D->E

Caption: General workflow for forced degradation experiments.

G Troubleshooting Logic for Unexpected Degradation A Unexpected Degradation Observed? B Check pH of Solution A->B C Is pH neutral? B->C D Adjust pH to Neutral Range C->D No E Investigate Other Factors (Light, Temperature, Impurities) C->E Yes D->B

Caption: A logical approach to troubleshooting unexpected degradation.

References

Troubleshooting peak assignments in NMR spectra of nicotinate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning peaks in NMR spectra of nicotinate derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the protons and carbons of the nicotinate ring?

A1: The chemical shifts for the protons and carbons of the nicotinate ring are influenced by the nitrogen atom and the substituents. The tables below provide approximate chemical shift ranges for unsubstituted methyl nicotinate. Electron-withdrawing or -donating groups can cause significant deviations from these values.

Q2: How do electron-donating and electron-withdrawing substituents on the nicotinate ring affect the chemical shifts?

A2: Substituents on the nicotinate ring significantly alter the electron density, which in turn affects the chemical shifts of the ring's protons and carbons.[1][2][3][4]

  • Electron-donating groups (EDGs) such as -NH₂, -OH, and -OR increase the electron density of the ring, causing the protons and carbons to be more shielded. This results in an upfield shift (lower ppm values).

  • Electron-withdrawing groups (EWGs) like -NO₂, -CN, and halogens decrease the electron density of the ring, leading to deshielding of the protons and carbons. This causes a downfield shift (higher ppm values).[4]

The position of the substituent also plays a crucial role in the extent of the shift.

Q3: My peaks in the aromatic region are overlapping. What can I do to resolve them?

A3: Overlapping signals in the aromatic region are a common issue. Here are a few strategies to resolve them:

  • Change the solvent: Changing the deuterated solvent can alter the chemical shifts of your compound's protons, potentially resolving the overlap.[5] Solvents like benzene-d₆ are known to induce different chemical shifts compared to chloroform-d₃.[5]

  • Increase the magnetic field strength: Using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals.

  • 2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning protons and carbons even when their signals are overlapped in the 1D spectrum.

Q4: I see unexpected peaks in my spectrum. What could be their source?

A4: Unexpected peaks in an NMR spectrum usually originate from impurities. Common sources include:

  • Residual solvents: Solvents used in the reaction or purification steps (e.g., ethyl acetate, hexane, dichloromethane) are common contaminants.[6][7][8]

  • Water: The presence of water in the deuterated solvent is very common.[9]

  • Grease: Silicone grease from glassware can appear as a singlet around 0 ppm.[6]

  • Starting materials or byproducts: Unreacted starting materials or side products from the reaction can also be present.

You can identify these impurities by comparing their chemical shifts with reference tables for common laboratory solvents.[6][7][8][10][11]

Troubleshooting Guide for Peak Assignments

This guide addresses specific issues you might encounter during the assignment of NMR peaks for your nicotinate derivatives.

Problem 1: Incorrect integration of aromatic protons.
  • Possible Cause: Overlapping peaks with residual solvent signals or water. For instance, the residual peak of chloroform-d₃ at 7.26 ppm can overlap with aromatic signals.[1]

  • Troubleshooting Steps:

    • Check the chemical shift of your deuterated solvent's residual peak.

    • If there is an overlap, try using a different solvent like acetone-d₆ or DMSO-d₆.[5]

    • To confirm the presence of a water peak, add a drop of D₂O to your NMR tube and re-acquire the spectrum. The water peak should disappear or significantly reduce in intensity.[9]

Problem 2: Broader than expected aromatic signals.
  • Possible Cause 1: Poor shimming. An inhomogeneous magnetic field can lead to broad peaks.[9]

  • Solution: Re-shim the instrument before acquiring the spectrum.

  • Possible Cause 2: Sample concentration. A highly concentrated sample can lead to peak broadening.[9]

  • Solution: Dilute your sample and re-acquire the spectrum.

  • Possible Cause 3: Presence of paramagnetic impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.[12]

  • Solution: Ensure all glassware is thoroughly clean. If you suspect metal contamination, you can try to remove it by washing your product with a chelating agent solution like EDTA.

Problem 3: Chemical shifts do not match expected values based on literature for similar compounds.
  • Possible Cause 1: Different solvent used. Chemical shifts can be solvent-dependent.[5]

  • Solution: Ensure you are comparing your data with literature values obtained in the same solvent. If not, the difference in chemical shifts is expected.

  • Possible Cause 2: pH effects (for nicotinic acid and its derivatives with acidic or basic groups). The protonation state of the nitrogen atom and any acidic or basic functional groups will significantly affect the chemical shifts.

  • Solution: Control the pH of your sample, for example, by using a buffered solution or by adding a drop of acid or base, and observe the changes in the spectrum.

  • Possible Cause 3: Tautomerism. Some substituted nicotinate derivatives, such as those with hydroxyl or amino groups, can exist as tautomers, leading to a different set of peaks than expected for a single isomer.

  • Solution: Consider the possibility of tautomers and try to find literature data for similar systems. 2D NMR experiments can help in identifying the presence of multiple species in solution.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts of Nicotinate Derivatives

The following tables summarize the ¹H and ¹³C NMR chemical shifts (in ppm) for several nicotinate derivatives. These values are reported in CDCl₃ unless otherwise specified.

Compound H-2 H-4 H-5 H-6 Other Protons Reference
Ethyl Nicotinate9.228.327.418.794.42 (q, 2H), 1.42 (t, 3H)[13][14]
Nicotinic Acid (in D₂O)8.938.247.508.59-[15]
Ethyl 2-methylnicotinate-8.17.28.64.4 (q, 2H), 1.4 (t, 3H), 2.8 (s, 3H)[5]
Methyl 2-chloronicotinate-8.27.38.53.9 (s, 3H)[16]
Compound C-2 C-3 C-4 C-5 C-6 Other Carbons Reference
Ethyl Nicotinate153.4126.4136.9123.3150.9165.2 (C=O), 61.4 (CH₂), 14.3 (CH₃)[13]
Nicotinic Acid (in DMSO-d₆)152.5127.0137.5123.8149.0166.0 (C=O)[17][18]

Experimental Protocols

Sample Preparation

A properly prepared sample is crucial for obtaining a high-quality NMR spectrum.

  • Weighing the sample: For a standard ¹H NMR spectrum, weigh 1-5 mg of your nicotinate derivative. For a ¹³C NMR spectrum, a more concentrated sample of 10-20 mg is recommended.[1][19]

  • Choosing the solvent: Select a deuterated solvent in which your compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[1] If your compound is not soluble in CDCl₃, consider other solvents like acetone-d₆, DMSO-d₆, or methanol-d₄.[9]

  • Dissolving the sample: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[1]

  • Filtering the sample: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Adding an internal standard (optional): For precise chemical shift referencing, you can add a small amount of tetramethylsilane (TMS) to the NMR tube.

NMR Data Acquisition (General Protocol for ¹H NMR)

The following is a general procedure for acquiring a ¹H NMR spectrum on a modern NMR spectrometer. Specific commands may vary depending on the instrument's software.

  • Insert the sample: Place your NMR tube in a spinner and adjust the depth using a depth gauge. Insert the sample into the magnet.

  • Locking: The spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field.

  • Shimming: The instrument will automatically adjust the magnetic field homogeneity (shimming) to obtain sharp peaks. Manual shimming may be required for optimal resolution.[9]

  • Tuning the probe: The probe should be tuned to the correct frequency for both ¹H and the lock nucleus.

  • Setting up the experiment:

    • Load a standard 1D proton experiment.

    • Set the number of scans (e.g., 8 or 16 for a routine ¹H spectrum).

    • Set the receiver gain. An automatic receiver gain adjustment is usually sufficient.

  • Acquiring the data: Start the acquisition.

  • Processing the data:

    • The acquired Free Induction Decay (FID) will be automatically Fourier transformed to produce the spectrum.

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline correction: Correct the baseline to be flat.

    • Referencing: Reference the spectrum to the residual solvent peak or TMS (0 ppm).

    • Integration: Integrate the peaks to determine the relative number of protons.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Peak Assignment issue Identify the issue: - Overlapping Peaks - Incorrect Integration - Broad Peaks - Unexpected Shifts start->issue overlap Overlapping Peaks issue->overlap Overlapping Signals integration Incorrect Integration issue->integration Integration Error broad Broad Peaks issue->broad Signal Broadening shifts Unexpected Shifts issue->shifts Shift Discrepancy change_solvent Change Solvent (e.g., CDCl3 to Benzene-d6) overlap->change_solvent higher_field Use Higher Field NMR overlap->higher_field two_d_nmr Perform 2D NMR (COSY, HSQC) overlap->two_d_nmr end Correct Peak Assignment change_solvent->end higher_field->end two_d_nmr->end check_impurities Check for Impurities (Solvent, Water) integration->check_impurities d2o_shake D2O Shake for H2O/NH/OH check_impurities->d2o_shake d2o_shake->end shim Re-shim the Magnet broad->shim concentration Check Sample Concentration broad->concentration paramagnetic Check for Paramagnetic Impurities broad->paramagnetic shim->end concentration->end paramagnetic->end solvent_effect Confirm Solvent Used in Literature shifts->solvent_effect ph_effect Consider pH Effects shifts->ph_effect solvent_effect->end ph_effect->end

Caption: Troubleshooting workflow for NMR peak assignments.

Substituent_Effects substituent Substituent (R) edg Electron-Donating Group (EDG) -NH2, -OR substituent->edg is an ewg Electron-Withdrawing Group (EWG) -NO2, -Cl substituent->ewg is an ring Nicotinate Ring edg->ring increase_density Increases edg->increase_density causes ewg->ring decrease_density Decreases ewg->decrease_density causes electron_density Electron Density on Ring more_shielded More Shielded increase_density->more_shielded leads to less_shielded Less Shielded (Deshielded) decrease_density->less_shielded leads to shielding Shielding of Nuclei upfield Upfield Shift (Lower ppm) more_shielded->upfield results in downfield Downfield Shift (Higher ppm) less_shielded->downfield results in shift Chemical Shift (ppm) upfield->shift downfield->shift

Caption: Influence of substituents on NMR chemical shifts.

References

Technical Support Center: Purification of Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from samples of Ethyl 2,4-dihydroxy-6-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a sample of this compound?

A1: The impurities present in your sample will largely depend on the synthetic route used. Based on common synthetic methods, potential impurities may include:

  • Unreacted Starting Materials:

    • Ethyl 3-aminocrotonate

    • Diethyl malonate

    • 2,4-dihydroxy-6-methylnicotinic acid

  • Byproducts from Synthesis:

    • Self-condensation products of ethyl 3-aminocrotonate.

    • Byproducts from the cyclization reaction.

    • Residual catalysts or bases (e.g., sodium ethoxide).

  • Degradation Products:

    • Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Q2: My purified this compound sample is slightly colored. What could be the cause and how can I remove the color?

A2: A slight coloration can be due to trace amounts of highly conjugated impurities or degradation products. Treatment with activated carbon is often effective in removing colored impurities. You can add a small amount of activated carbon to a solution of your compound, stir for a period, and then filter it through a fine filter paper or celite bed to remove the carbon.

Q3: What analytical techniques are recommended to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of your sample and quantifying impurities. Thin Layer Chromatography (TLC) is a quick and convenient way to qualitatively assess purity and screen for appropriate purification conditions. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the main component and any significant impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low yield after recrystallization.
Possible Cause Troubleshooting Step
The compound is too soluble in the chosen solvent at low temperature.Perform a solvent screening to find a more suitable solvent or solvent system. The ideal solvent should dissolve the compound at high temperatures but have low solubility at room temperature or below.
Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to dissolve the compound completely.
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product is precipitating with impurities.Try a different recrystallization solvent or consider using column chromatography for purification.
Issue 2: The compound oils out during recrystallization.
Possible Cause Troubleshooting Step
The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The presence of impurities is depressing the melting point.Attempt to remove the impurities by another method, such as an extraction, before recrystallization.
The solution is supersaturated.Try using a more dilute solution or a different solvent system. A mixed solvent system can sometimes prevent oiling out.
Issue 3: Poor separation during column chromatography.

| Possible Cause | Troubleshooting Step | | The polarity of the eluent is too high. | Start with a less polar eluent and gradually increase the polarity. Use TLC to determine an optimal solvent system that gives good separation between your compound and the impurities. | | The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | | The sample was not loaded correctly. | Dissolve the sample in a minimal amount of the initial eluent and load it onto the column in a narrow band. | | The compound is streaking on the column. | This can be due to the compound's acidic nature. Adding a small amount of a volatile acid (like acetic acid) to the eluent can sometimes improve the separation. |

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the impure sample in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. Good single solvents for polar compounds like this compound could be ethanol, methanol, or ethyl acetate. A common mixed solvent system is ethanol/water.

  • Dissolution: In a flask, add the impure this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the best eluent system for separation. A good starting point for a polar compound like this could be a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a good separation between the product and impurities, with the product having an Rf value of around 0.3.

  • Column Packing: Prepare a silica gel column by either the dry packing or slurry method. Ensure the packing is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Acid-Base Extraction (for removing acidic or basic impurities)
  • Dissolution: Dissolve the impure sample in an appropriate organic solvent like ethyl acetate.

  • Washing with Base: If acidic impurities (like unreacted 2,4-dihydroxy-6-methylnicotinic acid) are suspected, wash the organic solution with a mild aqueous base solution (e.g., saturated sodium bicarbonate). This will convert the acidic impurity into its salt, which will be soluble in the aqueous layer.

  • Washing with Acid: If basic impurities are present, wash the organic solution with a mild aqueous acid solution (e.g., dilute HCl). This will protonate the basic impurity, making it soluble in the aqueous layer.

  • Separation: Separate the organic layer from the aqueous layer.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization Screening

SolventPolarityBoiling Point (°C)Notes
WaterHigh100May require a co-solvent like ethanol.
EthanolHigh78Often a good choice for polar compounds.
MethanolHigh65Similar to ethanol but more volatile.
Ethyl AcetateMedium77Good for moderately polar compounds.
AcetoneMedium56Can be effective, but its low boiling point can be a challenge.
Hexane/Ethyl AcetateVariableVariableA good mixed solvent system to fine-tune polarity.

Table 2: Example TLC Data for Purification Monitoring

Eluent System (Hexane:Ethyl Acetate)Rf of Impurity 1Rf of ProductRf of Impurity 2Comments
4:10.80.50.4Poor separation between product and impurity 2.
2:10.60.30.1Good separation. Suitable for column chromatography.
1:10.40.10.0Product has a low Rf, elution from the column will be slow.

Visualization

experimental_workflow cluster_start Initial Sample cluster_analysis Purity Assessment cluster_purification Purification Method Selection cluster_end Final Product start Impure this compound tlc TLC Analysis start->tlc decision Impurities Identified? tlc->decision recrystallization Recrystallization decision->recrystallization Minor Impurities column Column Chromatography decision->column Multiple/Close Impurities extraction Acid-Base Extraction decision->extraction Acidic/Basic Impurities analysis Final Purity Check (HPLC, NMR) recrystallization->analysis column->analysis extraction->analysis end Pure Product analysis->end

Caption: Workflow for selecting a purification method.

recrystallization_troubleshooting start Recrystallization Attempt outcome Outcome? start->outcome success Pure Crystals Obtained outcome->success Successful low_yield Low Yield outcome->low_yield Problem oiling_out Oiling Out outcome->oiling_out Problem no_crystals No Crystals Form outcome->no_crystals Problem check_solubility Check Solvent Solubility low_yield->check_solubility slow_cool Ensure Slow Cooling low_yield->slow_cool check_bp Check Solvent BP vs. Compound MP oiling_out->check_bp use_mixed_solvent Try Mixed Solvent oiling_out->use_mixed_solvent scratch_flask Scratch Flask/Seed Crystals no_crystals->scratch_flask concentrate Concentrate Solution no_crystals->concentrate

Caption: Troubleshooting guide for recrystallization.

Investigating the reaction mechanism of Ethyl 2,4-dihydroxy-6-methylnicotinate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and reaction mechanisms to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely reported method is a Hantzsch-like pyridine synthesis involving the condensation of ethyl 3-aminocrotonate and diethyl malonate in the presence of a base, typically sodium ethoxide in ethanol.[1][2] An alternative, though less common, route is the direct esterification of 2,4-dihydroxy-6-methylnicotinic acid with ethanol using an acid catalyst.[1]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. Firstly, ensure all reactants and the solvent are anhydrous, as moisture can interfere with the base and reactants. Secondly, the stoichiometry of the reactants and the base is crucial; an insufficient amount of base can lead to an incomplete reaction.[1] The reaction temperature and time are also critical parameters to control for optimal yield. A reported high-yield procedure specifies heating at 80-90°C for 24 hours.[1][2] Lastly, consider the purity of your starting materials, as impurities can lead to side reactions.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: Potential side products in this reaction can include unreacted starting materials, self-condensation products of diethyl malonate, or the formation of pyrano[2,3-b]pyridine derivatives through alternative cyclization pathways.[1] Incomplete cyclization or hydrolysis of the ester group during workup can also contribute to the presence of impurities.

Q4: How can I effectively purify the final product?

A4: A common and effective purification method involves precipitating the crude product by adjusting the pH of the aqueous solution to 2-3 with an acid like ammonium chloride.[2] This is often followed by treatment with activated carbon to remove colored impurities.[2] For higher purity, recrystallization from a suitable solvent system can be employed.[1]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation Inactive or insufficient base.Use freshly prepared sodium ethoxide or a reliable commercial source. Ensure the correct molar ratio of base to reactants is used.
Wet reactants or solvent.Dry all glassware thoroughly. Use anhydrous ethanol and ensure starting materials are free of moisture.
Low reaction temperature or insufficient reaction time.Maintain the reaction temperature between 80-90°C and monitor the reaction progress by TLC to ensure completion (typically 24 hours).[1][2]
Product is a Dark Oil or Discolored Solid Presence of colored impurities.During the workup, after dissolving the reaction mixture in water, add activated carbon and stir for an hour before filtration to remove colored byproducts.[2]
Side reactions due to high temperature.While 80-90°C is recommended, if significant charring occurs, consider slightly lowering the temperature and extending the reaction time.
Difficulty in Product Precipitation Incorrect pH for precipitation.Carefully adjust the pH of the aqueous solution to 2-3 using a suitable acid (e.g., ammonium chloride). Use a pH meter for accurate measurement.[2]
Product is too soluble in the workup solvent.After acidification, cool the solution to below 0°C to decrease the solubility of the product and promote precipitation.[2]
Presence of Multiple Impurities in NMR Spectrum Unreacted starting materials.Check the 1H NMR for characteristic peaks of ethyl 3-aminocrotonate and diethyl malonate. Optimize reaction time and temperature to ensure full conversion.
Hydrolysis of the ester.During the acidic workup, avoid prolonged exposure to strong acids. Neutralize the product as soon as it is purified if necessary for storage.
Self-condensation of diethyl malonate.Ensure a stoichiometric amount of ethyl 3-aminocrotonate is used to compete with the self-condensation of diethyl malonate.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported high-yield synthesis.[2]

Materials:

  • Ethyl 3-aminocrotonate (100 g, 0.7752 mol)

  • Diethyl malonate

  • Sodium ethoxide (65 g, 0.9559 mol)

  • Anhydrous ethanol (240 g)

  • Water

  • Basic activated carbon (10 g)

  • Ammonium chloride

Procedure:

  • To a suitable reactor, add ethyl 3-aminocrotonate, sodium ethoxide, and anhydrous ethanol.

  • Slowly heat the reaction mixture to 80-90°C and maintain at reflux with stirring for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 50-60°C.

  • Concentrate the mixture under reduced pressure to remove approximately 100 g of ethanol.

  • Slowly pour the concentrated solution into 1000 ml of water.

  • Add 10 g of basic activated carbon and stir the mixture for 1 hour.

  • Filter the mixture to remove the activated carbon.

  • Cool the filtrate to below 0°C.

  • Adjust the pH of the filtrate to 2-3 with ammonium chloride to precipitate the product.

  • Collect the solid product by filtration.

  • Dry the solid at 50-60°C to obtain white, needle-like crystals of this compound.

Expected Yield and Purity:

  • Yield: Approximately 125 g (81.85%)[2]

  • HPLC Purity: 99.5%[2]

Reaction Mechanism and Visualizations

The formation of this compound proceeds through a Hantzsch-like pyridine synthesis. The key steps are outlined below.

Step 1: Michael Addition The reaction is initiated by the Michael addition of the enamine (ethyl 3-aminocrotonate) to the enolate of diethyl malonate, which is formed in the presence of a base (sodium ethoxide).

Step 2: Intramolecular Cyclization The resulting intermediate undergoes an intramolecular cyclization via a condensation reaction, leading to the formation of a six-membered dihydropyridine ring.

Step 3: Tautomerization/Aromatization The dihydropyridine intermediate then tautomerizes to the more stable pyridone form, which is the final product.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate Michael Adduct Michael Adduct Ethyl 3-aminocrotonate->Michael Adduct Michael Addition Diethyl malonate Diethyl malonate Diethyl malonate->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound Tautomerization

Reaction pathway for this compound formation.
Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Reaction Setup Combine Reactants: - Ethyl 3-aminocrotonate - Diethyl malonate - Sodium ethoxide - Anhydrous Ethanol Start->Reaction Setup Reflux Heat to 80-90°C for 24h Reaction Setup->Reflux Concentration Remove ~100g Ethanol (Reduced Pressure) Reflux->Concentration Aqueous Workup Pour into Water Concentration->Aqueous Workup Decolorization Add Activated Carbon Stir for 1h Aqueous Workup->Decolorization Filtration_1 Filter to Remove Carbon Decolorization->Filtration_1 Precipitation Cool to <0°C Adjust pH to 2-3 Filtration_1->Precipitation Filtration_2 Collect Product by Filtration Precipitation->Filtration_2 Drying Dry at 50-60°C Filtration_2->Drying Final Product This compound Drying->Final Product Troubleshooting_Logic Start Problem Encountered Low Yield? Low Yield? Start->Low Yield? Discolored Product? Discolored Product? Low Yield?->Discolored Product? No Check Reagents Check Reagent Purity and Anhydrous Conditions Low Yield?->Check Reagents Yes Multiple Spots on TLC? Multiple Spots on TLC? Discolored Product?->Multiple Spots on TLC? No Use Activated Carbon Incorporate Activated Carbon Step Discolored Product?->Use Activated Carbon Yes Optimize Purification Optimize pH Adjustment and Recrystallization Multiple Spots on TLC?->Optimize Purification Yes Optimize Conditions Optimize Temp., Time, and Stoichiometry Check Reagents->Optimize Conditions

References

Technical Support Center: Catalyst Selection for the Esterification of Hydroxynicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection of catalysts in the esterification of hydroxynicotinic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of hydroxynicotinic acids?

A1: The most common methods are the Fischer-Speier esterification and the Mitsunobu reaction. Fischer esterification involves reacting the hydroxynicotinic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), typically under reflux conditions.[1][2] The Mitsunobu reaction offers a milder alternative for substrates sensitive to strong acids, utilizing triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4]

Q2: How does the position of the hydroxyl group (e.g., 2-hydroxy vs. 6-hydroxy) affect the esterification process?

A2: The position of the hydroxyl group can influence the reactivity and potential for side reactions. For 6-hydroxynicotinic acid, the hydroxyl group is a phenol-like group, which is generally less nucleophilic than a typical alcohol. This may require more forcing conditions for O-acylation. For 2-hydroxynicotinic acid, it exists in equilibrium with its 2-pyridone tautomer.[5][6] This tautomerism can affect the electronic properties of the molecule and its reactivity. Careful catalyst selection is crucial to ensure chemoselectivity, targeting the carboxylic acid group for esterification without undesired reactions at the hydroxyl group or the pyridine nitrogen.

Q3: Can the pyridine nitrogen be alkylated during esterification?

A3: N-alkylation of the pyridine ring is a potential side reaction, particularly when using strong alkylating agents like dimethyl sulfate.[7] During a typical Fischer esterification under acidic conditions, the pyridine nitrogen is protonated by the strong acid catalyst. This deactivates it towards electrophilic attack, making N-alkylation a less common side reaction.[7] However, under neutral or basic conditions, or with highly reactive alkylating agents, N-alkylation becomes more probable.

Q4: Is decarboxylation a concern during the esterification of hydroxynicotinic acids?

A4: Yes, decarboxylation can be a significant side reaction, especially at elevated temperatures.[7] Nicotinic acid derivatives can lose carbon dioxide when heated strongly in the presence of an acid catalyst. To minimize this, it is important to carefully control the reaction temperature and time.[7]

Q5: What are the advantages of using a heterogeneous catalyst like an ion-exchange resin?

A5: Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer several advantages over homogeneous catalysts like sulfuric acid. These include simplified product purification (the catalyst can be removed by simple filtration), potential for catalyst recycling, and often milder reaction conditions, which can help to reduce the formation of side products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of the Desired Ester Incomplete reaction- Ensure an excess of the alcohol is used to drive the equilibrium towards the product. - Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC). - Confirm the acid catalyst is active and used in a sufficient amount.[7]
Hydrolysis of the ester product during workup- Neutralize the acid catalyst at low temperatures (e.g., with an ice-cold saturated aqueous NaHCO₃ solution) to prevent hydrolysis.[7]
Poor quality of reagents- Ensure starting materials and solvents are pure and anhydrous, especially for moisture-sensitive reactions like the Mitsunobu reaction.
Presence of a Diester Impurity Self-esterification of the hydroxynicotinic acid- This can occur if one molecule's carboxylic acid reacts with the hydroxyl group of another. Using a large excess of the desired alcohol can help to minimize this. - Consider protecting the hydroxyl group before esterification, followed by a deprotection step.
Formation of a Polymeric Byproduct Intermolecular esterification leading to polyester formation- Use dilute reaction conditions to favor intramolecular esterification over intermolecular polymerization. - Employ a method that activates the carboxylic acid in situ under mild conditions.
Presence of Unreacted Starting Material Inefficient catalyst- Switch to a stronger acid catalyst (e.g., from p-TsOH to H₂SO₄), but be mindful of potential side reactions. - For acid-sensitive substrates, consider the Mitsunobu reaction.[4]
Difficulty in Product Purification Byproducts from the Mitsunobu reaction (triphenylphosphine oxide and reduced azodicarboxylate)- These byproducts can often be removed by crystallization or column chromatography. - Modified Mitsunobu reagents and procedures have been developed to simplify byproduct removal.[3][8]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of Methyl Nicotinate Derivatives

Catalyst/ReagentStarting MaterialReaction ConditionsYield (%)Reference(s)
Sulfuric Acid (H₂SO₄)6-Methylnicotinic AcidReflux in methanol for 17 hours75[9]
Gaseous Hydrogen Chloride (HCl)6-Methylnicotinic AcidReflux in methanol saturated with HCl for 1 hourNot explicitly stated, but effective[10]
Thionyl Chloride (SOCl₂)6-Methylnicotinic AcidReflux with methanolNot explicitly stated[10]
EDCI / DMAP4-hydroxy-6-methylnicotinic acidReflux in DCM/Methanol mixture88[11]
Ammonium Vanadate / H₂SO₄ / HNO₃2-Methyl-5-ethylpyridineOxidation followed by esterification~70[10]

Note: This data is for closely related nicotinic acid derivatives and serves as a guide. Optimal conditions for hydroxynicotinic acids may vary.

Experimental Protocols

Protocol 1: Fischer Esterification of 6-Hydroxynicotinic Acid using Sulfuric Acid
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-hydroxynicotinic acid (1 equivalent) in methanol (15-20 mL per gram of acid).

    • Stir the suspension to ensure it is well-mixed.

    • Carefully and slowly add concentrated sulfuric acid (approximately 1 mL per gram of 6-hydroxynicotinic acid) to the stirred suspension. The addition is exothermic.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 12-17 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Concentrate the mixture to dryness under reduced pressure to remove the excess methanol.

    • Carefully neutralize the residue by adding it to an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution slowly to control the effervescence. Check the pH to ensure it is neutral (pH ~7).

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of methanol used).

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude methyl 6-hydroxynicotinate.

    • The crude product can be further purified by column chromatography or recrystallization.

Protocol 2: Mitsunobu Esterification of 6-Hydroxynicotinic Acid

This is a general procedure and may require optimization.

  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-hydroxynicotinic acid (1 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the cooled solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • The residue can be directly purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the diisopropyl/diethyl hydrazinedicarboxylate byproduct.

Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Suspend Hydroxynicotinic Acid and Alcohol add_catalyst Add Acid Catalyst (e.g., H2SO4) start->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool evaporate Evaporate Alcohol cool->evaporate neutralize Neutralize with NaHCO3 evaporate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry filter_dry Filter and Evaporate dry->filter_dry purify Column Chromatography or Recrystallization filter_dry->purify end Pure Ester Product purify->end

Caption: Workflow for the Fischer esterification of hydroxynicotinic acids.

Fischer Esterification Mechanism

Fischer_Esterification_Mechanism RCOOH R-COOH (Hydroxynicotinic Acid) protonated_acid Protonated Carboxylic Acid RCOOH->protonated_acid + H+ H_plus H+ (Catalyst) ROH R'-OH (Alcohol) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + R'-OH proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer protonated_ester_water Protonated Ester + H2O proton_transfer->protonated_ester_water - H2O ester R-COOR' (Ester) protonated_ester_water->ester - H+ H_plus_regen H+ (Catalyst Regenerated)

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

Mitsunobu Reaction Logical Relationship

Mitsunobu_Reaction reactants Hydroxynicotinic Acid + Alcohol + PPh3 + DEAD/DIAD betaine_formation Formation of Betaine (PPh3 + DEAD) reactants->betaine_formation in situ alkoxyphosphonium Formation of Alkoxyphosphonium Salt betaine_formation->alkoxyphosphonium + Alcohol sn2_attack SN2 Attack by Carboxylate alkoxyphosphonium->sn2_attack + Carboxylate products Ester + Triphenylphosphine Oxide + Hydrazine byproduct sn2_attack->products

Caption: Logical relationships in the Mitsunobu esterification reaction.

References

Work-up procedure for the synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and work-up of this compound via a multicomponent synthesis route.

Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants Ethyl 3-aminocrotonate + Diethyl malonate reaction_conditions Heat (80-90°C) Stir for 24 hours reactants->reaction_conditions 1. base Sodium Ethoxide in Ethanol base->reaction_conditions 2. concentration Concentrate under reduced pressure reaction_conditions->concentration 3. Cool to 50-60°C precipitation Dissolve in water, cool to <0°C concentration->precipitation ph_adjustment Adjust pH to 2-3 with Ammonium Chloride precipitation->ph_adjustment filtration1 Filter to collect solid ph_adjustment->filtration1 activated_carbon Treat with activated carbon filtration1->activated_carbon filtration2 Filter activated_carbon->filtration2 drying Dry solid at 50-60°C filtration2->drying product Ethyl 2,4-dihydroxy-6- methylnicotinate drying->product

Caption: Workflow for the synthesis and purification of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for a reported synthesis of this compound.

ParameterValueReference
Starting Material 1Ethyl 3-aminocrotonate (100 g, 0.7752 mol)[1]
Starting Material 2Diethyl malonate[2]
BaseSodium ethoxide (65 g, 0.9559 mol)[1]
SolventAnhydrous ethanol (240 g)[1]
Reaction Temperature80-90 °C[1]
Reaction Time24 hours[1][2]
Yield 125 g (81.85%) [1]
Purity (HPLC) 99.5% [1]

Experimental Protocol

Synthesis of this compound

This protocol is adapted from a reported multicomponent synthesis.[1][2]

  • Reaction Setup:

    • To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol).

    • Add sodium ethoxide (65 g, 0.9559 mol) and anhydrous ethanol (240 g).

  • Reaction:

    • Slowly heat the reaction mixture to 80-90 °C with stirring.

    • Maintain the reaction at reflux for 24 hours.

  • Work-up:

    • After 24 hours, cool the reaction mixture to 50-60 °C.

    • Concentrate the mixture under reduced pressure to remove approximately 100 g of ethanol.

    • Slowly pour the concentrated solution into 1000 mL of water.

    • Add 10 g of basic activated carbon and stir the mixture for 1 hour.

    • Filter the mixture.

    • Cool the filtrate to below 0 °C.

    • Adjust the pH of the filtrate to 2-3 with ammonium chloride, which will cause a large amount of solid to precipitate.

  • Isolation and Drying:

    • Collect the precipitated solid by filtration.

    • Dry the solid at 50-60 °C to obtain white, needle-like crystals of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete Reaction: The reaction may not have proceeded to completion.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Ensure the reaction temperature is maintained within the optimal range of 80-90°C.[1][2]
Suboptimal Reagent Quality: Impurities in starting materials or wet solvents can hinder the reaction.- Use pure and anhydrous reactants and solvents.
Product Loss During Work-up: The product may be lost during extraction or filtration steps.- Ensure the pH is accurately adjusted to 2-3 for complete precipitation.[1] - Perform washing steps of the filtered solid with ice-cold water to minimize dissolution.
Significant Byproduct Formation Side Reactions: Undesired side reactions may be occurring due to incorrect stoichiometry or temperature.- Optimize the stoichiometry of the reactants and the base.[2] - Maintain strict temperature control throughout the reaction.
Product is off-color (not white) Impurities: Residual starting materials or byproducts may be present.- Ensure the activated carbon treatment is performed effectively to decolorize the solution.[1] - Consider recrystallization from a suitable solvent if the product is still colored after the initial work-up.
Difficulty in Precipitating the Product Incorrect pH: The pH may not be in the optimal range for precipitation.- Carefully and slowly add ammonium chloride while monitoring the pH to ensure it reaches the 2-3 range.[1]
Supersaturation: The product may remain dissolved in a supersaturated solution.- Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure product if available.

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium ethoxide in this reaction?

A1: Sodium ethoxide acts as a strong base to deprotonate one of the starting materials, facilitating the condensation reaction required to form the pyridine ring.

Q2: Why is it important to use anhydrous ethanol?

A2: The presence of water can react with the strong base (sodium ethoxide) and can also lead to undesired side reactions, such as hydrolysis of the ester, which can reduce the overall yield.

Q3: What is the purpose of the activated carbon treatment?

A3: Activated carbon is used to adsorb colored impurities and other minor byproducts from the reaction mixture, resulting in a purer, white final product.[1]

Q4: Can other bases be used instead of sodium ethoxide?

A4: While other strong bases could potentially be used, sodium ethoxide is commonly employed in this type of condensation reaction and has been shown to give good yields.[1][2] The choice of base can be a critical parameter to optimize.[2]

Q5: Are there alternative synthesis methods for this compound?

A5: Yes, an alternative method is the direct esterification of 2,4-dihydroxy-6-methylnicotinic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.[2]

Q6: What safety precautions should be taken during this synthesis?

A6: This synthesis involves flammable solvents (ethanol), strong bases (sodium ethoxide), and potentially irritating compounds. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[3] Avoid contact with skin and eyes.[3]

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of a synthesized compound is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of the key analytical methods used to elucidate the structure of Ethyl 2,4-dihydroxy-6-methylnicotinate. To provide a clear benchmark, its spectroscopic characteristics are compared with the experimentally determined data of its close analogue, Methyl 4-hydroxy-6-methylnicotinate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and Methyl 4-hydroxy-6-methylnicotinate. While the data for the methyl analogue is derived from peer-reviewed research, the data for the ethyl analogue is based on predicted values and typical spectroscopic ranges due to the limited availability of published experimental spectra.

Table 1: ¹H NMR Data Comparison

Assignment This compound (Predicted) Methyl 4-hydroxy-6-methylnicotinate (Experimental)[1]
Pyridine-CH₃~2.2 ppm (s)2.16 ppm (s)
Pyridine-H~5.9 ppm (s)5.86 ppm (s)
O-CH₂-CH₃~4.2 ppm (q, J ≈ 7.1 Hz)-
OCH₂-CH₃~1.3 ppm (t, J ≈ 7.1 Hz)-
O-CH₃-3.69 ppm (s)
OH/NHVariable (broad s)Variable (broad s)

Table 2: ¹³C NMR Data Comparison

Assignment This compound (Predicted) Methyl 4-hydroxy-6-methylnicotinate (Experimental)[1]
C=O (Ester)~170 ppm177.62 ppm
C4~165 ppm166.19 ppm
C2~163 ppm-
C6~148 ppm150.20 ppm
C5~105 ppm118.60 ppm
C3~101 ppm114.80 ppm
O-CH₂-CH₃~61 ppm-
O-CH₃-51.97 ppm
Pyridine-CH₃~18 ppm17.79 ppm
OCH₂-CH₃~14 ppm-

Table 3: Mass Spectrometry and IR Data Comparison

Technique This compound Methyl 4-hydroxy-6-methylnicotinate
HRMS (m/z) Predicted [M+H]⁺: 198.0761Experimental [M+H]⁺: 184.0604[1]
IR (cm⁻¹) Predicted: ~3400-3200 (O-H, broad), ~1700 (C=O, strong)Not Available

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. This may require a larger sample quantity or a longer acquisition time. Proton decoupling is typically used to simplify the spectrum.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system. Use an electrospray ionization (ESI) source in positive ion mode. Acquire the spectrum over a mass range that includes the expected molecular ion.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. The resulting spectrum will show the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the functional groups in the molecule.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the structural confirmation process and the relationship between the different analytical techniques.

Analytical Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of Nicotinate Derivative NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Provides Connectivity Information MS Mass Spectrometry (HRMS) Synthesis->MS Determines Molecular Formula IR Infrared Spectroscopy Synthesis->IR Identifies Functional Groups Structure Elucidation of Final Structure NMR->Structure MS->Structure IR->Structure

Caption: A flowchart illustrating the process of synthesizing and structurally confirming a nicotinate derivative.

Relationship of Spectroscopic Methods Compound This compound H_NMR ¹H NMR Compound->H_NMR Proton Environment C_NMR ¹³C NMR Compound->C_NMR Carbon Skeleton MS HRMS Compound->MS Molecular Weight & Formula IR IR Spectroscopy Compound->IR Functional Groups H_NMR->C_NMR Structural Correlation

Caption: The interconnectedness of different spectroscopic techniques in the structural elucidation of the target molecule.

References

A Comparative Guide to Ethyl 2,4-dihydroxy-6-methylnicotinate and Other Pyridine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Ethyl 2,4-dihydroxy-6-methylnicotinate with other pyridine derivatives, supported by experimental data. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents due to their diverse biological activities. [1][2]

This compound is a multi-substituted pyridine derivative that serves as a valuable chemical intermediate and privileged scaffold in medicinal chemistry and drug discovery.[3] Its structure, featuring multiple reactive sites, makes it an ideal starting material for the synthesis of more complex, biologically active molecules.[3][4] This guide will delve into the comparative analysis of its potential, contextualized by the known activities of other significant pyridine derivatives.

I. Overview of this compound

This compound is primarily recognized as a key building block in the synthesis of analogs of Lucanthone, which are known for their antitumor and bactericidal properties.[3][5] While direct and extensive biological activity data for this specific compound is not widely published, its importance lies in its potential to be chemically modified to produce potent therapeutic agents.

II. Comparative Biological Activities of Pyridine Derivatives

To understand the potential of this compound, it is essential to compare it with other classes of pyridine derivatives that have been extensively studied for their biological activities.

Anticancer Activity

A variety of pyridine derivatives have demonstrated significant potential as anticancer agents. The following tables summarize the in vitro cytotoxic activity of different classes of pyridine derivatives against various cancer cell lines.

Table 1: Anticancer Activity of 1,4-Dihydropyridine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 7g MCF-7 (Breast)24.5[6]
Azelnidipine RhabdomyosarcomaGrowth Inhibition[7]
Felodipine RhabdomyosarcomaGrowth Inhibition[7]

Table 2: Antitumor Activity of Lucanthone Analogs

CompoundAntitumor ScreenT/C Value (%)Reference
7-hydroxylucanthone derivative 50 NCI P-388188[8]
7-hydroxylucanthone derivative 51 NCI P-388265[8]
Antimicrobial Activity

Pyridine derivatives have also been investigated for their efficacy against various microbial pathogens.

Table 3: Antimicrobial Activity of Nicotinic Acid Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Acylhydrazone 13 Staphylococcus epidermidis ATCC 122281.95[9]
Acylhydrazone 13 Staphylococcus aureus ATCC 43300 (MRSA)7.81[9]
1,3,4-Oxadiazoline 25 Bacillus subtilis ATCC 66337.81[9]
1,3,4-Oxadiazoline 25 Staphylococcus aureus ATCC 65387.81[9]
1,3,4-Oxadiazoline 25 Staphylococcus aureus ATCC 43300 (MRSA)15.62[9]

III. Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is highly dependent on their substitution patterns. For 1,4-dihydropyridine derivatives, the ester groups at the 3- and 5-positions and the nature of the aryl group at the 4-position are critical for their receptor-binding activity.[1][2] In the case of nicotinic acid derivatives, the nature of the substituent on the phenyl ring has been shown to influence their analgesic and anti-inflammatory properties.[10] The antitumor activity of lucanthone analogs is significantly enhanced by hydroxylation of the ring system.[8] These SAR insights can guide the derivatization of this compound to optimize its biological activity.

IV. Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethyl 3-aminocrotonate with diethyl malonate in the presence of a base like sodium ethoxide.

Workflow for the Synthesis of this compound:

Reactants Ethyl 3-aminocrotonate + Diethyl malonate Reaction Reflux (80-90°C, 24h) Reactants->Reaction Base Sodium ethoxide in Ethanol Base->Reaction Workup Acidification & Purification Reaction->Workup Product Ethyl 2,4-dihydroxy-6- methylnicotinate Workup->Product

Caption: General workflow for the synthesis of the target compound.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

Experimental Workflow for MTT Assay:

cluster_protocol MTT Assay Protocol A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Experimental Workflow for Broth Microdilution Assay:

cluster_protocol Broth Microdilution Protocol A Prepare serial dilutions of the test compound in broth B Inoculate with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth C->D E Determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration.

V. Conclusion

While direct comparative data for this compound is limited, the extensive research on other pyridine derivatives highlights the immense potential of this scaffold. The known antitumor and antimicrobial activities of various pyridine classes, coupled with established structure-activity relationships, provide a strong rationale for the further investigation and derivatization of this compound. Its versatile structure makes it an excellent candidate for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Future research should focus on synthesizing a library of compounds from this starting material and performing systematic biological evaluations to unlock its full therapeutic potential.

References

A Comparative Guide to the Synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 2,4-dihydroxy-6-methylnicotinate, a versatile pyridine derivative, serves as a crucial building block in the synthesis of various biologically active compounds, including potential antitumor and bactericidal agents.[1][2] This guide provides a detailed comparison of the primary synthesis routes for this compound, supported by experimental data and protocols to aid in the selection of the most suitable method for your research needs.

Comparison of Synthetic Routes

Two principal synthetic strategies have been established for the preparation of this compound: a multicomponent reaction and the direct esterification of the corresponding carboxylic acid.

ParameterRoute 1: Multicomponent ReactionRoute 2: Esterification of 2,4-dihydroxy-6-methylnicotinic acid
Starting Materials Ethyl 3-aminocrotonate, Diethyl malonate2,4-dihydroxy-6-methylnicotinic acid, Ethanol
Key Reagents Sodium ethoxideAcid catalyst (e.g., H₂SO₄) or Coupling agents (e.g., EDCI, DMAP)
Reported Yield 81.85%[2]~88% (for a similar methyl ester using EDCI/DMAP)[3]
Product Purity 99.5% (HPLC)[2]High purity achievable with purification
Reaction Conditions Reflux at 80-90°C for 24 hours[2][3]Reflux (time varies)[3]
Advantages High atom economy, single-step synthesis, high reported yield and purity.[3]Straightforward reaction, readily available starting material (if the acid is on hand).[3]
Disadvantages Requires careful control of reaction conditions and stoichiometry.The carboxylic acid precursor needs to be synthesized first. Equilibrium may require removal of water to drive to completion with acid catalysts.

Experimental Protocols

Route 1: Multicomponent Synthesis from Ethyl 3-aminocrotonate and Diethyl Malonate

This one-pot reaction offers an efficient route to the target molecule with high yield and purity.[2][3]

Procedure:

  • To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.7752 mol), followed by sodium ethoxide (65 g, 0.9559 mol) and anhydrous ethanol (240 g).

  • Slowly heat the reaction mixture to 80-90°C and maintain at reflux with stirring for 24 hours.

  • After the reaction is complete, cool the mixture to 50-60°C.

  • Concentrate the solution under reduced pressure to remove approximately 100 g of ethanol.

  • Slowly pour the concentrated solution into 1000 mL of water.

  • Add 10 g of basic activated carbon, stir for 1 hour, and then filter.

  • Cool the filtrate to below 0°C and adjust the pH to 2-3 with ammonium chloride, which will cause a large amount of solid to precipitate.

  • Collect the solid by filtration and dry at 50-60°C to obtain white, needle-like crystals of this compound.[2]

Reported Yield: 125 g (81.85%) HPLC Purity: 99.5%[2]

Route 2: Esterification of 2,4-dihydroxy-6-methylnicotinic Acid

This classical approach involves the direct conversion of the carboxylic acid to its ethyl ester.

Procedure using an Acid Catalyst (General Protocol):

  • In a round-bottom flask, dissolve 2,4-dihydroxy-6-methylnicotinic acid in an excess of ethanol.

  • Add a catalytic amount of a strong mineral acid, such as concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Procedure using Coupling Agents (Adapted from a similar synthesis): [3]

  • To a solution of 2,4-dihydroxy-6-methylnicotinic acid in a suitable solvent mixture (e.g., dichloromethane and ethanol), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature.

  • Stir the solution under reflux conditions until the starting acid is completely consumed, as monitored by TLC.

  • Concentrate the reaction mixture on a rotary evaporator.

  • Purify the residue by silica gel column chromatography to obtain the final product.

Synthesis Route Comparison

Synthesis Routes for this compound cluster_0 Route 1: Multicomponent Reaction cluster_1 Route 2: Esterification R1_Start Ethyl 3-aminocrotonate + Diethyl malonate R1_Reagents Sodium ethoxide, Ethanol R1_Start->R1_Reagents R1_Conditions Reflux (80-90°C, 24h) R1_Reagents->R1_Conditions R1_Product This compound R1_Conditions->R1_Product R1_Yield Yield: 81.85% Purity: 99.5% R1_Product->R1_Yield R2_Product This compound R2_Start 2,4-dihydroxy-6-methylnicotinic acid + Ethanol R2_Reagents Acid catalyst (H₂SO₄) or Coupling agents (EDCI/DMAP) R2_Start->R2_Reagents R2_Conditions Reflux R2_Reagents->R2_Conditions R2_Conditions->R2_Product R2_Yield Yield: ~88% (analog) High Purity R2_Product->R2_Yield

Caption: Comparison of two main synthesis routes for this compound.

References

Evaluating the Biological Activity of Ethyl 2,4-dihydroxy-6-methylnicotinate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,4-dihydroxy-6-methylnicotinate serves as a versatile scaffold for the synthesis of novel bioactive compounds. Its derivatives have garnered significant interest, particularly as analogs of compounds like Lucanthone, which exhibit promising antitumor and bactericidal properties. This guide provides a comparative overview of the potential biological activities of these derivatives, supported by established experimental data from related compounds and detailed methodologies for their evaluation.

Comparative Biological Activity

The primary biological activities investigated for derivatives of this compound are anticancer and antimicrobial effects. The following tables summarize hypothetical but representative quantitative data based on the known activities of structurally similar compounds, such as Lucanthone and other nicotinate derivatives.

Anticancer Activity

The anticancer potential of these derivatives is often evaluated against a panel of human cancer cell lines. Key metrics include the half-maximal inhibitory concentration (IC₅₀) and the 50% growth inhibition concentration (GI₅₀).

Table 1: Comparative Anticancer Activity of this compound Derivatives

DerivativeSubstitution PatternTest Model (Cell Line)IC₅₀ (µM)GI₅₀ (µM)Reference Compound (IC₅₀/GI₅₀ µM)
EDM-1 5-BromoMCF-7 (Breast)8.55.2Doxorubicin (0.8)
EDM-2 5-NitroA549 (Lung)12.39.8Cisplatin (3.1)
EDM-3 5-AminoHCT116 (Colon)15.111.55-Fluorouracil (4.5)
EDM-4 5-ChloroHeLa (Cervical)9.26.7Doxorubicin (0.9)
EDM-5 N-benzylMCF-7 (Breast)18.714.3Doxorubicin (0.8)

Note: The data presented are illustrative and intended for comparative purposes. Actual values would be determined experimentally.

Antimicrobial Activity

The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity of this compound Derivatives

DerivativeSubstitution PatternGram-positive Bacteria (MIC, µg/mL)Gram-negative Bacteria (MIC, µg/mL)Fungi (MIC, µg/mL)Reference Compound (MIC, µg/mL)
S. aureusB. subtilisE. coliP. aeruginosa
EDM-1 5-Bromo163264>128
EDM-2 5-Nitro3264128>128
EDM-3 5-Amino64128>128>128
EDM-4 5-Chloro163264128
EDM-5 N-benzyl3264128>128

Note: The data presented are illustrative and intended for comparative purposes. Actual values would be determined experimentally.

Experimental Protocols

Detailed and validated protocols are crucial for the accurate assessment of biological activity.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which is largely proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives and a reference drug (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀/GI₅₀ values using a dose-response curve.

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial two-fold dilutions of the test derivatives and a reference antibiotic (e.g., Ampicillin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action & Signaling Pathways

Derivatives of this compound, particularly as analogs of Lucanthone, are thought to exert their anticancer effects through multiple mechanisms.[1][2][3][4]

anticancer_pathway cluster_drug EDM Derivative cluster_cell Cancer Cell Drug Derivative Lysosome Lysosome Drug->Lysosome Disruption CathepsinD Cathepsin D Drug->CathepsinD Induction TopoisomeraseII Topoisomerase II Drug->TopoisomeraseII Inhibition APE1 APE1 (DNA Repair) Drug->APE1 Inhibition Autophagy Autophagy Lysosome->Autophagy Inhibition Apoptosis Apoptosis Autophagy->Apoptosis Suppression (Inhibited) CathepsinD->Apoptosis TopoisomeraseII->DNA_Replication Blocks DNA_Damage DNA Damage Accumulation APE1->DNA_Damage Prevents Repair (Inhibited)

Caption: Putative anticancer mechanisms of action.

The bactericidal activity of such compounds may be attributed to the induction of oxidative stress within the bacterial cell.[5]

antimicrobial_pathway cluster_drug EDM Derivative cluster_cell Bacterial Cell Drug Derivative ROS Hydroxyl Radicals (ROS) Drug->ROS Stimulates Production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Peroxidation->Cell_Death

Caption: Proposed mechanism of bactericidal activity.

Experimental Workflow

A generalized workflow for the evaluation of this compound derivatives is outlined below.

experimental_workflow Start Start: Ethyl 2,4-dihydroxy- 6-methylnicotinate Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., MTT, Disc Diffusion) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-Response, MIC) Hit_Identification->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive/Toxic Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Secondary_Screening->Mechanism_Studies Mechanism_Studies->Lead_Optimization

Caption: General workflow for derivative evaluation.

References

Structure-Activity Relationship (SAR) of Ethyl 2,4-dihydroxy-6-methylnicotinate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical analogs of Ethyl 2,4-dihydroxy-6-methylnicotinate. Due to a lack of direct SAR studies on a comprehensive series of these specific analogs in publicly available literature, this guide extrapolates potential activities based on published research on structurally related nicotinic acid and dihydropyridine derivatives. The information presented herein is intended to serve as a foundational resource for researchers interested in the design and development of novel therapeutic agents based on this scaffold.

Core Structure

The foundational molecule for this guide is this compound, a multi-substituted pyridine derivative.[1] Its structure offers several points for chemical modification to explore the impact on biological activity.

Figure 1: Core Structure of this compound

Core chemical structure of this compound.

Hypothetical Analog Comparison and Predicted Activities

Based on SAR studies of related nicotinic acid and dihydropyridine derivatives, we can predict how modifications to the core structure might influence biological activities such as anticancer and anti-inflammatory effects.[2][3] The following table summarizes these hypothetical analogs and their predicted potencies.

Analog Modification (R-group) Predicted Anticancer Activity Predicted Anti-inflammatory Activity Rationale / Supporting Evidence from Related Compounds
1 (Parent) -BaselineBaselineThe core scaffold is a known building block for bioactive compounds.[1][4]
2a R1 = PhenylModerate to HighModerateSubstitution at the 4-position of dihydropyridine rings with aromatic groups has shown significant anticancer and anti-inflammatory activities.[5][6]
2b R1 = 4-ChlorophenylHighHighElectron-withdrawing groups on the phenyl ring at the 4-position of dihydropyridines can enhance cytotoxic and anti-inflammatory effects.[7]
2c R1 = 4-MethoxyphenylModerateModerateElectron-donating groups may modulate activity, often showing slightly reduced but still significant potency compared to electron-withdrawing groups.[7]
3a R2 = MethylLowLowSmall alkyl substitutions at this position in related heterocyclic systems often result in lower activity compared to aromatic substitutions.
3b R2 = PropylLowLowIncreasing the alkyl chain length may not significantly improve activity and could introduce steric hindrance.
4a R3 = PhenylModerateModerateModifications of the ester group to an amide can alter solubility and binding interactions, potentially leading to varied biological responses.
4b R3 = 4-FluorophenylModerate to HighModerate to HighHalogenated phenylamides can exhibit enhanced biological activity.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of new chemical entities. Below are representative protocols for the synthesis of the parent compound and for key biological assays, compiled from various sources.

Synthesis of this compound

A common method for the synthesis of the parent compound involves the reaction of ethyl 3-aminocrotonate with diethyl malonate in the presence of a base.[4]

Materials:

  • Ethyl 3-aminocrotonate

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Ammonium chloride

  • Activated carbon

Procedure:

  • Add ethyl 3-aminocrotonate, sodium ethoxide, and anhydrous ethanol to a reactor.

  • Heat the mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.

  • After cooling to 50-60 °C, concentrate the solution under reduced pressure.

  • Slowly pour the concentrated solution into water and add activated carbon. Stir for 1 hour and filter.

  • Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.

  • Collect the solid by filtration and dry at 50-60 °C to obtain white, needle-like crystals of this compound.[4]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, LS180, MOLT-4)[7]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[6]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds

  • Reaction buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Pre-incubate the COX-2 enzyme with the test compounds at various concentrations for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid and incubate for a specified time (e.g., 10 minutes) at 37 °C.

  • Stop the reaction by adding a stopping solution (e.g., HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of COX-2 activity and determine the IC50 value for each compound.

Visualizing Relationships and Workflows

The following diagrams, created using the DOT language, illustrate key aspects of the SAR study, a potential signaling pathway, and the experimental workflow.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Core Core Scaffold (this compound) Analogs Analog Design (R-group modifications) Core->Analogs Synthesis Chemical Synthesis Analogs->Synthesis InVitro In Vitro Screening (Anticancer, Anti-inflammatory) Synthesis->InVitro Data Data Analysis (IC50 Determination) InVitro->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Nicotinate Analog (Potential Inhibitor) Inhibitor->RAF Synthesis_Workflow Reactants Reactant A (Ethyl 3-aminocrotonate) Reactant B (Diethyl malonate) Reaction Reaction (Base-catalyzed condensation) Reactants->Reaction Workup Work-up (Purification & Isolation) Reaction->Workup Product Final Product (this compound) Workup->Product

References

Comparative Guide to HPLC-UV Method Validation for the Quantification of Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the accurate quantification of Ethyl 2,4-dihydroxy-6-methylnicotinate. It includes a proposed methodology, detailed experimental protocols for validation in accordance with ICH guidelines, and a comparison with alternative analytical techniques. All quantitative data is summarized in structured tables for clear comparison, and key workflows are illustrated with diagrams.

Introduction to this compound

This compound is a multi-substituted pyridine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, including potential antitumor and bactericidal agents.[1][2] Its chemical structure, featuring hydroxyl and ethyl ester groups, necessitates a robust and reliable analytical method for quantification to ensure quality control in research and drug development.[3]

Proposed HPLC-UV Method

Based on the analysis of similar pyridine and nicotinate derivatives, a reversed-phase HPLC-UV method is proposed for the quantification of this compound.[4][5]

Table 1: Proposed Chromatographic Conditions

ParameterRecommended Condition
HPLC System Standard HPLC with UV Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (likely around 260-280 nm)
Run Time < 15 minutes

Experimental Protocols for Method Validation

The validation of the proposed HPLC-UV method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent/mobile phase) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a standard solution of this compound.

    • Analyze a sample of a placebo (formulation without the active ingredient).

    • If available, analyze samples containing known impurities or degradation products.

    • The method is specific if the analyte peak is well-resolved from any other peaks.

2. Linearity

  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50-150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • The method is linear if the correlation coefficient (r²) is typically ≥ 0.999.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare samples with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo matrix.

    • Analyze each level in triplicate.

    • Calculate the percentage recovery for each sample.

    • The method is accurate if the mean recovery is within an acceptable range (e.g., 98-102%).[4]

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results of each set. The method is precise if the RSD is ≤ 2%.[8]

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Protocol:

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[6]

    • Alternatively, they can be determined by preparing and analyzing a series of diluted solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

6. Robustness

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Introduce small variations to the chromatographic conditions, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Column temperature (e.g., ± 2 °C)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze a sample under each of the modified conditions.

    • The method is robust if the results remain within acceptable limits of precision and accuracy under these variations.

Data Presentation: Summary of Validation Parameters

The results of the validation experiments should be summarized in clear and concise tables.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (Mean)
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy and Precision Data

Concentration LevelRecovery (%) (n=3)Repeatability (RSD, %, n=6)Intermediate Precision (RSD, %, n=6)
80%
100%
120%
Acceptance Criteria 98-102% ≤ 2% ≤ 2%

Table 4: LOD, LOQ, and Robustness

ParameterResult
LOD (µg/mL)
LOQ (µg/mL)
Robustness No significant impact on results

Comparison with Alternative Methods

While HPLC-UV is a robust and widely accessible method, other techniques could be considered for the quantification of this compound.

Table 5: Comparison of Analytical Methods

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation followed by UV detection.Cost-effective, robust, widely available, good selectivity and sensitivity for UV-active compounds.Lower sensitivity compared to MS, may not be suitable for non-UV active compounds.
LC-MS/MS Chromatographic separation coupled with mass spectrometry.High sensitivity and selectivity, can provide structural information, suitable for complex matrices.Higher cost of instrumentation and maintenance, requires more specialized expertise.[9]
HPTLC Planar chromatography with densitometric detection.High sample throughput, low solvent consumption, cost-effective.Lower resolution and sensitivity compared to HPLC.
UV-Vis Spectrophotometry Direct measurement of UV absorbance of the analyte in solution.Simple, rapid, low cost.Low specificity (interference from other absorbing compounds is likely), not suitable for complex mixtures.

Mandatory Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing start Reference Standard and Sample prep Prepare Stock and Working Solutions start->prep hplc Inject into HPLC System prep->hplc separation C18 Column Separation hplc->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify Concentration integration->quantification end end quantification->end Final Result G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Intermediate Precision

References

A Comparative Analysis of Starting Materials for Nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various starting materials and synthetic routes for the production of nicotinates, which are crucial intermediates in the pharmaceutical and agrochemical industries. The following sections detail the performance of different synthetic strategies, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Key Synthesis Routes

The selection of a starting material for nicotinate synthesis is pivotal and is primarily dictated by factors such as cost, scalability, desired purity, and environmental impact. The most common precursors are nicotinic acid itself, 3-picoline, and biosynthetic sources like tryptophan. Each starting material is associated with distinct synthetic methodologies, which are compared below.

ParameterFischer EsterificationAmmoxidation of 3-Picoline & HydrolysisBiosynthesis (from Tryptophan)
Starting Material Nicotinic Acid3-PicolineL-Tryptophan
Key Reagents Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄)Ammonia, Air, Catalyst (e.g., V₂O₅/TiO₂), NaOH or H₂O for hydrolysisEnzymes
Typical Yield 23-97%[1]Ammoxidation: >90%[2], Hydrolysis: High[3][4]Not typically used for bulk synthesis; conversion ratio is ~60:1 (Tryptophan:Niacin) in vivo[5][6]
Reaction Conditions Reflux temperature (typically 60-120°C)[1]High temperature (300-450°C) and pressure[7]Physiological conditions
Advantages Simple, well-established procedure, inexpensive reagents.[1]High yield and throughput, utilizes readily available starting material.[7]"Green" synthesis, high specificity.
Disadvantages Equilibrium-limited reaction, often requires excess alcohol or water removal, can have long reaction times.[1]Harsh reaction conditions, requires specialized equipment, multi-step process.[7][8]Low yield for preparative scale, complex purification.[9]
Product Purity Generally high after purification.High purity achievable after purification.[3]High purity but in complex biological mixtures.
Scalability Readily scalable.Well-suited for large industrial scale.[5][7]Not practical for large-scale production of nicotinates.

Experimental Protocols

Fischer Esterification of Nicotinic Acid

This method involves the direct acid-catalyzed esterification of nicotinic acid with an alcohol.

Materials:

  • Nicotinic acid

  • Anhydrous alcohol (e.g., methanol or ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add nicotinic acid and an excess of the anhydrous alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC).[10]

  • After cooling to room temperature, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude nicotinate ester.

  • Purify the crude product by distillation or column chromatography.[11]

Synthesis from 3-Picoline via Ammoxidation and Hydrolysis

This industrial method involves the conversion of 3-picoline to nicotinonitrile, followed by hydrolysis to nicotinic acid, which is then esterified.

Step 2a: Ammoxidation of 3-Picoline to Nicotinonitrile

Materials:

  • 3-Picoline

  • Ammonia (gas)

  • Air

  • Catalyst (e.g., V₂O₅/TiO₂)

Procedure:

  • The ammoxidation is typically carried out in a fixed-bed or fluidized-bed reactor.

  • A gaseous mixture of 3-picoline, ammonia, and air is passed over the heated catalyst bed (typically 350-450°C).[2]

  • The molar ratio of the reactants is optimized to maximize the yield of nicotinonitrile (e.g., 3-picoline:ammonia:air of 1:1.5-1.8:2.5-3.0).[2]

  • The product stream is cooled to condense the nicotinonitrile, which is then collected.

Step 2b: Hydrolysis of Nicotinonitrile to Nicotinic Acid

Materials:

  • Nicotinonitrile

  • Sodium hydroxide (NaOH) solution or water

  • Hydrochloric acid (HCl)

Procedure:

  • Nicotinonitrile is heated with an aqueous solution of sodium hydroxide (e.g., 40% NaOH) at around 90-95°C for approximately one hour.[4]

  • This hydrolysis reaction yields a solution of sodium nicotinate.[4]

  • The solution is then acidified with hydrochloric acid to precipitate the nicotinic acid.

  • The nicotinic acid is collected by filtration, washed with cold water, and dried. The resulting nicotinic acid can then be esterified as described in Protocol 1.

Visualizations

Synthetic Workflow for Nicotinate Production

G cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: From 3-Picoline Nicotinic_Acid Nicotinic Acid Esterification Esterification (H₂SO₄, Reflux) Nicotinic_Acid->Esterification Alcohol Alcohol Alcohol->Esterification Nicotinate_Ester1 Nicotinate Ester Esterification->Nicotinate_Ester1 Picoline 3-Picoline Ammoxidation Ammoxidation (NH₃, Air, Catalyst) Picoline->Ammoxidation Nicotinonitrile Nicotinonitrile Ammoxidation->Nicotinonitrile Hydrolysis Hydrolysis (NaOH, H₂O) Nicotinonitrile->Hydrolysis Nicotinic_Acid2 Nicotinic Acid Hydrolysis->Nicotinic_Acid2 Esterification2 Esterification Nicotinic_Acid2->Esterification2 Nicotinate_Ester2 Nicotinate Ester Esterification2->Nicotinate_Ester2

Caption: Key synthetic routes to nicotinate esters.

Nicotinic Acid Signaling Pathway via GPR109A

G Nicotinic_Acid Nicotinic Acid GPR109A GPR109A Nicotinic_Acid->GPR109A Binds to Gi Gαi GPR109A->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids Lipolysis->FFA

Caption: Nicotinic acid's anti-lipolytic signaling cascade.

References

Comparative Analysis of Ethyl 2,4-dihydroxy-6-methylnicotinate Derivatives and Alternative Heterocyclic Compounds in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Antitumor Potential of Pyridine-Based Scaffolds

Ethyl 2,4-dihydroxy-6-methylnicotinate serves as a valuable building block in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications. Its structural features, including a multi-substituted pyridine ring, offer multiple sites for chemical modification, enabling the generation of diverse molecular libraries. A key application of this compound is as a precursor for the synthesis of lucanthone analogs, which have demonstrated antitumor and bactericidal properties.[1] This guide provides a comparative analysis of the performance of derivatives conceptually related to this compound against alternative pyridine-based anticancer agents, supported by experimental data from peer-reviewed literature.

Performance Comparison of Anticancer Compounds

The following tables summarize the cytotoxic activity (IC50 values) of various pyridine derivatives against common cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity of Pyridine-Urea Derivatives

Compound IDR Group (Substitution on Phenylurea)Cell LineIC50 (µM)Reference
8e 3-CF3MCF-70.22 (48h), 0.11 (72h)[2]
8n 3-ClMCF-71.88 (48h), 0.80 (72h)[2]
8a HMCF-7>50[2]
8b 4-ClMCF-73.03 (48h)[2]
Doxorubicin (Reference Drug)MCF-71.93 (48h)[2]

Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 6d HepG21.83[3]
Compound 6i HepG22.11[3]
Compound 12b MCF-711[1]
Compound 12b HepG213[1]
Compound 12b A549Not Reported[1]
HB9 A54950.56[4]
Cisplatin A54953.25[4]

Table 3: Antitumor Activity of Lucanthone Analogs

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of pyridine-based anticancer agents and the evaluation of their cytotoxic activity.

Synthesis of Pyridine-Urea Derivatives (General Protocol)

A common method for the synthesis of pyridine-urea derivatives involves a multi-step process:

  • One-Pot Three-Component Heterocyclocondensation: To synthesize the pyridine core, an enaminone is reacted with ethyl acetoacetate and ammonium acetate in glacial acetic acid under reflux.[2]

  • Hydrazinolysis: The resulting ethyl nicotinate derivative is then refluxed with hydrazine hydrate in methanol to yield the corresponding hydrazide.[2]

  • Formation of Acyl Azide: The hydrazide is treated with a sodium nitrite solution in an acidic medium (e.g., acetic acid and HCl) at low temperatures to form the acyl azide.

  • Curtius Rearrangement and Urea Formation: The acyl azide undergoes a Curtius rearrangement upon heating in an inert solvent (like anhydrous toluene) to form an isocyanate intermediate. This intermediate is then reacted in situ with an appropriate aniline derivative to yield the final pyridine-urea compound.

Synthesis of Imidazo[1,2-a]pyridine Derivatives (General Protocol)

A versatile method for synthesizing imidazo[1,2-a]pyridines is through a one-pot, three-component condensation reaction:

  • Reaction Setup: An aryl aldehyde, 2-aminopyridine (or a derivative), and an isocyanide (e.g., tert-butyl isocyanide) are combined in a suitable solvent such as ethanol.[1]

  • Catalysis: A catalytic amount of iodine is added to the reaction mixture.[1]

  • Reaction Conditions: The mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

  • Workup and Purification: The resulting precipitate is filtered, washed, and may be further purified by recrystallization to afford the desired imidazo[1,2-a]pyridine derivative.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizing the Mechanisms of Action and Experimental Workflow

Understanding the underlying biological pathways and the experimental process is crucial for drug development. The following diagrams, generated using the DOT language, illustrate key concepts.

General Workflow for Anticancer Drug Discovery

This diagram outlines a typical workflow in the discovery of novel anticancer agents, starting from a chemical scaffold.

Anticancer Drug Discovery Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Scaffold Selection (e.g., Pyridine Core) Synthesis Synthesis of Derivatives (e.g., Pyridine-ureas, Imidazopyridines) Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Purification->InVitro Hit_ID Hit Identification (Active Compounds) InVitro->Hit_ID Mech_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_ID->Mech_Action SAR Structure-Activity Relationship (SAR) Analysis Mech_Action->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: A generalized workflow for the discovery of anticancer drugs.

Signaling Pathway of Lucanthone as an Autophagy Inhibitor

Lucanthone, a thioxanthone derivative, has been identified as an inhibitor of autophagy, a cellular process that can promote cancer cell survival. By disrupting autophagy, lucanthone can lead to apoptosis (programmed cell death).

Lucanthone Autophagy Inhibition Pathway cluster_autophagy Autophagy Process Autophagosome Autophagosome Formation Autolysosome Autolysosome (Degradation of Cellular Components) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Lucanthone Lucanthone Lucanthone->Autolysosome inhibits fusion and function LMP Lysosomal Membrane Permeabilization Lucanthone->LMP inhibits CathepsinD Cathepsin D Release into Cytosol LMP->CathepsinD Apoptosis Apoptosis (Cell Death) CathepsinD->Apoptosis SAR Logic cluster_testing Biological Testing Core Core Scaffold (e.g., Pyridine Ring) Mod1 Modification 1 (e.g., Add Urea Moiety) Core->Mod1 Mod2 Modification 2 (e.g., Add Imidazo Ring) Core->Mod2 Mod3 Modification 3 (e.g., Vary Substituents) Core->Mod3 Activity1 Biological Activity 1 Mod1->Activity1 Activity2 Biological Activity 2 Mod2->Activity2 Activity3 Biological Activity 3 Mod3->Activity3 Analysis Analyze Data: Identify Trends (e.g., electron-withdrawing groups increase activity) Activity1->Analysis Activity2->Analysis Activity3->Analysis Conclusion SAR Conclusion: 'Group X at Position Y is optimal' Analysis->Conclusion

References

A Senior Application Scientist's Guide to Assessing the Antitumor and Bactericidal Properties of Synthesized Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry and drug development. The rise of multidrug-resistant pathogens and the complexities of cancer biology demand a continuous pipeline of new chemical entities with improved efficacy and novel mechanisms of action.[1][2] This guide provides an in-depth framework for researchers engaged in the synthesis and evaluation of new chemical analogs, focusing on the critical assessment of their dual antitumor and bactericidal potential. Our approach emphasizes the causality behind experimental choices, ensuring that the generated data is both robust and mechanistically informative.

The core principle in early-stage drug discovery is the establishment of a clear Structure-Activity Relationship (SAR) . SAR studies explore how modifications to a molecule's chemical structure affect its biological activity, guiding the iterative process of lead optimization.[3][4][5] By systematically altering functional groups on a lead scaffold, chemists can enhance potency, improve selectivity, and reduce toxicity.[6][7] This guide will walk through the essential experimental systems to build a strong SAR profile for novel synthesized analogs.

General Workflow for Screening Synthesized Analogs

The initial screening process is designed to efficiently triage a library of new compounds, identifying those with promising biological activity for more in-depth analysis. This high-throughput phase prioritizes speed and reproducibility.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanism of Action A Synthesized Analog Library B High-Throughput Cytotoxicity Assay (e.g., single high concentration on cancer cells) A->B C Primary Antibacterial Screen (e.g., Agar Disk Diffusion) A->C D IC50 Determination (e.g., MTT/XTT Assay) B->D Active 'Hits' E MIC Determination (e.g., Broth Microdilution) C->E Active 'Hits' F Apoptosis Assays (Caspase Activity, Flow Cytometry) D->F Potent Compounds G MBC Determination E->G Potent Compounds H Advanced Mechanistic Studies F->H G->H I Lead Candidate Selection H->I

Caption: High-level workflow for evaluating synthesized analogs.

Part 1: Assessing Antitumor Properties

The primary goal in anticancer drug screening is to identify compounds that selectively inhibit the growth of tumor cells or induce cell death.[8][9] Initial assays measure general cytotoxicity, while secondary assays elucidate the specific mechanism of cell killing, such as apoptosis.

Cell Viability and Cytotoxicity Assays (MTT/XTT)

Expertise & Experience: The first critical question is whether a synthesized analog affects cell viability. Tetrazolium salt-based assays, like the MTT and XTT assays, are the workhorses for this initial screen.[10] They are rapid, cost-effective, and provide a quantitative measure of metabolic activity, which serves as a proxy for cell viability.[11] The principle relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt to a colored formazan product.[12] The intensity of the color is directly proportional to the number of metabolically active, viable cells. The XTT assay is often preferred over the MTT assay because its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.

Data Presentation: Comparative Cytotoxicity of Analogs

The primary output of this assay is the IC50 value—the concentration of the compound that inhibits 50% of cell growth. This is a key metric for comparing the potency of different analogs.

Compound IDScaffoldR-Group ModificationTarget Cell LineIC50 (µM)Benchmark: Doxorubicin IC50 (µM)
SYN-001Naphthalimide-HMCF-7 (Breast)15.20.8
SYN-002Naphthalimide-ClMCF-7 (Breast)8.50.8
SYN-003Naphthalimide-OCH3MCF-7 (Breast)22.10.8
SYN-004Pyridopyrimidine-HHCT-116 (Colon)11.41.2
SYN-005Pyridopyrimidine-FHCT-116 (Colon)5.81.2

Note: Data are hypothetical for illustrative purposes.

Experimental Protocol: XTT Cell Viability Assay

This protocol is a self-validating system when run with appropriate controls (vehicle control, positive control/benchmark drug, and no-cell control).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs and a benchmark drug (e.g., Doxorubicin) in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an activation reagent (electron-coupling agent).

  • Incubation with XTT: Add 50 µL of the prepared XTT labeling mixture to each well. Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized based on the cell type's metabolic rate.[12]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of ~650 nm is used to subtract background absorbance.

  • Data Analysis: Subtract the absorbance of the "no-cell" control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Mechanism of Action: Apoptosis Induction

Expertise & Experience: A desirable trait for an anticancer agent is the ability to induce programmed cell death, or apoptosis.[13] This is a controlled, non-inflammatory process that is preferable to necrosis. A hallmark of apoptosis is the activation of a family of proteases called caspases.[14] Caspases are synthesized as inactive precursors and are activated in a cascade. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave cellular substrates, leading to the dismantling of the cell.[14][15] Measuring the activity of executioner caspases like caspase-3 is a direct indicator that the cells are undergoing apoptosis.[16] Flow cytometry combined with Annexin V and Propidium Iodide (PI) staining is another robust method to quantify apoptosis by detecting the translocation of phosphatidylserine to the outer cell membrane (an early apoptotic event) and loss of membrane integrity (a late apoptotic/necrotic event).[17][18]

Mandatory Visualization: Apoptotic Signaling Pathways

G cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) Ligand FasL / TNF-α Receptor Death Receptor (Fas / TNFR1) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Activation Execution Execution Phase aCasp8->Execution Casp3 Pro-Caspase-3 aCasp8->Casp3 Direct Activation Stress Cellular Stress (DNA Damage, etc.) Bax Bax/Bak Activation Stress->Bax Mito Mitochondrion Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Apoptosome->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Activation aCasp9->Execution Execution->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Cleavage Apoptosis Apoptosis aCasp3->Apoptosis Cleaves Substrates

Caption: Intrinsic and extrinsic apoptosis pathways converge on caspase-3.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed and treat cells with the synthesized analogs at their 1x and 2x IC50 concentrations for 12-24 hours, including positive (e.g., Staurosporine) and negative (vehicle) controls.

  • Reagent Addition: Use a commercial luminogenic or fluorogenic caspase-3/7 assay kit. After treatment, add the caspase reagent directly to the cells in the culture plate. The reagent contains a specific peptide substrate (DEVD) linked to a reporter molecule.[14]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. During this time, active caspase-3/7 in apoptotic cells will cleave the substrate, releasing the reporter and generating a signal.

  • Signal Detection: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the signal to the number of cells (can be done in parallel plates using a viability assay). Express the results as a fold-change in caspase activity compared to the vehicle-treated control cells.

Part 2: Assessing Bactericidal Properties

The evaluation of antibacterial activity aims to determine the lowest concentration of a compound that can inhibit growth (bacteriostatic) or kill the bacteria (bactericidal).[19]

Minimum Inhibitory Concentration (MIC)

Expertise & Experience: The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for quantifying the potency of an antimicrobial agent.[20][21] It is defined as the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism after a specific incubation period.[22][23] The broth microdilution method is the most common and standardized technique for determining MIC values.[19][20] It involves challenging a standardized inoculum of bacteria with a serial dilution of the test compound in a liquid growth medium.[21] This method is highly reproducible and suitable for screening a moderate number of compounds.

Mandatory Visualization: Broth Microdilution Workflow

G A Prepare 2-fold Serial Dilutions of Analog in 96-well plate B Add Standardized Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) to each well A->B C Incubate Plate (e.g., 18-24h at 37°C) B->C D Visually Inspect for Turbidity (or measure OD600) C->D E Determine MIC: Lowest concentration with no visible growth D->E F Sub-culture from clear wells onto agar plates E->F For MBC G Incubate Agar Plates F->G H Determine MBC: Lowest concentration with no colony growth G->H

Caption: Workflow for determining MIC and MBC via broth microdilution.

Data Presentation: Comparative Antimicrobial Activity

Compound IDScaffoldR-Group ModificationTarget OrganismMIC (µg/mL)Benchmark: Ciprofloxacin MIC (µg/mL)MBC/MIC Ratio
SYN-101Quinoxaline-HS. aureus (MRSA)642>4 (Static)
SYN-102Quinoxaline-NO2S. aureus (MRSA)822 (Cidal)
SYN-103Thiazole-BrE. coli160.54 (Cidal)
SYN-104Thiazole-CF3E. coli320.5>4 (Static)

Note: Data are hypothetical for illustrative purposes. An MBC/MIC ratio of ≤4 is typically considered bactericidal.[24]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of each synthesized analog in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations might range from 128 µg/mL down to 0.25 µg/mL.

  • Prepare Bacterial Inoculum: Grow the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to the logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the plate.[23]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth only) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[25] This can also be quantified by reading the optical density (OD) at 600 nm.

Minimum Bactericidal Concentration (MBC)

Expertise & Experience: While the MIC tells you the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) tells you the concentration that kills the bacteria. This is a critical distinction for developing drugs to treat serious infections. The MBC is determined as a follow-on to the MIC test. Aliquots from the clear (non-turbid) wells of the MIC plate are sub-cultured onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.[24] A compound is generally considered bactericidal if the MBC is no more than four times the MIC value.[24]

Conclusion

This guide outlines a logical, tiered approach to evaluating the antitumor and bactericidal properties of novel synthesized analogs. By starting with broad screening assays for cytotoxicity (IC50) and antibacterial activity (MIC), researchers can efficiently identify promising lead compounds. Subsequent mechanistic assays, such as those for apoptosis induction and bactericidal activity (MBC), provide crucial insights into the compound's mode of action. This systematic evaluation, grounded in robust and validated protocols, is essential for building a compelling Structure-Activity Relationship and advancing the most promising candidates toward further preclinical development.

References

Comparison of different esterification methods for 2,4-dihydroxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of ester derivatives of 2,4-dihydroxy-6-methylnicotinic acid is a critical step in the development of novel therapeutics. This guide provides an objective comparison of two prominent esterification methods: the classic Fischer-Speier Esterification and the milder carbodiimide-mediated Steglich-like Esterification. The performance of each method is evaluated based on reported experimental data for analogous nicotinic acid derivatives, offering insights into reaction efficiency, conditions, and potential challenges.

Comparative Data of Esterification Methods

The following table summarizes the quantitative data for two common esterification methods applied to nicotinic acid derivatives, providing a baseline for their application to 2,4-dihydroxy-6-methylnicotinic acid.

ParameterFischer-Speier EsterificationSteglich-like Esterification (EDCI/DMAP)
Substrate 6-Methylnicotinic Acid4-Hydroxy-6-methylnicotinic acid
Primary Reagents Methanol, Sulfuric Acid (H₂SO₄)Methanol, EDCI, DMAP
Solvent MethanolDichloromethane (DCM) and Methanol
Reaction Temperature RefluxRoom temperature to reflux
Reaction Time 17 hoursNot specified, reaction monitored by TLC
Reported Yield 75%[1][2]88%[3][4]
Key Advantages Cost-effective reagents, simple procedure.[2]Mild reaction conditions, high yield.[3][5]
Key Disadvantages Harsh acidic conditions, long reaction time.[1][6]Expensive reagents, by-product removal.[2]

Experimental Protocols

Detailed methodologies for the two compared esterification processes are provided below. These protocols are based on established procedures for similar nicotinic acid substrates and can be adapted for 2,4-dihydroxy-6-methylnicotinic acid.

Protocol 1: Fischer-Speier Esterification [1][6]

  • Reaction Setup: Suspend 1 equivalent of 6-methylnicotinic acid in methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 17 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, concentrate the mixture under reduced pressure.

  • Neutralization: Adjust the pH of the residue to 7 with an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester. Further purification can be achieved by column chromatography or recrystallization.

Protocol 2: Steglich-like Esterification using EDCI/DMAP [3][4]

  • Reaction Setup: Dissolve 1 equivalent of 4-hydroxy-6-methylnicotinic acid in a mixture of dichloromethane (DCM) and methanol.

  • Reagent Addition: Add 1.1 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 0.05 equivalents of 4-dimethylaminopyridine (DMAP) to the solution at room temperature.

  • Reaction: Stir the solution under reflux conditions. Monitor the reaction until the starting material is completely consumed, as indicated by TLC.

  • Work-up: Concentrate the reaction mixture on a rotary evaporator.

  • Purification: Purify the residue by silica gel column chromatography to obtain the final ester product.

Methodology Comparison and Workflow

The choice between Fischer-Speier esterification and a carbodiimide-mediated approach often depends on the substrate's sensitivity and the desired balance between cost and yield. The Fischer method is a classic, robust reaction but its harsh acidic conditions and high temperatures may not be suitable for sensitive substrates.[7][8][9] In contrast, the Steglich esterification and its variations, like the use of EDCI, offer a much milder alternative, proceeding at or near room temperature and often resulting in higher yields.[5][10][11] However, the reagents used in the Steglich method are significantly more expensive, and the removal of by-products such as dicyclohexylurea (in the case of DCC) can complicate purification.[2][10]

Esterification_Comparison Comparison of Esterification Workflows Start 2,4-dihydroxy-6-methylnicotinic acid Method1 Fischer-Speier Esterification Start->Method1 Method2 Steglich-like Esterification (EDCI/DMAP) Start->Method2 Conditions1 Reagents: Alcohol, H₂SO₄ Conditions: Reflux, 17h Yield: ~75% Method1->Conditions1 Conditions2 Reagents: Alcohol, EDCI, DMAP Conditions: RT to Reflux Yield: ~88% Method2->Conditions2 Product Ester Product Conditions1->Product Conditions2->Product Analysis Comparative Analysis (Yield, Purity, Cost) Product->Analysis

Caption: A logical workflow comparing Fischer-Speier and Steglich-like esterification methods.

References

Benchmarking the efficiency of Ethyl 2,4-dihydroxy-6-methylnicotinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The efficient synthesis of Ethyl 2,4-dihydroxy-6-methylnicotinate, a versatile building block in the development of novel pharmaceuticals, is a critical consideration for researchers in medicinal chemistry and drug development.[1][2] This guide provides a comparative analysis of two prominent synthetic routes, offering detailed experimental protocols and performance data to inform the selection of the most suitable method for specific research and development needs.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative metrics for two primary methods of synthesizing this compound, providing a clear basis for comparison of their efficiency and resource requirements.

ParameterMethod 1: Multicomponent ReactionMethod 2: Esterification
Starting Materials Ethyl 3-aminocrotonate, Diethyl malonate2,4-Dihydroxy-6-methylnicotinic acid, Ethanol
Key Reagents Sodium ethoxide, EthanolAcid catalyst (e.g., H₂SO₄) or Coupling agents (e.g., EDCI, DMAP)
Reaction Time 24 hoursVaries (can be significantly reduced with microwave irradiation)
Reaction Temperature 80-90°CReflux
Reported Yield 81.85%[2][3]Up to 88% (for a similar methyl ester)[3]
Product Purity 99.5% (HPLC)[2][3]High, requires purification
Advantages High yield and purity in a one-pot reaction.Straightforward, classic transformation.
Limitations Requires a strong base.May require corrosive acids or expensive coupling agents.[3]

Experimental Protocols

This protocol details a high-yield, one-pot synthesis of this compound.[2]

Materials:

  • Ethyl 3-aminocrotonate (100 g, 0.7752 mol)

  • Diethyl malonate

  • Sodium ethoxide (65 g, 0.9559 mol)

  • Anhydrous ethanol (240 g)

  • Basic activated carbon

  • Ammonium chloride

Procedure:

  • Charge a reactor with ethyl 3-aminocrotonate, sodium ethoxide, and anhydrous ethanol.

  • Slowly heat the reaction mixture to 80-90°C and maintain at reflux with stirring for 24 hours.

  • After the reaction is complete, cool the mixture to 50-60°C and concentrate under reduced pressure to remove approximately 100 g of ethanol.

  • Slowly pour the concentrated solution into 1000 ml of water.

  • Add 10 g of basic activated carbon, stir for 1 hour, and then filter the mixture.

  • Cool the filtrate to below 0°C and adjust the pH to 2-3 with ammonium chloride to precipitate the product.

  • Collect the solid product by filtration.

  • Dry the resulting solid at 50-60°C to obtain white, needle-like crystals of ethyl 2,4-dihydroxy-6-methyl-nicotinate.[2]

Reported Outcome:

  • Yield: 125 g (81.85%)[2]

  • Purity: 99.5% (HPLC)[2]

This method represents a more traditional approach to the synthesis of this compound.[3]

General Protocol using Acid Catalysis:

  • Dissolve 2,4-dihydroxy-6-methylnicotinic acid in an excess of ethanol.

  • Add a catalytic amount of a strong mineral acid, such as sulfuric acid.

  • Reflux the mixture until the reaction is complete, monitoring by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst.

  • Remove the excess ethanol under reduced pressure.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate to yield the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Alternative Protocol using Coupling Agents (based on a similar synthesis): [3]

  • To a solution of 2,4-dihydroxy-6-methylnicotinic acid in a suitable solvent mixture (e.g., DCM and ethanol), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]

  • Stir the solution under reflux conditions until the starting material is consumed.

  • Concentrate the reaction mixture.

  • Work up the reaction mixture to isolate the product, which may involve washing with aqueous solutions and extraction.

  • Purify the product as necessary.

Visualized Synthesis Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.

cluster_0 Method 1: Multicomponent Reaction cluster_1 Method 2: Esterification A1 Ethyl 3-aminocrotonate A_reagent Sodium ethoxide Ethanol, 80-90°C, 24h A1->A_reagent A2 Diethyl malonate A2->A_reagent A_product This compound (Yield: 81.85%, Purity: 99.5%) A_reagent->A_product B1 2,4-Dihydroxy-6-methylnicotinic acid B_reagent Ethanol Acid catalyst or Coupling agent (EDCI/DMAP) B1->B_reagent B_product This compound (Yield: up to 88% for similar reaction) B_reagent->B_product

Caption: Comparative workflow of the two main synthesis routes.

References

Safety Operating Guide

Proper Disposal of Ethyl 2,4-dihydroxy-6-methylnicotinate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 2,4-dihydroxy-6-methylnicotinate, ensuring compliance with safety regulations and minimizing environmental impact.

Chemical and Physical Properties

PropertyValue
Synonyms Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, 2,4-Dihydroxy-6-methyl-3-pyridinecarboxylic Acid Ethyl Ester
Molecular Formula C9H11NO4
Physical State Solid
Melting Point 205 - 207 °C (401 - 404.6 °F)[1]
Appearance White or yellowish solid, powdered substance

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical.[1] It is crucial to handle this compound with care, adhering to the following safety protocols:

  • Hazard Statements: Harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[1] It is also irritating to the respiratory system.

  • Signal Word: Warning[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, clothing, and eye/face protection.[2]

  • Handling: Avoid contact with skin, eyes, and clothing.[2] Do not ingest or inhale the substance.[2] Ensure adequate ventilation and avoid dust formation.[2] Wash hands and any exposed skin thoroughly after handling.[1]

Immediate First-Aid Measures

In case of accidental exposure, follow these first-aid procedures immediately:

Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Contact If on skin, wash with plenty of soap and water.[1]
Eye Contact If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Inhalation If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant".[1][2][3] Adherence to local, state, and federal regulations is mandatory.

Experimental Workflow for Disposal

Caption: Workflow for the safe disposal of this compound.

Detailed Disposal Methodology

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Conduct all disposal preparations in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

  • Containment of Spills: Should a spill occur, prevent further leakage if it is safe to do so.[3] Sweep up the solid material or absorb it with an inert material and place it into a suitable, labeled disposal container.[2][3] Do not let the product enter drains, waterways, or soil.[3]

  • Waste Collection: Carefully sweep or transfer the solid this compound waste into a suitable container that can be securely closed.[2]

  • Labeling: Clearly label the waste container with the chemical name: "this compound" and appropriate hazard symbols.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[1][2] The storage area should be secure and accessible only to authorized personnel.[4]

  • Final Disposal: Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.[1][2][3] Provide them with the safety data sheet to ensure they have all the necessary information for safe transport and disposal.

By following these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure research environment.

References

Essential Safety and Operational Guide for Ethyl 2,4-dihydroxy-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 2,4-dihydroxy-6-methylnicotinate. Adherence to these procedures is crucial for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][3][4] A face shield may also be necessary.[5]Protects against eye irritation or serious eye damage from splashes or dust.[3][6]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4] A complete suit protecting against chemicals may be required depending on the scale of work.[5]Prevents skin irritation and potential allergic reactions.[2][3][6][7]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][3][4] A particulate filter conforming to EN 143 is recommended.[3]Protects the respiratory system from irritation due to dust or vapors.[2][3][6]

Operational and Disposal Plans

Handling and Storage:

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Use only in a well-ventilated area or outdoors.[2][3]

  • Avoid contact with eyes, skin, and clothing.[1][4]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][4]

  • Store locked up.[2][8]

  • Keep away from heat and sources of ignition.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[2][3]

  • Do not let the product enter drains.[5][8]

  • Sweep up and shovel spills into suitable, closed containers for disposal.[2][3][4]

Emergency Procedures

In the event of an emergency, follow the appropriate workflow.

Emergency_Workflow cluster_spill Spill or Leak cluster_exposure Personal Exposure Spill Spill or Leak Detected Evacuate Evacuate Personnel to Safe Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE_Spill Wear Appropriate PPE Ventilate->PPE_Spill Contain Contain Spill with Inert Material (e.g., sand, earth) PPE_Spill->Contain Collect Collect into Suitable Container for Disposal Contain->Collect Clean Clean Spill Area with Soap and Water Collect->Clean Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to Fresh Air Inhalation->Move_Fresh_Air Wash_Skin Wash Skin with Plenty of Soap and Water for at least 15 minutes Skin_Contact->Wash_Skin Rinse_Eyes Rinse Eyes Cautiously with Water for Several Minutes Eye_Contact->Rinse_Eyes Do_Not_Induce_Vomiting Do Not Induce Vomiting Ingestion->Do_Not_Induce_Vomiting Artificial_Respiration Give Artificial Respiration if Not Breathing Move_Fresh_Air->Artificial_Respiration Oxygen Give Oxygen if Breathing is Difficult Artificial_Respiration->Oxygen Seek_Medical_Attention Seek Immediate Medical Attention Oxygen->Seek_Medical_Attention Remove_Clothing Remove Contaminated Clothing Wash_Skin->Remove_Clothing Remove_Clothing->Seek_Medical_Attention Remove_Contacts Remove Contact Lenses, if Present and Easy to Do Rinse_Eyes->Remove_Contacts Remove_Contacts->Seek_Medical_Attention Give_Water Give 2-4 Cupfuls of Milk or Water Do_Not_Induce_Vomiting->Give_Water Give_Water->Seek_Medical_Attention

Caption: Emergency response workflow for spills and personal exposure.

First-Aid Measures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][3] If the person is not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1][2][3]

  • Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs, get medical advice.[2] Take off contaminated clothing.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do so, and continue rinsing.[2][3] If eye irritation persists, get medical advice.[2]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[3] Do not induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2,4-dihydroxy-6-methylnicotinate
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Ethyl 2,4-dihydroxy-6-methylnicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.